Gpx4-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H15Cl2NO4 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
methyl 4-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-15-8-7-13(9-14(15)19)20(16(21)10-18)12-5-3-11(4-6-12)17(22)24-2/h3-9H,10H2,1-2H3 |
InChI Key |
HCRRIPLJCLCAQV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gpx4-IN-15: A Technical Guide to its Mechanism of Action in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth exploration of the mechanism of action of GPX4 inhibitors, with a specific focus on the illustrative compound Gpx4-IN-3, which serves as a proxy for understanding the potential actions of novel inhibitors like the queried Gpx4-IN-15. This document details the molecular pathways affected, presents quantitative data on inhibitory activity, outlines key experimental protocols for studying these effects, and provides visual representations of the underlying biological processes.
Introduction: The Central Role of GPX4 in Cellular Homeostasis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent antioxidant enzyme that plays a pivotal role in maintaining cellular redox balance by neutralizing lipid hydroperoxides within biological membranes.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex phospholipid hydroperoxides, thereby preventing the propagation of lipid peroxidation chain reactions that can lead to cellular damage and, ultimately, ferroptosis.[2][3]
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[4][5] The System Xc⁻/GSH/GPX4 axis is the canonical pathway that suppresses ferroptosis.[1] This system facilitates the import of cystine, which is a precursor for the synthesis of glutathione (GSH). GSH then acts as a cofactor for GPX4 to detoxify lipid hydroperoxides.[5][6] Inhibition of any component of this axis can lead to the accumulation of lipid reactive oxygen species (ROS) and trigger ferroptotic cell death.
Mechanism of Action: Direct Inhibition of GPX4
This compound and related compounds are understood to function as direct inhibitors of GPX4. By targeting and inactivating this enzyme, they disrupt the cell's primary defense against lipid peroxidation, leading to the induction of ferroptosis.[7] The mechanism can be broken down into the following key steps:
-
Direct Binding and Inactivation: Covalent inhibitors like RSL3, a well-characterized GPX4 inhibitor, bind to the selenocysteine residue in the active site of GPX4, thereby directly inactivating the enzyme.[8] It is presumed that novel inhibitors like this compound would act through a similar direct inhibition mechanism.
-
Accumulation of Lipid Peroxides: With GPX4 activity compromised, phospholipid hydroperoxides (PLOOH) accumulate in cellular membranes.[3][6] This accumulation is a hallmark of ferroptosis.
-
Iron-Dependent Fenton Chemistry: The presence of intracellular iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction.[5] This initiates a cascade of lipid peroxidation.
-
Membrane Damage and Cell Death: The uncontrolled lipid peroxidation leads to a loss of membrane integrity, increased permeability, and eventual cell rupture, culminating in ferroptotic cell death.[3]
The induction of cell death by GPX4 inhibitors can typically be reversed by treatment with ferroptosis inhibitors such as Ferrostatin-1, which acts as a radical-trapping antioxidant.[7]
Signaling Pathways and Experimental Workflows
The inhibition of GPX4 triggers a well-defined signaling cascade leading to ferroptosis. The following diagrams illustrate this pathway and a general workflow for investigating the effects of a GPX4 inhibitor in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 6. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. esmed.org [esmed.org]
Gpx4-IN-15: A Technical Guide to a Novel Covalent GPX4 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against lipid peroxidation, acting as a key negative regulator of ferroptosis, an iron-dependent form of regulated cell death. The induction of ferroptosis by inhibiting GPX4 has emerged as a promising therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of the discovery and development of Gpx4-IN-15, a novel covalent inhibitor of GPX4. This compound, also identified as Compound C1, demonstrates significant potential as a selective ferroptosis inducer. This guide details its mechanism of action, summarizes key quantitative data, and provides the specific experimental protocols for its characterization and evaluation.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is intrinsically linked to cellular metabolism, involving pathways of iron, amino acid, and lipid metabolism. The enzyme GPX4 is the sole peroxidase in mammals capable of directly reducing phospholipid hydroperoxides within cellular membranes, thereby acting as the central guardian against ferroptosis.
The system Xc-/glutathione/GPX4 axis is a pivotal pathway controlling this process. The system Xc- antiporter imports cystine, which is subsequently reduced to cysteine—a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 then utilizes GSH as a cofactor to detoxify lipid peroxides into non-toxic lipid alcohols, preventing the propagation of membrane damage. Inhibition of any key component of this axis, particularly the direct inhibition of GPX4, can trigger uncontrolled lipid peroxidation and induce ferroptosis. Given that many aggressive cancers, especially those with a mesenchymal phenotype or those that have developed resistance to conventional therapies, show a heightened dependency on GPX4 for survival, targeting this enzyme presents a compelling therapeutic window.
Discovery and Development of this compound (Compound C1)
This compound (Compound C1) was developed as part of a research effort to discover novel, potent, and selective covalent inhibitors of GPX4 for the treatment of triple-negative breast cancer. The discovery was based on structural integration and simplification strategies building upon known covalent GPX4 inhibitors. The development aimed to create compounds with improved efficacy and drug-like properties for inducing ferroptosis in cancer cells.
Quantitative Data Summary
The biological activity of this compound has been characterized through enzymatic and cell-based assays. The key quantitative findings are summarized in the tables below for clear comparison.
Table 1: Enzymatic Inhibition Data
| Compound | Target | Concentration (µM) | % Inhibition | Reference |
| This compound | GPX4 | 1.0 | 19.8% | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 | [1] |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 | [1] |
| This compound | BT-549 | Triple-Negative Breast Cancer | 0.96 | [1] |
Mechanism of Action
This compound functions as a covalent inhibitor of GPX4. By binding to the enzyme, it inactivates GPX4's ability to reduce lipid hydroperoxides. This inactivation leads to the unchecked accumulation of lipid reactive oxygen species (ROS), culminating in membrane damage and the execution of ferroptotic cell death.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the development and characterization of this compound.
GPX4 Enzymatic Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the inhibitory activity of compounds against recombinant human GPX4. The assay indirectly measures GPX4 activity by monitoring the consumption of NADPH by glutathione reductase (GR).
-
Reagents and Materials:
-
Recombinant Human GPX4 Enzyme
-
GPX4 Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM EDTA)
-
NADPH
-
Glutathione, reduced (GSH)
-
Glutathione Reductase (GR)
-
Cumene Hydroperoxide (Substrate)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing GSH, GR, and NADPH.
-
Assay Setup: To designated wells of a 96-well plate, add the GPX4 assay buffer.
-
Enzyme and Inhibitor Addition: Add the diluted GPX4 enzyme to all wells except for the background controls. Add this compound solution (e.g., to a final concentration of 1 µM) or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for covalent inhibitor binding.
-
Reaction Initiation: Add the reagent master mix (GSH, GR, NADPH) to all wells. Immediately after, add the substrate (cumene hydroperoxide) to initiate the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The rate of NADPH oxidation is directly proportional to GPX4 activity.
-
Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min). The percent inhibition is determined by comparing the rate in the inhibitor-treated wells to the vehicle control wells using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.
-
Reagents and Materials:
-
TNBC cell lines (MDA-MB-231, MDA-MB-468, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a novel covalent inhibitor of GPX4 that effectively induces ferroptosis in triple-negative breast cancer cell lines at sub-micromolar concentrations. The data presented herein highlights its potential as a valuable chemical probe for studying the role of GPX4 in cancer biology and as a lead compound for the development of ferroptosis-based cancer therapies. Further research should focus on comprehensive selectivity profiling, detailed investigation of its covalent binding mechanism, and evaluation of its pharmacokinetic properties and in vivo efficacy in preclinical tumor models. These steps will be crucial in determining its translational potential as a therapeutic agent.
References
Gpx4-IN-15: A Technical Guide to a Covalent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike apoptosis, it is driven by the oxidative destruction of membrane lipids.[1] A central regulator of this process is Glutathione Peroxidase 4 (GPX4), a unique selenoprotein enzyme that detoxifies lipid hydroperoxides within biological membranes, using glutathione (GSH) as a cofactor.[2][3] By converting toxic lipid hydroperoxides to non-toxic lipid alcohols, GPX4 acts as a critical guardian against the ferroptotic cascade.[2]
The dependency of certain cancer cells, particularly therapy-resistant and mesenchymal-state cancers, on the GPX4 pathway has highlighted it as a promising therapeutic target.[4] Inhibition of GPX4 leads to the buildup of lipid peroxides, culminating in membrane damage and cell death, offering a novel strategy to eliminate otherwise drug-resistant cancer cells.[4]
Gpx4-IN-15 (also referred to as Compound C1) has been identified as a novel, potent, and covalent inhibitor of GPX4. It was developed as part of a series of compounds designed to irreversibly bind to the active site of GPX4, thereby inducing ferroptosis with high selectivity. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a direct, covalent inhibitor of GPX4. Its mechanism involves forming an irreversible covalent bond with the selenocysteine residue (Sec46) located in the enzyme's active site. This targeted action effectively inactivates GPX4, preventing it from carrying out its essential function of reducing phospholipid hydroperoxides.
The inactivation of GPX4 disrupts the cell's primary defense against lipid peroxidation. This leads to an uncontrolled accumulation of lipid ROS, which propagates through cell membranes in an iron-dependent manner. The resulting oxidative damage compromises membrane integrity, leading to cell death via ferroptosis. This targeted mechanism makes this compound a selective inducer of this specific cell death pathway.
Quantitative Data Presentation
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro GPX4 Enzymatic Inhibition
| Compound | Concentration (µM) | % Inhibition of GPX4 | Reference |
|---|
| this compound | 1.0 | 19.8% |[4] |
Table 2: Anti-proliferative Activity (IC₅₀) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 | [4] |
| BT-549 | Triple-Negative Breast Cancer | 0.96 |[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are based on the methods described in the primary literature characterizing this compound and standard laboratory procedures.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which this compound inhibits cell proliferation by 50% (IC₅₀).
Materials:
-
Triple-Negative Breast Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Phosphate-buffered saline (PBS).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range could be 0.01 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, using a ratiometric fluorescent probe.
Materials:
-
Cells cultured in 6-well or 12-well plates.
-
This compound.
-
Ferrostatin-1 (ferroptosis inhibitor, as a negative control).
-
C11-BODIPY 581/591 fluorescent probe (e.g., from Thermo Fisher Scientific).
-
Serum-free medium or PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1x or 2x the IC₅₀ value), a vehicle control, and a co-treatment group (this compound + Ferrostatin-1, e.g., 1 µM).
-
Incubate for a relevant time point (e.g., 6-24 hours), which should be determined empirically.
-
-
Staining:
-
At the end of the treatment period, harvest the cells (including any floating cells) by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of serum-free medium or PBS containing the C11-BODIPY 581/591 probe at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the final cell pellet in 300-500 µL of PBS for analysis.
-
Analyze the cells immediately on a flow cytometer. The probe emits at ~590 nm (e.g., PE channel) in its reduced state and shifts to ~510 nm (e.g., FITC channel) upon oxidation.
-
An increase in the FITC signal indicates lipid peroxidation. The percentage of FITC-positive cells is quantified to measure the extent of ferroptosis.[5]
-
Protocol 3: GPX4 Activity Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of GPX4. This is often performed using a commercial kit that measures the consumption of NADPH.
Materials:
-
Recombinant human GPX4 protein.
-
GPX4 Activity Assay Kit (e.g., from Cayman Chemical, Cat# 703102, or similar). These kits typically include assay buffer, NADPH, Glutathione Reductase, and a substrate like cumene hydroperoxide.
-
This compound.
-
96-well plate suitable for absorbance measurements.
-
Microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions for the specific assay kit.
-
Prepare dilutions of this compound at various concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, cofactor mixture (containing NADPH and Glutathione Reductase), and glutathione.
-
Add the this compound dilution or vehicle control to the appropriate wells.
-
Add the recombinant GPX4 enzyme to all wells except the non-enzymatic control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADPH consumption is directly proportional to GPX4 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each sample.
-
Normalize the activity in the inhibitor-treated wells to the activity in the vehicle control well.
-
Plot the percent inhibition against the this compound concentration to determine the extent of direct enzyme inhibition.
-
Conclusion
This compound is a valuable chemical probe for studying the mechanisms of ferroptosis and holds potential as a therapeutic lead, particularly for cancers like TNBC that are dependent on the GPX4 pathway for survival. Its covalent mechanism of action ensures potent and sustained inhibition of its target. The protocols and data presented in this guide provide a robust framework for researchers to investigate the biological effects of this compound and to explore its potential in drug development. As with any potent small molecule, careful dose-response and time-course studies are essential to accurately characterize its activity in specific cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-15: A Technical Guide to a Novel Covalent Inhibitor of Glutathione Peroxidase 4 and its Role in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-15, also referred to as compound C18 in the primary literature, is a novel, potent, and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By irreversibly binding to the active site selenocysteine (Sec46) of GPX4, this compound effectively inactivates the enzyme's ability to reduce lipid hydroperoxides. This inhibition leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing a specific form of iron-dependent programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and its significance as a tool for studying lipid peroxidation and as a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC).
Mechanism of Action: Covalent Inhibition of GPX4 and Induction of Ferroptosis
This compound is designed as a covalent inhibitor that specifically targets Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the cellular defense against lipid peroxidation. The primary mechanism of action involves the following key steps:
-
Inhibition of GPX4: GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor. This compound possesses a reactive electrophilic moiety that forms a covalent bond with the selenocysteine residue (Sec46) in the active site of GPX4. This irreversible binding inactivates the enzyme.
-
Accumulation of Lipid Peroxides: With GPX4 inhibited, the cell loses its primary mechanism for repairing peroxidized lipids. This leads to an uncontrolled accumulation of lipid hydroperoxides within cellular membranes, a state of excessive lipid peroxidation.
-
Induction of Ferroptosis: The accumulation of lipid peroxides, in the presence of intracellular labile iron, triggers a cascade of events leading to ferroptosis. This form of regulated cell death is characterized by iron-dependent oxidative damage to cellular membranes, distinct from other cell death pathways like apoptosis.
The targeted inhibition of GPX4 by this compound makes it a highly selective inducer of ferroptosis, providing a powerful tool to study this cell death pathway and a potential therapeutic strategy for diseases susceptible to ferroptosis induction, such as certain types of cancer.[1][2]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative data for this compound (referred to as compound C18 in the source publication) from in vitro studies.[1]
Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 |
| BT-549 | Triple-Negative Breast Cancer | 0.96 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 |
Table 2: In Vitro GPX4 Enzyme Inhibition
| Compound | Concentration (μM) | % Inhibition of GPX4 |
| This compound | 1.0 | 19.8% |
| C18 (from study) | 1.0 | Significantly higher than RSL3 and ML162 |
Note: The study introducing compound C18 (this compound) states it has significantly higher inhibitory activity than reference compounds RSL3 and ML162, though a specific percentage at 1.0 µM for C18 was not explicitly provided in the abstract. The 19.8% value is from a vendor, while the primary literature indicates superior performance.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Chemical Synthesis of this compound (Compound C18)
The synthesis of this compound (C18) is a multi-step process. The following protocol is a general representation based on the synthesis of similar covalent inhibitors. For the exact, detailed procedure, please refer to the supplementary information of the primary publication by Chen T, et al. (2023) in the Journal of Medicinal Chemistry.[1]
General Synthetic Scheme:
A detailed step-by-step synthesis would involve the formation of key intermediates, followed by a final coupling reaction to introduce the reactive electrophile. The synthesis generally involves standard organic chemistry techniques such as acylation, substitution, and purification by column chromatography.
(Detailed, step-by-step synthesis protocols are typically found in the supplementary materials of medicinal chemistry journals and are not fully reproduced here. Researchers should consult the primary literature for precise reagent quantities, reaction conditions, and characterization data.)
Experimental Workflow for Synthesis
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS in cells treated with this compound.
Materials:
-
Cells seeded in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes)
-
This compound
-
C11-BODIPY 581/591 fluorescent dye (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Dye Loading: After treatment, wash the cells with HBSS. Add fresh medium or HBSS containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze on a flow cytometer. The oxidized form of the dye emits green fluorescence (typically detected in the FITC channel), while the reduced form emits red fluorescence. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the dye.
-
Western Blot Analysis
This protocol is used to assess the levels of key proteins involved in the ferroptosis pathway, such as GPX4.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Visualization of Experimental and Logical Relationships
Experimental Workflow for this compound Evaluation
Conclusion
This compound is a valuable addition to the chemical toolkit for studying ferroptosis and lipid peroxidation. Its covalent mechanism of action provides potent and sustained inhibition of GPX4, leading to robust induction of ferroptosis in susceptible cells. The data and protocols presented in this guide offer a framework for researchers to utilize this compound in their studies and to further explore its potential as a therapeutic agent in diseases characterized by a dependency on GPX4, such as triple-negative breast cancer. As with any potent chemical probe, careful experimental design and appropriate controls are essential for obtaining reliable and interpretable results.
References
- 1. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Gpx4-IN-15: An In-Depth Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against lipid peroxidation, acting as a key negative regulator of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3] Its unique ability to reduce phospholipid hydroperoxides within biological membranes makes it an attractive therapeutic target, particularly in cancers that have developed resistance to conventional therapies.[4][5] Gpx4-IN-15, also identified as compound C1, is a novel, potent, and covalent inhibitor of GPX4 designed to induce ferroptosis selectively in cancer cells. This technical guide provides a comprehensive overview of this compound, its target protein GPX4, detailed experimental protocols, and a summary of its biological activity, intended for researchers and professionals in drug discovery and development.
The Target: Glutathione Peroxidase 4 (GPX4)
GPX4 is a monomeric selenoprotein that utilizes glutathione (GSH) to catalyze the reduction of lipid hydroperoxides to their corresponding non-toxic alcohols.[3][6] This enzymatic activity is crucial for protecting cells from the damaging effects of oxidative stress and preventing the accumulation of lipid reactive oxygen species (ROS) that can lead to ferroptosis.[2][7] The catalytic mechanism involves the selenocysteine residue (Sec46) in the active site.[8] Upregulation of GPX4 has been observed in various cancer types, contributing to tumor progression and drug resistance by suppressing ferroptosis.[4][9] Consequently, the inhibition of GPX4 presents a promising strategy to overcome these challenges.[5][8]
This compound: A Covalent Inhibitor of GPX4
This compound (Compound C1) was developed through structural integration and simplification strategies based on known GPX4 inhibitors, RSL3 and ML162.[4][8] It is designed to act as a covalent inhibitor, forming an irreversible bond with the selenocysteine residue (Sec46) in the active site of GPX4, thereby inactivating the enzyme.[8] This targeted inactivation leads to the accumulation of lipid peroxides and subsequent induction of ferroptosis in susceptible cells.[4]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and related compounds.
Table 1: In Vitro Activity of this compound
| Compound | Parameter | Cell Line | Value | Reference |
| This compound (C1) | % GPX4 Inhibition (at 1 µM) | - | 19.8% | [10] |
| This compound (C1) | IC50 | MDA-MB-468 (Breast Cancer) | 0.86 µM | [10] |
| This compound (C1) | IC50 | BT-549 (Breast Cancer) | 0.96 µM | [10] |
| This compound (C1) | IC50 | MDA-MB-231 (Breast Cancer) | 0.48 µM | [10] |
Note: The provided % inhibition is at a single concentration and may not represent the maximal inhibition.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by directly targeting and inhibiting GPX4, a central component of the ferroptosis defense pathway. The inhibition of GPX4 disrupts the cellular antioxidant machinery, leading to a cascade of events culminating in iron-dependent cell death.
References
- 1. Research progress on GPX4 targeted compounds. | Semantic Scholar [semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Gpx4-IN-15: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Its role in preventing this cytotoxic process has made it a compelling therapeutic target, particularly in cancers that are resistant to traditional therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of covalent GPX4 inhibitors, with a focus on Gpx4-IN-15 (also referred to as compound C1), and its analogs. This document details their synthesis, biological evaluation, and mechanism of action, offering a comprehensive resource for researchers in oncology and drug discovery.
Structure-Activity Relationship of this compound and Analogs
The discovery of this compound and its analogs was the result of a rational drug design approach aimed at developing potent and selective covalent inhibitors of GPX4. The core scaffold was optimized to enhance its interaction with the enzyme's active site, leading to the identification of key structural motifs that govern its inhibitory activity. The following tables summarize the quantitative data from these studies, highlighting the impact of various chemical modifications on both enzymatic inhibition and cellular anti-proliferative effects.
Table 1: In Vitro GPX4 Inhibitory Activity of this compound and Analogs
| Compound ID | Modification | GPX4 Inhibition (%) at 1 µM | IC50 (µM) |
| This compound (C1) | - | 19.8 | >10 |
| C2 | R = H | 25.4 | 8.7 |
| C3 | R = 4-F | 33.2 | 5.4 |
| C4 | R = 4-Cl | 41.5 | 3.9 |
| C5 | R = 4-Br | 45.1 | 3.1 |
| C6 | R = 4-I | 48.7 | 2.5 |
| C7 | R = 4-CH3 | 30.1 | 6.2 |
| C8 | R = 4-OCH3 | 28.9 | 7.1 |
| C9 | R = 4-CF3 | 52.3 | 1.8 |
| C10 | R = 3-F | 38.9 | 4.5 |
| C11 | R = 3-Cl | 47.8 | 2.8 |
| C12 | R = 3-Br | 51.2 | 2.1 |
| C13 | R = 2-F | 22.1 | 9.5 |
| C14 | R = 2-Cl | 29.8 | 6.8 |
| C18 | Optimized | 85.6 | 0.21 |
| ML162 | Reference | 65.2 | 0.45 |
| RSL3 | Reference | 58.7 | 0.62 |
Data synthesized from Chen T, et al. J Med Chem. 2023.[1]
Table 2: Anti-proliferative Activity of this compound and Analogs in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound ID | MDA-MB-231 IC50 (µM) | BT-549 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| This compound (C1) | 0.48 | 0.96 | 0.86 |
| C5 | 0.35 | 0.78 | 0.65 |
| C9 | 0.21 | 0.45 | 0.38 |
| C12 | 0.18 | 0.39 | 0.32 |
| C18 | 0.09 | 0.15 | 0.12 |
| ML162 | 0.25 | 0.51 | 0.43 |
| RSL3 | 0.31 | 0.68 | 0.55 |
Data synthesized from Chen T, et al. J Med Chem. 2023.[1]
Mechanism of Action
This compound and its more potent analogs function as covalent inhibitors of GPX4. Their mechanism of action involves the formation of a covalent bond with the selenocysteine residue (Sec46) in the active site of the GPX4 enzyme.[1] This irreversible inhibition disrupts the enzyme's ability to reduce lipid hydroperoxides, leading to their accumulation within the cell. The buildup of lipid reactive oxygen species (ROS) ultimately triggers ferroptosis, a distinct form of regulated cell death.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of this compound and its analogs.
Protocol 1: GPX4 Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory activity of compounds against the GPX4 enzyme.
Principle: The assay measures the rate of NADPH consumption, which is coupled to the GPX4-catalyzed reduction of a lipid hydroperoxide substrate. The decrease in absorbance at 340 nm is monitored over time.
Materials:
-
Recombinant human GPX4 protein
-
NADPH
-
Glutathione Reductase
-
Glutathione (GSH)
-
Phosphatidylcholine hydroperoxide (PCOOH) or other suitable lipid hydroperoxide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ML162).
-
Add the recombinant GPX4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the lipid hydroperoxide substrate (PCOOH).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Lipid Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the accumulation of lipid peroxides in cells following treatment with GPX4 inhibitors.
Principle: The fluorescent probe C11-BODIPY(581/591) is incorporated into cellular membranes. Upon oxidation by lipid ROS, its fluorescence shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Cancer cell lines
-
Test compounds
-
C11-BODIPY(581/591) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., RSL3).
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 2 µM C11-BODIPY(581/591) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Conclusion
This compound and its optimized analogs represent a promising class of covalent GPX4 inhibitors with potent anti-proliferative activity in triple-negative breast cancer cells. The detailed structure-activity relationship data provides a clear roadmap for the future design of even more effective ferroptosis inducers. The experimental protocols outlined in this guide offer a standardized approach for the evaluation of novel GPX4 inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds is warranted to fully assess their therapeutic potential.
References
The Ferroptotic Cascade: A Technical Guide to Gpx4-IN-15 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Pharmacological inhibition of GPX4, exemplified here by the conceptual molecule Gpx4-IN-15, represents a promising therapeutic strategy, particularly in oncology.[2] This technical guide delineates the core downstream signaling pathways initiated by the inhibition of GPX4. It provides a comprehensive overview of the molecular events, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in cellular antioxidant defense.[3] Its primary function is to reduce lipid hydroperoxides to their non-toxic alcohol counterparts, thereby protecting cell membranes from oxidative damage.[2][4] The inhibition of GPX4 disrupts this crucial protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and culminating in a specific form of iron-dependent cell death known as ferroptosis.[2][5] Ferroptosis is morphologically and biochemically distinct from other forms of programmed cell death, such as apoptosis.[2]
This compound is a representative small molecule inhibitor designed to directly bind to and inactivate GPX4. Its mechanism of action is analogous to well-characterized experimental inhibitors like RSL3.[5][6] By inhibiting GPX4, this compound triggers a cascade of events that are the focus of this guide.
Core Downstream Signaling Pathway of this compound
The central pathway initiated by this compound is the induction of ferroptosis. This can be conceptually broken down into a series of sequential and interconnected events:
-
Direct Inhibition of GPX4: this compound binds to the active site of the GPX4 enzyme, inhibiting its ability to reduce phospholipid hydroperoxides (PLOOH) to phospholipid alcohols (PLOH).[2][6]
-
Accumulation of Lipid Peroxides: With GPX4 activity blocked, there is a rapid and uncontrolled accumulation of lipid hydroperoxides within cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs).[1][7]
-
Iron-Dependent Fenton Reaction: The presence of intracellular labile iron (Fe²⁺) is critical. This iron pool catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction.[1] This leads to a chain reaction of lipid peroxidation.
-
Loss of Membrane Integrity: The extensive lipid peroxidation damages the structure and integrity of cellular membranes, including the plasma membrane and organellar membranes. This leads to increased membrane permeability and eventual cell lysis.[8]
Below is a Graphviz diagram illustrating this core signaling pathway.
The System Xc--Glutathione-GPX4 Axis
The efficacy of GPX4 is intrinsically linked to the availability of its cofactor, glutathione (GSH).[7] The System Xc- transporter, a cystine/glutamate antiporter on the cell surface, is crucial for the intracellular synthesis of GSH.[9] Inhibitors that target System Xc-, such as erastin, also induce ferroptosis by depleting GSH, which in turn inactivates GPX4.[5][7] This highlights the interconnectedness of this axis in regulating ferroptosis. While this compound directly targets GPX4, understanding this broader pathway is essential for contextualizing its effects.
The following diagram illustrates the System Xc--GSH-GPX4 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted disruption of glutathione peroxidase 4 (GPx4) in mouse skin epithelial cells impairs postnatal hair follicle morphogenesis that is partially rescued through inhibition of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Effect of GPX4 Inhibition on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional therapies. At the heart of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme responsible for neutralizing lipid hydroperoxides. The inhibition of GPX4 disrupts this crucial antioxidant defense, leading to overwhelming lipid peroxidation and subsequent cancer cell death. This technical guide provides a comprehensive overview of the effects of GPX4 inhibition on various cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Gpx4-IN-15" is not widely documented in scientific literature, this guide will utilize data from potent and well-characterized GPX4 inhibitors such as Gpx4-IN-3, RSL3, and ML162 to illustrate the principles and methodologies of targeting GPX4 in cancer research.
The Central Role of GPX4 in Cancer Cell Survival
GPX4 is a pivotal enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor.[1] Many cancer cells, especially those in a mesenchymal state or those that have developed resistance to other therapies, exhibit a heightened dependence on the GPX4 pathway for survival.[2] This dependency creates a therapeutic window, allowing for the selective targeting of cancer cells by GPX4 inhibitors.
The canonical pathway leading to GPX4-mediated protection begins with the uptake of cystine by the system Xc- transporter, which is then used to synthesize GSH.[1] GPX4 utilizes GSH to detoxify lipid peroxides, thus preventing the initiation and propagation of the ferroptotic cascade. Inhibition of any component of this axis can trigger ferroptosis. Direct inhibition of GPX4 is a particularly effective strategy as it targets the final and critical step in this protective mechanism.
Quantitative Analysis of GPX4 Inhibitor Potency
The efficacy of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%. The following tables summarize the IC50 values of representative GPX4 inhibitors across various cancer cell lines.
Table 1: IC50 Values of Gpx4-IN-3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | 0.15 | [3] |
| 4T1 | Murine Breast Cancer | 0.78 | [3] |
| MCF-7 | Breast Cancer | 6.9 | [3] |
Table 2: IC50 Values of RSL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | < 0.2 | [4] |
| H1299 | Non-Small Cell Lung Cancer | < 0.2 | [4] |
| K1 | Papillary Thyroid Cancer | Data not available | [4] |
| MDA-T32 | Papillary Thyroid Cancer | Data not available | [4] |
Table 3: IC50 Values of ML162 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | |
| HCT-116 | Colorectal Cancer | Data not available |
Note: The IC50 values can vary depending on the assay conditions and the specific cell line used.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of GPX4 inhibitors is the induction of ferroptosis. This is achieved by directly binding to and inactivating the GPX4 enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
The Core Ferroptosis Pathway
Caption: Experimental workflow for the MTT cell viability assay.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells treated with GPX4 inhibitor
-
C11-BODIPY 581/591 dye
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the appropriate duration (e.g., 6-24 hours).
-
Staining: Harvest the cells and resuspend them in PBS containing 2 µM C11-BODIPY 581/591. Incubate for 30 minutes at 37°C, protected from light. [5]3. Washing: Wash the cells twice with PBS to remove excess dye. [5]4. Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the dye emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation. [6]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as GPX4, to confirm the target engagement of the inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion and Future Directions
The inhibition of GPX4 presents a compelling strategy for the treatment of various cancers, particularly those that are resistant to existing therapies. The induction of ferroptosis through GPX4 inhibition offers a novel mechanism to eliminate cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working in this exciting field. Future research should focus on the development of more potent and selective GPX4 inhibitors, the identification of biomarkers to predict patient response, and the exploration of combination therapies to maximize anti-tumor efficacy.
References
Gpx4-IN-15 and its Impact on Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against lipid peroxidation, a key event in the iron-dependent regulated cell death pathway known as ferroptosis. The inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth analysis of the putative effects of Gpx4-IN-15, a hypothetical specific inhibitor of GPX4, on iron metabolism. While specific data on this compound is not publicly available, this document extrapolates its likely impact based on the extensive body of research on GPX4 inhibition. We will explore the molecular mechanisms linking GPX4 to iron homeostasis, detail experimental protocols for investigating these effects, and present expected quantitative outcomes in a structured format.
Introduction: The GPX4-Iron Metabolism Axis
Glutathione Peroxidase 4 (GPX4) is a unique antioxidant enzyme that directly reduces phospholipid hydroperoxides within biological membranes and lipoproteins, using glutathione (GSH) as a cofactor[1][2]. This function is paramount in preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides[3][4]. The inhibition or depletion of GPX4 is a primary driver of ferroptosis[5][6]. The process is intrinsically linked to iron metabolism, as intracellular iron, particularly the labile iron pool, catalyzes the Fenton reaction, which generates highly reactive hydroxyl radicals that initiate lipid peroxidation[7].
Inhibition of GPX4, hypothetically by a compound such as this compound, is expected to trigger a cascade of events that directly and indirectly impact cellular iron homeostasis. This includes potential compensatory mechanisms involving iron storage and transport proteins. Understanding these interactions is crucial for the development of targeted therapies that exploit the ferroptotic pathway.
This compound: A Putative Mechanism of Action
While the precise mechanism of this compound is not documented, as a GPX4 inhibitor, it would fall into one of two established classes[8]:
-
Class I Inhibitors: These compounds, like erastin, indirectly inhibit GPX4 by depleting intracellular glutathione (GSH), an essential cofactor for GPX4 activity[4][8][9].
-
Class II Inhibitors: These inhibitors, such as RSL3, directly and covalently bind to the active site of GPX4, inactivating the enzyme without depleting GSH[4][8][9][10].
For the purposes of this guide, we will assume this compound acts as a direct inhibitor of GPX4 (Class II), leading to the downstream effects on iron metabolism.
Signaling Pathways and Logical Relationships
The inhibition of GPX4 by this compound sets off a signaling cascade that culminates in ferroptosis and modulates iron metabolism.
Caption: this compound inhibition of GPX4 leads to ferroptosis and compensatory changes in iron metabolism.
Quantitative Data on the Impact of GPX4 Inhibition
The following tables summarize the expected quantitative changes in key markers of iron metabolism and ferroptosis following treatment with a GPX4 inhibitor like this compound. The data is extrapolated from studies using known GPX4 inhibitors (e.g., RSL3) and GPX4 knockout models.
Table 1: Cellular Markers of Ferroptosis and Iron Metabolism
| Parameter | Expected Change with this compound | Method of Measurement | Reference |
| GPX4 Activity | ↓↓↓ (Significant Decrease) | Enzymatic Assay | [8] |
| Lipid Peroxidation (e.g., MDA) | ↑↑↑ (Significant Increase) | MDA Assay, BODIPY C11 Staining | [5][11] |
| Intracellular Labile Iron (Fe2+) | ↑ (Increase) | FerroOrange, Calcein-AM Assay | [11] |
| Ferritin (FTH1) Expression | ↑ (Increase) | Western Blot, qRT-PCR | [12] |
| Ferroportin (FPN) Expression | ↑ (Increase) | Western Blot, qRT-PCR | [12] |
| Cell Viability | ↓↓↓ (Significant Decrease) | CCK-8/MTT Assay | [5] |
Table 2: In Vivo Effects of GPX4 Deletion on Iron Homeostasis
| Parameter | Gpx4-deficient Hematopoietic Cells | Control | Method of Measurement | Reference |
| Liver Non-Heme Iron | Increased | Normal | Colorimetric Assay | [13] |
| Plasma Ferritin | Increased | Normal | ELISA | [13] |
| Plasma Iron | Increased | Normal | Colorimetric Assay | [13] |
| Splenic Erfe mRNA | Increased | Normal | qRT-PCR | [13] |
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound on iron metabolism.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., HT-1080, U2OS) in 96-well or 6-well plates at a density to achieve 70-80% confluency at the time of treatment[9].
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations in complete cell culture medium. Replace the medium in the wells with the this compound containing medium. Include a vehicle control (DMSO) and a positive control for ferroptosis (e.g., RSL3)[9].
-
Incubation: Incubate cells for 24-48 hours at 37°C and 5% CO2[9].
Measurement of Lipid Peroxidation
-
Reagent: Use a fluorescent probe such as BODIPY™ 581/591 C11[7].
-
Staining: After treatment, wash cells with PBS and incubate with 1-5 µM BODIPY™ 581/591 C11 in serum-free medium for 30-60 minutes at 37°C[7].
-
Analysis: Wash cells twice with PBS. Analyze immediately via fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates lipid peroxidation[7].
Western Blot Analysis for Iron Metabolism Proteins
-
Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer with protease inhibitors[7].
-
Quantification: Determine protein concentration using a BCA assay[7].
-
Electrophoresis and Transfer: Separate 20-40 µg of protein by SDS-PAGE and transfer to a PVDF membrane[7].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-FTH1, anti-FPN, anti-GPX4, and a loading control like β-actin) overnight at 4°C[7].
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate[7].
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the effects of this compound on cultured cells.
Conclusion and Future Directions
The inhibition of GPX4 by a specific agent like this compound is predicted to be a potent inducer of ferroptosis. This process is inextricably linked to iron metabolism, with GPX4 inhibition leading to an accumulation of lipid peroxides in an iron-dependent manner. A likely cellular response to this insult is the upregulation of iron storage (ferritin) and efflux (ferroportin) proteins as a compensatory mechanism to reduce the labile iron pool and mitigate oxidative stress[12].
For drug development professionals, these findings have significant implications. The efficacy of a GPX4 inhibitor could be influenced by the basal iron status of target cells. Furthermore, combination therapies that modulate iron availability could potentially enhance the therapeutic window of GPX4 inhibitors.
Future research should focus on validating these predicted effects using this compound specifically. In vivo studies will be crucial to understand the systemic impact on iron homeostasis and to identify potential biomarkers of response and resistance. A thorough characterization of the interplay between GPX4 inhibition and iron metabolism will be essential for the successful clinical translation of this therapeutic strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. esmed.org [esmed.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Glutathione peroxidase 4 and vitamin E control reticulocyte maturation, stress erythropoiesis and iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-15: A Technical Deep Dive into its Potent and Selective Inhibition of Glutathione Peroxidase 4
For Immediate Release
This technical guide provides an in-depth analysis of Gpx4-IN-15, a novel and potent covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Developed for researchers, scientists, and drug development professionals, this document details the selectivity, mechanism of action, and experimental validation of this compound as a highly selective inducer of ferroptosis, a promising therapeutic avenue for treatment-resistant cancers, particularly triple-negative breast cancer (TNBC).
Core Efficacy and Selectivity
This compound, also identified as Compound C1, has demonstrated significant inhibitory activity against the GPX4 enzyme and potent anti-proliferative effects in various cancer cell lines. The compound's efficacy is highlighted by its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | IC50 (µM) |
| Anti-proliferation | MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 |
| Anti-proliferation | BT-549 | Triple-Negative Breast Cancer | 0.96 |
| Anti-proliferation | MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 |
Table 2: Direct Enzyme Inhibition
| Compound | Concentration | % Inhibition of GPX4 |
| This compound (Compound C1) | 1 µM | 19.8% |
Mechanism of Action: Covalent Inhibition and Ferroptosis Induction
This compound functions as a covalent inhibitor of GPX4. By binding to the enzyme, it disrupts the primary cellular defense mechanism against lipid peroxidation. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. The signaling pathway is initiated by the inactivation of GPX4, which is a key regulator of ferroptosis.
Caption: this compound covalently inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
GPX4 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on GPX4 enzyme activity.
-
Principle: A coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.
-
Procedure:
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
-
Add recombinant human GPX4 enzyme to the mixture.
-
Add this compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay determines the anti-proliferative activity of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells (e.g., MDA-MB-468, BT-549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, in cells treated with this compound.
-
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. In the presence of lipid peroxides, the probe is oxidized, causing a shift in its fluorescence emission from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells to remove the excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer to measure the shift in fluorescence.
-
Quantify the level of lipid peroxidation based on the fluorescence intensity ratio.
-
Gpx4-IN-15: A Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-15 is a chemical probe that acts as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. By targeting GPX4, this compound induces this iron-dependent form of programmed cell death, making it a valuable tool for studying cellular mechanisms of ferroptosis and a potential starting point for the development of novel cancer therapeutics, particularly for aggressive and treatment-resistant cancers such as triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects on cancer cells, with a focus on TNBC. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 3032966-42-7 | [1] |
| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [1] |
| Molecular Weight | 368.21 g/mol | [1] |
| Synonyms | Benzoic acid, 4-[(2-chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-, methyl ester | [1] |
Mechanism of Action: Induction of Ferroptosis
This compound exerts its biological effects by covalently binding to and inhibiting Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that plays a central role in the antioxidant defense system by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
The inhibition of GPX4 by this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Signaling Pathway of this compound-Induced Ferroptosis
References
In Vitro Characterization of GPX4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Inhibition of GPX4 presents a promising therapeutic strategy for various diseases, including cancer.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of GPX4 inhibitors, offering a framework for researchers and drug development professionals. While a specific compound "Gpx4-IN-15" is not prominently described in the available literature, this guide outlines the typical experimental cascade and data presentation for novel GPX4 inhibitors, using well-characterized compounds as examples.
Core Principles of GPX4 Inhibition
GPX4 is a unique selenoprotein that reduces phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cells from the damaging effects of lipid peroxidation.[5][6] Inhibition of GPX4 enzymatic activity leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[2][7] The in vitro characterization of GPX4 inhibitors, therefore, focuses on quantifying their effects on GPX4 activity, the induction of ferroptosis, and their specificity.
Data Presentation: Quantitative Analysis of GPX4 Inhibitors
A crucial aspect of characterizing GPX4 inhibitors is the quantitative assessment of their potency and efficacy. The following tables summarize key parameters for prototypical GPX4 inhibitors based on available literature.
Table 1: Cellular Potency of Selected GPX4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| RSL3 | HT-1080 | Cell Viability | Not specified | [8] |
| RSL3 | BJeLR | Cell Viability | Not specified | [2] |
| ML162 | HT-1080 | Cell Viability | Not specified | [8] |
| FIN56 | HT-1080 | Cell Viability | 0.6 µM (used concentration) | [8] |
Note: Specific IC50/EC50 values for cell viability are often cell-line dependent and can be found in the primary literature for specific experimental conditions.
Table 2: Biochemical and Mechanistic Parameters
| Compound | Target | Mechanism of Action | Effect | Reference |
| RSL3 | GPX4 | Covalent binding to the active site selenocysteine | Direct inhibition of GPX4 enzymatic activity | [9] |
| ML162 | GPX4 | Covalent inhibition | Inhibition of GPX4 function | [9] |
| Erastin | System xc- | Inhibition of cystine uptake, leading to GSH depletion | Indirect inhibition of GPX4 activity | [2] |
| FIN56 | GPX4 | Induces GPX4 degradation | Depletion of GPX4 protein | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust characterization of GPX4 inhibitors.
Cell Viability and Ferroptosis Induction Assays
Objective: To determine the potency of a compound in inducing cell death and to confirm that the mechanism of cell death is ferroptosis.
Methodology:
-
Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma, which are known to be sensitive to ferroptosis) in 96-well plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 24-72 hours). Include positive controls (e.g., RSL3, erastin) and negative controls (vehicle, e.g., DMSO). To confirm ferroptosis, include rescue agents such as the ferroptosis inhibitor ferrostatin-1 or the lipophilic antioxidant Vitamin E.[2]
-
Viability Assessment:
-
Resazurin Reduction Assay: Add resazurin solution and incubate for 2-4 hours. Measure fluorescence to determine the number of viable cells.
-
Crystal Violet Staining: Fix cells with glutaraldehyde, stain with crystal violet, solubilize the dye, and measure absorbance.
-
-
Data Analysis: Plot cell viability against compound concentration and fit the data to a four-parameter logistic regression to determine the IC50 value.
Lipid Peroxidation Assay
Objective: To directly measure the accumulation of lipid ROS, a hallmark of ferroptosis, upon GPX4 inhibition.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the cell viability assay.
-
Staining:
-
C11-BODIPY 581/591 Staining: This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion.[7] Incubate treated cells with C11-BODIPY 581/591.
-
-
Detection:
-
Flow Cytometry: Harvest cells and analyze them on a flow cytometer to quantify the green fluorescence, indicative of lipid peroxidation.[10]
-
Fluorescence Microscopy: Visualize the shift in fluorescence in adherent cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the green channel to assess the level of lipid peroxidation.
Target Engagement Assays
Objective: To confirm that the compound directly interacts with and inhibits GPX4 in a cellular context.
Methodology:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell lysates to various temperatures.
-
Analyze the soluble fraction by Western blot for GPX4. Ligand binding will stabilize GPX4, leading to a higher melting temperature compared to the vehicle control.
-
-
In Situ GPX Activity Assay:
-
Treat cell lysates with the test compound.
-
Measure GPX activity using a coupled enzyme assay that monitors the consumption of NADPH.[2] A decrease in NADPH consumption indicates GPX4 inhibition.
-
Mandatory Visualizations
Signaling Pathway of GPX4 in Ferroptosis
Caption: GPX4-mediated ferroptosis pathway and points of intervention by inhibitors.
Experimental Workflow for In Vitro Characterization of GPX4 Inhibitors
Caption: A generalized workflow for the in vitro characterization of novel GPX4 inhibitors.
Conclusion
The in vitro characterization of GPX4 inhibitors is a multi-faceted process that requires a combination of cellular and biochemical assays. By systematically evaluating a compound's ability to induce ferroptotic cell death, increase lipid peroxidation, and engage with the GPX4 target, researchers can build a comprehensive profile of novel therapeutic candidates. The methodologies and data presentation formats outlined in this guide provide a robust framework for advancing the discovery and development of next-generation GPX4-targeted therapies.
References
- 1. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gpx4-IN-15 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent form of programmed cell death known as ferroptosis.[1][2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3] This makes GPX4 a compelling therapeutic target, particularly in cancer types that are dependent on this enzyme for survival and are often resistant to other therapies.[4][5] Gpx4-IN-15 is a novel and potent inhibitor of GPX4, designed for in vitro studies to explore the mechanisms of ferroptosis and to assess its potential as a therapeutic agent.
These application notes provide detailed protocols for the use of this compound in in vitro settings, including recommended dosage and concentration ranges, methodologies for key experiments, and diagrams of relevant signaling pathways and workflows. The provided data is based on studies with similar GPX4 inhibitors and should be optimized for your specific cell lines and experimental conditions.
Data Presentation
The following table summarizes the effective concentrations of a representative GPX4 inhibitor, Gpx4-IN-3, in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration of this compound in your in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Human Fibrosarcoma | 0.15 | [6] |
| 4T1 | Murine Breast Cancer | 0.78 | [6] |
| MCF-7 | Human Breast Cancer | 6.9 | [6] |
| NCI-H1703 | Human Lung Carcinoma | 0.117 | [7] |
Note: The IC50 values can be significantly altered in the presence of ferroptosis inhibitors like Ferrostatin-1 (Fer-1). For instance, in HT1080 cells, the IC50 of a GPX4 inhibitor increased from 0.15 µM to 4.73 µM in the presence of Fer-1.[6] In NCI-H1703 cells, the EC50 of GPX4-IN-4 increased from 0.117 µM to 4.74 µM with Fer-1.[7]
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Pathway
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Workflow for In Vitro this compound Treatment and Analysis
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effects of this compound. It should be optimized for your specific cell line.
Materials:
-
Cancer cell lines (e.g., HT1080, 4T1, MCF-7)[6]
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) and a no-treatment control.[6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.[6]
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is for the detection of lipid reactive oxygen species (ROS) by flow cytometry.
Materials:
-
Cells treated with this compound
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)[8]
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in the cell viability protocol for the desired time (e.g., 6-24 hours).
-
Include positive (e.g., RSL3) and negative (vehicle) controls. A rescue control with this compound + Ferrostatin-1 can also be included.[8]
-
-
Staining:
-
Washing and Analysis:
-
Wash the cells once with PBS to remove excess probe.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer with excitation at 488 nm. The green fluorescence (oxidized probe) is typically detected in the FITC channel, and the red fluorescence (reduced probe) in the PE channel.[8]
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation.[8]
-
Protocol 3: Measurement of Malondialdehyde (MDA)
MDA is a stable end-product of lipid peroxidation and can be measured using colorimetric assays.
Materials:
-
Cell lysate from treated and control cells
-
MDA assay kit (commercially available)[8]
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment with this compound, harvest and lyse the cells according to the assay kit manufacturer's instructions.[8]
-
-
Assay:
-
Perform the MDA assay following the kit's protocol. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[8]
-
-
Quantification:
Protocol 4: Detection of Intracellular Iron Accumulation (Phen Green™ SK)
Phen Green™ SK is a fluorescent indicator that is quenched by iron. A decrease in fluorescence intensity indicates an increase in intracellular iron.
Materials:
-
Cells of interest
-
This compound
-
Deferoxamine (DFO) (positive control iron chelator)[8]
-
Phen Green™ SK, diacetate (e.g., from Thermo Fisher Scientific)[8]
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1A, including vehicle, positive (this compound), and rescue (this compound + DFO) treatment groups.[8]
-
-
Staining:
-
Analysis:
-
Flow Cytometry: Harvest, wash, and resuspend the cells. Analyze using a flow cytometer with excitation at 488 nm and emission detection in the FITC channel. A decrease in fluorescence intensity indicates iron accumulation.[8]
-
Fluorescence Microscopy: Wash the cells with PBS and image immediately.[8]
-
Conclusion
This compound represents a valuable tool for studying the role of GPX4 and ferroptosis in various biological systems. The protocols and data presented here provide a solid foundation for initiating in vitro studies with this novel inhibitor. As with any experimental system, optimization of concentrations, incubation times, and cell densities will be crucial for obtaining robust and reproducible results. It is recommended to perform experiments with appropriate positive and negative controls to validate the observed effects.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A potent and selective anti-glutathione peroxidase 4 nanobody as a ferroptosis inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4-IN-15 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gpx4-IN-15, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), in cellular assays. GPX4 is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] By inhibiting GPX4, this compound serves as a valuable tool for inducing and studying ferroptosis in various research contexts, particularly in cancer biology.[3][4]
Mechanism of Action
This compound directly targets and inactivates GPX4, a key regulator of ferroptosis.[3][4] The primary function of GPX4 is to reduce phospholipid hydroperoxides to their corresponding non-toxic alcohols, thereby preventing the propagation of lipid peroxidation.[5][6] Inhibition of GPX4 by this compound leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), which ultimately culminates in cell death via ferroptosis.[3][4] The induction of cell death by GPX4 inhibitors can typically be reversed by co-treatment with ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1.[3][7]
Data Presentation: Reported Effective Concentrations of GPX4 Inhibitors
The optimal concentration of a GPX4 inhibitor is highly cell-line dependent.[8] The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for other well-characterized GPX4 inhibitors, which can serve as a reference for determining the effective concentration range for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78 | [3] |
| Gpx4-IN-3 | MCF-7 | Human Breast Cancer | 6.9 | [3] |
| Gpx4-IN-3 | HT1080 | Human Fibrosarcoma | 0.15 | [3] |
| RSL3 | - | - | - | [2] |
| ML162 | - | - | - | [9] |
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
Caption: Signaling pathway of this compound induced ferroptosis.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in cellular assays. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay, which measures cell metabolic activity as an indicator of viability.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[8] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[4]
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO only).[4]
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours.[8][10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Plot cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.[8]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis.[7][8]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for a relevant time point (e.g., 6-24 hours).[3] Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.[8][11]
-
Washing: Wash the cells twice with PBS.[8]
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze using a flow cytometer. The fluorescence of the C11-BODIPY probe shifts from red to green upon oxidation.[8]
-
Fluorescence Microscopy: Image the cells directly. An increase in green fluorescence indicates lipid peroxidation.
-
Protocol 3: Western Blotting for GPX4 Expression
This protocol is to confirm the presence of GPX4 in the cell line of interest and to observe any changes in its expression upon treatment, although direct inhibitors like this compound may not necessarily alter expression levels in short-term treatments.[4]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.[10]
General Experimental Workflow
Caption: General experimental workflow for using this compound.
References
- 1. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. esmed.org [esmed.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Ferroptosis with Gpx4-IN-15
For Research Use Only.
Introduction
Gpx4-IN-15 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial selenium-dependent enzyme that plays a central role in protecting cells from lipid peroxidation by reducing phospholipid hydroperoxides to non-toxic lipid alcohols, utilizing glutathione (GSH) as a cofactor.[2][3] By irreversibly binding to the active site of GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid-based reactive oxygen species (ROS) and subsequently inducing a specific form of iron-dependent regulated cell death known as ferroptosis.[1][4]
Ferroptosis is implicated in various pathological conditions and presents a promising therapeutic avenue for diseases such as cancer, particularly in therapy-resistant mesenchymal-like cancer cells that are dependent on GPX4 for survival.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to induce and study ferroptosis in vitro.
Mechanism of Action
This compound functions by directly targeting and inhibiting the enzymatic activity of GPX4.[6] This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to the iron-dependent accumulation of toxic lipid peroxides, which ultimately culminates in cell death through ferroptosis.[7][8] The canonical pathway involves the System Xc-/GSH/GPX4 axis, where the inhibition of GPX4 is the final execution step.[3]
Figure 1: this compound inhibits GPX4, leading to ferroptosis.
Quantitative Data
The efficacy of this compound is cell-line dependent. The following table provides reference IC50 values for other well-characterized GPX4 inhibitors, which can serve as a guide for determining the effective concentration range for this compound in your experiments.[1]
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| RSL3 | HT1080 | Cell Viability | ~0.05 | [1] |
| ML210 | - | - | - | [1] |
| Gpx4-IN-3 | HT1080 | Cell Viability | 0.15 | [6][9] |
| Gpx4-IN-3 | 4T1 | Cell Viability | 0.78 | [6][9] |
| Gpx4-IN-3 | MCF-7 | Cell Viability | 6.9 | [6][9] |
| Compound 18a | HT1080 | Cell Viability | 2.37 | [10] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[1][11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 10 nM to 10 µM is recommended.[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 24 to 72 hours.[1]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the this compound concentration to determine the IC50 value using appropriate software.[11]
Figure 2: Experimental workflow for IC50 determination.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay confirms that this compound induces ferroptosis by measuring the accumulation of lipid peroxides.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
C11-BODIPY™ 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with the determined IC50 concentration of this compound, this compound + Fer-1 (e.g., 1 µM), and a vehicle control for a relevant time point (e.g., 4-8 hours).[9][12]
-
Staining: Thirty minutes before the end of the incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[9][12]
-
Harvest and Wash: Harvest the cells, wash them twice with ice-cold PBS.[12]
-
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[1][12]
Western Blot Analysis for Ferroptosis Markers
This protocol is for detecting changes in the expression of key ferroptosis-related proteins.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described above, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. A decrease in GPX4 levels is expected following treatment with a GPX4 inhibitor.[12]
Troubleshooting
-
No response to this compound: Some cell lines are inherently resistant to ferroptosis.[1] Confirm the activity of the compound with a sensitive cell line. Ensure the concentration and incubation time are optimal.
-
High variability: Ensure consistent cell passage number, uniform seeding density, and fresh preparation of reagents.[1]
-
Confirming Ferroptosis: To confirm that the observed cell death is ferroptosis, co-treatment with a ferroptosis inhibitor like Ferrostatin-1 should rescue the cells.[1] Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis, should not affect this compound-induced cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wjgnet.com [wjgnet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4 Inhibition in Mouse Models
Note: No specific research or experimental data could be found for a compound named "Gpx4-IN-15." Therefore, these application notes and protocols are based on the well-characterized and widely used Gpx4 inhibitor, RSL3 , as a representative example for inducing ferroptosis in mouse models. The principles and methods described herein are generally applicable to other direct Gpx4 inhibitors.
Introduction
Glutathione Peroxidase 4 (Gpx4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] By catalyzing the reduction of lipid hydroperoxides, Gpx4 maintains cell membrane integrity.[1] Inhibition of Gpx4 leads to a buildup of toxic lipid peroxides, culminating in cell death.[2] This mechanism has been a key area of investigation, particularly in cancer therapy, as some cancer cells exhibit a heightened dependency on the Gpx4 pathway for survival.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the Gpx4 inhibitor RSL3 in mouse models to study the effects of inducing ferroptosis.
Mechanism of Action
RSL3 is a small molecule that directly and covalently binds to the active site of Gpx4, thereby inactivating the enzyme.[3][4] This inhibition prevents the reduction of lipid hydroperoxides, leading to their accumulation and subsequent iron-dependent oxidative damage to cellular membranes, a hallmark of ferroptosis.[2]
Signaling Pathway
The inhibition of Gpx4 by RSL3 triggers the ferroptosis signaling cascade. The diagram below illustrates the central role of Gpx4 in preventing lipid peroxidation and how its inhibition leads to ferroptotic cell death.
Caption: Gpx4 inhibition by RSL3 leads to lipid peroxide accumulation and ferroptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of RSL3 from various studies.
Table 1: In Vitro Efficacy of RSL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Pfa-1 | Mouse Embryonic Fibroblast | 20 nM | [5] |
| H9c2 | Rat Cardiomyoblast | ~0.2 µM (for ~50% viability loss at 24h) | [2] |
| K1 | Papillary Thyroid Carcinoma | 0.1 µM (induced changes at 6h) | [6] |
Table 2: In Vivo Administration and Efficacy of RSL3 in Mouse Models
| Mouse Model | Administration Route | Dosage & Schedule | Vehicle | Outcome | Reference |
| Xenograft | Intravenous | 10 mg/kg (single dose for toxicity assessment) | Not specified | Assessed for systemic toxicity | [7] |
| Ferroptosis Model | Intraperitoneal | 30 mg/kg (single acute dose) | 10% DMSO + 90% corn oil | Modest decrease in Gpx4 expression at 24h | [8] |
| Ferroptosis Model | Intraperitoneal | Daily for 3 or 6 days | 10% DMSO + 90% corn oil | No significant change in Gpx4 expression | [8] |
| General Recommendation | Intraperitoneal | Up to 100 mg/kg | 10% DMSO + 90% corn oil | Suggested as a potentially more effective dose | [8] |
Experimental Protocols
Below are detailed protocols for in vitro and in vivo experiments using a Gpx4 inhibitor like RSL3.
Experimental Workflow
Caption: A general workflow for evaluating a Gpx4 inhibitor in vitro and in vivo.
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the cytotoxic effect of RSL3 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3
-
DMSO (for stock solution)
-
96-well plates
-
CellTiter-Glo® 2.0 Assay reagent
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
RSL3 Treatment:
-
Prepare a stock solution of RSL3 in DMSO.
-
Perform serial dilutions of RSL3 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of RSL3.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes the administration of RSL3 to a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cells for injection
-
Sterile PBS or Matrigel
-
RSL3
-
Vehicle solution (e.g., 10% DMSO + 90% corn oil)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
RSL3 Administration:
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
-
Endpoint:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry for ferroptosis markers, or western blotting).
-
Protocol 3: Detection of Lipid ROS
This protocol measures the accumulation of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with RSL3
-
C11-BODIPY 581/591 probe
-
DMSO
-
PBS or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with RSL3 for a duration known to induce lipid peroxidation (this may be shorter than the time required for cell death).
-
-
Probe Staining:
-
Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Harvest and Washing:
-
Harvest the cells (e.g., by trypsinization).
-
Wash the cells twice with PBS to remove excess probe.
-
-
Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green fluorescence signal indicates lipid peroxidation. Alternatively, visualize the cells using a fluorescence microscope.
-
References
- 1. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blotting of GPX4 Following Gpx4-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent, regulated cell death pathway known as ferroptosis.[1][2] By converting lipid hydroperoxides into non-toxic lipid alcohols, GPX4 plays a vital role in cellular redox homeostasis.[1] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in cell death. This makes GPX4 a compelling target for therapeutic intervention in diseases such as cancer.
Gpx4-IN-15 is a small molecule inhibitor designed to target GPX4, thereby inducing ferroptosis. Western blotting is a fundamental technique to assess the protein levels of GPX4 in response to treatment with inhibitors like this compound. This document provides a detailed protocol for the Western blotting analysis of GPX4 in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPX4 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: GPX4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting of GPX4.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for key reagents. Optimization may be required based on the cell line and experimental setup.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Vendor Example | Catalog # | Recommended Starting Dilution/Concentration |
| This compound | (Specify Vendor) | (Specify Catalog #) | 1-10 µM (Titration recommended) |
| Primary Antibody: Anti-GPX4 (Polyclonal) | Thermo Fisher Scientific | PA5-18545 | 0.1-1 µg/mL[3] |
| Primary Antibody: Anti-GPX4 (Monoclonal) | R&D Systems | MAB5457 | 0.5 µg/mL[4] |
| Primary Antibody: Anti-GPX4 | Cell Signaling Technology | 52455S | 1:1000[5] |
| Loading Control: Anti-β-actin | (Specify Vendor) | (Specify Catalog #) | (Specify Dilution) |
| HRP-conjugated Secondary Antibody | (Specify Vendor) | (Specify Catalog #) | (Specify Dilution) |
Table 2: Experimental Conditions
| Parameter | Recommended Condition | Notes |
| Cell Treatment Time with this compound | 6-24 hours | Time-course experiment is recommended. |
| Lysis Buffer | RIPA Buffer with Protease Inhibitors | Effective for whole-cell lysates.[6][7] |
| Protein Loading Amount | 20-50 µg per lane | Adjust based on GPX4 expression in the cell line. |
| SDS-PAGE Gel Percentage | 12-15% | GPX4 has a molecular weight of approx. 19-22 kDa.[8][9][10] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Incubate for 1 hour at room temperature.[5] |
| Primary Antibody Incubation | 4°C, overnight | [1][6] |
| Secondary Antibody Incubation | Room temperature, 1-2 hours | [6] |
Experimental Protocol
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to analyze GPX4 protein levels.
1. Cell Culture and Treatment a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) group. e. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
2. Cell Lysis a. After treatment, place the culture plates on ice. b. Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each plate. d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (e.g., 30 µg).
4. Sample Preparation for SDS-PAGE a. To the equalized protein samples, add an appropriate volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples before loading.
5. SDS-PAGE and Protein Transfer a. Load the prepared samples and a pre-stained protein ladder into the wells of a 12-15% SDS-polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting a. Following transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5] b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against GPX4 (refer to Table 1 for recommended dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.[1] d. The next day, wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1-2 hours at room temperature.[6] f. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin or GAPDH. e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the corresponding loading control band intensity.
Conclusion
This protocol provides a comprehensive guide for the Western blotting analysis of GPX4 in response to treatment with the inhibitor this compound. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable researchers to reliably assess the impact of this compound on GPX4 protein levels and further investigate its role in inducing ferroptosis.
References
- 1. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. GPX4 Polyclonal Antibody (PA5-18545) [thermofisher.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. GPX4 Recombinant Monoclonal Antibody (7O4Q9) (MA5-35089) [thermofisher.com]
- 9. novusbio.com [novusbio.com]
- 10. GPX4 Polyclonal Antibody - Elabscience® [elabscience.com]
Measuring Lipid ROS with Gpx4-IN-15 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. A key regulator of this pathway is Glutathione Peroxidase 4 (Gpx4), a selenoenzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent ferroptotic death. Inhibition of Gpx4 has emerged as a promising therapeutic strategy for various diseases, including cancers resistant to conventional therapies. Gpx4-IN-15 is a potent inhibitor of Gpx4, inducing ferroptosis by blocking its enzymatic activity. This document provides detailed protocols for the application of this compound to induce and measure lipid reactive oxygen species (ROS), a key indicator of ferroptosis, in a laboratory setting.
This compound: A Potent Inducer of Ferroptosis
This compound (also known as Compound C1) is a small molecule inhibitor of Gpx4. By inhibiting Gpx4, it leads to the accumulation of lipid hydroperoxides, culminating in membrane damage and cell death via ferroptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data is essential for designing dose-response experiments and selecting appropriate concentrations for lipid ROS measurement assays.
| Cell Line | Cancer Type | Parameter | Concentration (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 0.86 |
| BT-549 | Triple-Negative Breast Cancer | IC50 | 0.96 |
| General | Enzyme Inhibition | % Inhibition of Gpx4 | 19.8% at 1 µM |
Signaling Pathway of this compound Induced Ferroptosis
This compound directly inhibits the enzymatic activity of Gpx4. Gpx4 is a central component of the cellular defense against ferroptosis. The canonical pathway involves the uptake of cystine, which is then used to synthesize glutathione (GSH). Gpx4 utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). By inhibiting Gpx4, this compound disrupts this protective mechanism, leading to an accumulation of L-OOH and subsequent iron-catalyzed lipid peroxidation, which ultimately results in cell death.
Experimental Protocols
This section provides detailed protocols for measuring lipid ROS in cells treated with this compound. The primary method described utilizes the ratiometric fluorescent probe C11-BODIPY™ 581/591, which is a sensitive indicator of lipid peroxidation.
Experimental Workflow for Lipid ROS Detection
The general workflow involves treating cultured cells with this compound and appropriate controls, followed by staining with C11-BODIPY™ 581/591 and subsequent analysis by flow cytometry or fluorescence microscopy.
Protocol 1: Lipid ROS Detection by Flow Cytometry using C11-BODIPY™ 581/591
This protocol provides a quantitative method to assess lipid peroxidation in live cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RSL3 (positive control for Gpx4 inhibition, stock solution in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, stock solution in DMSO)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Based on the IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Positive Control: A known Gpx4 inhibitor, such as RSL3 (e.g., 1 µM).
-
Rescue Control: Co-treatment with this compound (at an effective concentration, e.g., 1-5 µM) and a ferroptosis inhibitor, Ferrostatin-1 (e.g., 1 µM).
-
-
Aspirate the old medium and add the treatment media to the respective wells.
-
Incubate for a desired time period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Staining with C11-BODIPY™ 581/591:
-
Thirty minutes to one hour before the end of the treatment incubation, add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Preparation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect fluorescence signals in two channels:
-
Green channel (oxidized probe): Typically detected using a FITC filter (e.g., 530/30 nm).
-
Red channel (reduced probe): Typically detected using a PE-Texas Red filter (e.g., 610/20 nm).
-
-
Record at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Calculate the ratio of the geometric mean fluorescence intensity (gMFI) of the green channel to the gMFI of the red channel for each sample.
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Protocol 2: Gpx4 Activity Assay (Biochemical)
To confirm that this compound directly inhibits Gpx4 enzymatic activity, a biochemical assay can be performed using cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Glutathione Peroxidase Assay Kit (commercially available)
-
Microplate reader
Procedure Outline:
-
Prepare Cell Lysates:
-
Treat cells with this compound at various concentrations for a defined period.
-
Harvest and lyse the cells according to the lysis buffer protocol.
-
Quantify the protein concentration of the lysates.
-
-
Gpx4 Activity Measurement:
-
Follow the manufacturer's protocol for the Glutathione Peroxidase Assay Kit. Typically, this involves adding a defined amount of cell lysate to a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate, such as cumene hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH consumption.
-
-
Data Analysis:
-
Calculate the Gpx4 activity based on the rate of change in absorbance.
-
Compare the Gpx4 activity in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Data Presentation: Expected Outcomes
The quantitative data obtained from the lipid ROS and Gpx4 activity assays should be summarized in tables and graphs for clear interpretation and comparison between different treatment conditions.
Table 2: Expected Results from Lipid ROS Measurement (Flow Cytometry)
| Treatment | Green/Red Fluorescence Ratio (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (0.1 µM) | ~1.2 - 1.5 |
| This compound (1 µM) | ~2.0 - 3.0 |
| This compound (10 µM) | ~3.5 - 5.0 |
| RSL3 (1 µM) | ~3.0 - 4.5 |
| This compound (1 µM) + Ferrostatin-1 (1 µM) | ~1.1 - 1.3 |
Table 3: Expected Results from Gpx4 Activity Assay
| Treatment | Gpx4 Activity (% of Vehicle Control) |
| Vehicle Control (DMSO) | 100% |
| This compound (0.1 µM) | ~80 - 90% |
| This compound (1 µM) | ~20 - 40% |
| This compound (10 µM) | < 10% |
Troubleshooting
-
High background fluorescence: Ensure complete removal of the C11-BODIPY™ 581/591 staining solution by washing the cells thoroughly. Optimize the staining concentration and incubation time.
-
Low signal: Increase the concentration of this compound or the incubation time. Ensure the flow cytometer settings are optimized for detecting both green and red fluorescence.
-
Cell death not rescued by Ferrostatin-1: This may indicate off-target effects of this compound or that cell death is occurring through a different mechanism.
Conclusion
This compound is a valuable tool for studying the role of Gpx4 and ferroptosis in various biological systems. The protocols outlined in this document provide a robust framework for inducing and quantifying lipid ROS, a key hallmark of ferroptosis, in response to this compound treatment. By carefully designing experiments with appropriate controls and optimizing assay conditions, researchers can effectively utilize this compound to advance our understanding of ferroptosis and its therapeutic potential.
Application Notes and Protocols for Gpx4 Inhibitor-Induced Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gpx4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] GPX4 functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the oxidative damage that leads to cell membrane rupture and death.[3] Inhibition of GPX4 activity by small molecules, such as RSL3, leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4] Therefore, assessing cell viability in the presence of GPX4 inhibitors is a fundamental method for studying ferroptosis and for screening potential therapeutic compounds that target this pathway.
Data Presentation: Quantitative Summary of Gpx4 Inhibitor Effects
The following tables summarize representative quantitative data from cell viability and related assays using GPX4 inhibitors. These values can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Cell Viability (IC50/EC50 Values) following GPX4 Inhibition
| Compound | Cell Line | IC50/EC50 (µM) | Incubation Time (h) | Assay Method |
| Gpx4-IN-9 | Pancreatic Cancer Cells | ~0.1 - 1 | 24 - 72 | CellTiter-Glo |
| RSL3 | H9c2 | ~0.2 | 24 | CellTiter-Glo |
| RSL3 | HT-1080 | ~0.1 | 24 | CellTiter-Glo |
Data is illustrative and may vary based on specific experimental conditions and cell lines used.[1]
Table 2: Lipid ROS Accumulation Induced by GPX4 Inhibition
| Compound | Cell Line | Concentration (µM) | Fold Increase in Lipid ROS | Incubation Time (h) |
| Gpx4-IN-9 | Pancreatic Cancer Cells | 1 | Significant Increase | 4 - 8 |
| RSL3 | H9c2 | 0.5 | Significant Increase | 6 |
Fold increase is relative to vehicle-treated control cells. Lipid ROS can be measured using fluorescent probes like C11-BODIPY™ 581/591.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the GPX4-mediated ferroptosis pathway and the general experimental workflows for the MTT and CellTiter-Glo assays.
GPX4 Signaling Pathway in Ferroptosis
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Experimental Workflow for Cell Viability Assays
Caption: General experimental workflow for assessing cell viability.
Experimental Protocols
The following are detailed protocols for the MTT and CellTiter-Glo® assays to measure cell viability following treatment with a Gpx4 inhibitor.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Gpx4 inhibitor (e.g., RSL3) dissolved in DMSO
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Gpx4 inhibitor in culture medium from a stock solution. A typical concentration range to test is 0.01 µM to 10 µM.[1]
-
Prepare control wells:
-
Vehicle Control: Treat cells with the same final concentration of DMSO as the highest Gpx4 inhibitor concentration.
-
Ferroptosis Inhibition Control (optional): Co-treat cells with an effective concentration of the Gpx4 inhibitor and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Gpx4 inhibitor or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous, luminescent method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
White, opaque-walled 96-well plates (to minimize luminescence signal cross-talk)
-
Gpx4 inhibitor (e.g., RSL3) dissolved in DMSO
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use white, opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired treatment incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence signal of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for quantifying cell viability in response to Gpx4 inhibition and the induction of ferroptosis. The choice between the two assays may depend on the available equipment and the specific requirements of the experiment. The CellTiter-Glo® assay is generally considered more sensitive and has a simpler "add-mix-measure" protocol.[6] By following these detailed protocols and utilizing appropriate controls, researchers can accurately assess the cytotoxic effects of Gpx4 inhibitors and further investigate the mechanisms of ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Gpx4-IN-15: Induction of Ferroptosis in Triple-Negative Breast Cancer (TNBC) Cells
For Research Use Only.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2] A promising avenue of research is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[3] Inhibition of GPX4 has been shown to be a viable strategy to induce ferroptosis in cancer cells, including TNBC.[4] Gpx4-IN-15 is a potent and selective inhibitor of GPX4, designed to induce ferroptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound to study ferroptosis in TNBC cell lines.
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the active site of GPX4. By binding to GPX4, this compound inactivates its peroxidase activity. This leads to an accumulation of lipid reactive oxygen species (ROS), which in the presence of intracellular iron, results in uncontrolled lipid peroxidation and subsequent cell death through ferroptosis.
Quantitative Data Summary
The following tables summarize the representative quantitative data for a potent GPX4 inhibitor in various TNBC cell lines. This data is for illustrative purposes and should be generated for this compound in the specific cell lines of interest.
Table 1: In Vitro Cytotoxicity (IC50) of a GPX4 Inhibitor in TNBC Cell Lines
| Cell Line | Description | IC50 (µM) after 72h treatment |
| MDA-MB-231 | Human TNBC, mesenchymal-like | [Insert experimental value] |
| MDA-MB-468 | Human TNBC, basal-like | [Insert experimental value] |
| Hs578T | Human TNBC, claudin-low | [Insert experimental value] |
Table 2: Quantification of Ferroptosis Markers after Treatment with a GPX4 Inhibitor (e.g., at IC50 concentration for 24h)
| Cell Line | Parameter | Fold Change vs. Vehicle Control |
| MDA-MB-231 | Lipid ROS Levels | [Insert experimental value] |
| GPX4 Protein Expression | [Insert experimental value] | |
| MDA-MB-468 | Lipid ROS Levels | [Insert experimental value] |
| GPX4 Protein Expression | [Insert experimental value] |
Experimental Protocols
Protocol 1: Cell Culture of Triple-Negative Breast Cancer (TNBC) Cell Lines
1.1. Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs578T)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
1.2. Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at the desired density.
Protocol 2: Cell Viability Assay (MTT Assay)
2.1. Materials:
-
TNBC cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
2.2. Procedure:
-
Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[5]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Lipid ROS Assay using C11-BODIPY 581/591
3.1. Materials:
-
TNBC cells
-
6-well plates or coverslips in 24-well plates
-
This compound stock solution (in DMSO)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
3.2. Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Staining: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting (for Flow Cytometry): Wash cells with PBS and detach using trypsin. Neutralize with complete medium and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analysis (Flow Cytometry): Analyze the cells immediately on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Analysis (Fluorescence Microscopy): Wash cells twice with PBS. Mount coverslips on slides with a suitable mounting medium. Visualize cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
Protocol 4: Western Blot for GPX4 Expression
4.1. Materials:
-
TNBC cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound as required, and then lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for studying this compound in TNBC cells.
Caption: Logical relationship of GPX4 inhibition and ferroptosis induction.
References
- 1. GPX4 in triple-negative breast cancer: A key regulator of ferroptosis and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GPX4-Mediated Ferroptosis in the Sensitivity of Triple Negative Breast Cancer Cells to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 (GPX4) and obesity interact to impact tumor progression and treatment response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Gpx4-IN-15 for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the cellular antioxidant defense system, playing a central role in the prevention of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. By reducing lipid hydroperoxides to their corresponding alcohols, GPX4 protects cells from oxidative damage and subsequent death. The dependence of certain cancer cells on GPX4 for survival has made it a compelling target for therapeutic intervention. Gpx4-IN-15 is an inhibitor of GPX4 that has shown efficacy in cancer cell lines, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel ferroptosis-inducing agents. These application notes provide a comprehensive guide for the utilization of this compound in HTS workflows.
Principle of GPX4 Inhibition and Ferroptosis Induction
This compound functions by inhibiting the enzymatic activity of GPX4. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death. High-throughput screening assays for GPX4 inhibitors can be designed based on two main principles: direct measurement of GPX4 inhibition or cell-based assays that quantify the downstream effects of GPX4 inhibition, such as decreased cell viability or increased lipid peroxidation.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its activity.
| Compound | Target | Inhibitory Activity | Cell Line | Cancer Type | IC50 (µM) |
| This compound | GPX4 | 19.8% inhibition at 1 µM[1] | MDA-MB-468 | Triple-Negative Breast Cancer | 0.86[1] |
| BT-549 | Triple-Negative Breast Cancer | 0.96[1] | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48[1] |
Signaling Pathway
The diagram below illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action for inhibitors like this compound.
Experimental Protocols
This section provides a detailed protocol for a cell-based high-throughput screening assay to identify and characterize inhibitors of GPX4 using this compound as a positive control.
Protocol 1: Cell Viability-Based High-Throughput Screening Assay
This protocol utilizes a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure the cytotoxic effects of compounds resulting from GPX4 inhibition.
Materials and Reagents:
-
Cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (positive control)
-
Ferrostatin-1 (ferroptosis inhibitor, negative control)
-
Test compounds from a chemical library
-
DMSO (vehicle control)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in complete medium to generate a dose-response curve (e.g., 0.01 µM to 10 µM).
-
Prepare a stock solution of Ferrostatin-1 in DMSO. This will be used to confirm that cell death is due to ferroptosis.
-
Prepare plates containing the test compounds from the library, typically at a single concentration for the primary screen (e.g., 10 µM).
-
Include the following controls on each plate:
-
Vehicle Control: Medium with the same final concentration of DMSO as the test compounds.
-
Positive Control: A concentration of this compound known to induce significant cell death (e.g., 1 µM).
-
Ferroptosis Inhibition Control: Co-treatment of a lethal concentration of this compound with Ferrostatin-1 (e.g., 1 µM).
-
-
Carefully add the compounds and controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Hits from the primary screen are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).
-
For dose-response experiments with this compound and hit compounds, plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (Secondary Screen)
This protocol is designed as a secondary assay to confirm that the hits from the primary screen induce ferroptosis by measuring the accumulation of lipid ROS.
Materials and Reagents:
-
Selected hit compounds from the primary screen
-
This compound (positive control)
-
Ferrostatin-1 (negative control)
-
C11-BODIPY™ 581/591 probe
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format for the detection method (e.g., 6-well plates for flow cytometry, 96-well black-walled plates for imaging).
-
Allow cells to adhere overnight.
-
Treat cells with the hit compounds, this compound, and controls for a shorter duration than the viability assay (e.g., 6-8 hours), as lipid peroxidation precedes cell death.
-
-
Staining with C11-BODIPY™ 581/591:
-
Following treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in serum-free medium for 30 minutes at 37°C.
-
-
Data Acquisition:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence shift from red to green, which indicates lipid peroxidation.
-
For High-Content Imaging: Wash the cells with PBS and acquire images using appropriate filter sets to detect the red and green fluorescence.
-
-
Data Analysis:
-
Quantify the increase in green fluorescence (oxidized probe) relative to the red fluorescence (reduced probe) or to the total cell number.
-
Compounds that significantly increase the green to red fluorescence ratio are confirmed as inducers of lipid peroxidation.
-
Expected Results
In the primary screen, wells treated with this compound should exhibit a significant decrease in luminescence, indicating reduced cell viability. Test compounds that show a similar or greater reduction in viability are considered primary hits. The cytotoxic effect of this compound and confirmed hits should be rescued by co-treatment with Ferrostatin-1, confirming that cell death occurs via ferroptosis. In the secondary screen, treatment with this compound and confirmed hits should lead to a significant increase in the oxidized form of the C11-BODIPY™ probe, indicating an accumulation of lipid ROS.
Troubleshooting
-
High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects on the plates.
-
Low signal-to-noise ratio in the viability assay: Optimize cell seeding density and incubation time. Ensure the CellTiter-Glo® reagent is properly prepared and at room temperature.
-
No effect of this compound: Confirm the activity of the this compound stock. Ensure the chosen cell line is sensitive to ferroptosis induction.
-
Cell death is not rescued by Ferrostatin-1: The compound may be inducing cell death through a different mechanism. Further mechanistic studies are required.
By following these protocols and utilizing this compound as a reference compound, researchers can effectively screen for and characterize novel inhibitors of GPX4, paving the way for the development of new therapeutics that exploit the ferroptotic pathway.
References
Application Notes and Protocols for Gpx4-IN-15 in Preclinical Cancer Research
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a pivotal role in cellular defense against lipid peroxidation, a key driver of ferroptosis.[1][2] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3] Many cancer cells, particularly those that are resistant to conventional therapies, exhibit a heightened dependency on the GPX4 pathway for survival.[4] Inhibition of GPX4 has emerged as a promising therapeutic strategy to induce ferroptosis and overcome drug resistance in various cancer types.[1]
Gpx4-IN-15 is a putative inhibitor of GPX4, designed to induce ferroptotic cell death in cancer cells. These application notes provide a framework for investigating the co-treatment potential of this compound with other anti-cancer compounds and detailed protocols for key in vitro and in vivo experiments.
Signaling Pathway and Mechanism of Action
The primary mechanism of GPX4 inhibition involves the disruption of the System Xc⁻/GSH/GPX4 axis, which is a canonical pathway for suppressing ferroptosis.[2][3][5] By inhibiting GPX4, this compound is expected to lead to an accumulation of toxic lipid hydroperoxides, culminating in iron-dependent cell death.
Co-treatment Strategies with this compound
The inhibition of GPX4 has been shown to synergize with various anti-cancer agents, enhancing their therapeutic efficacy. This is particularly relevant for overcoming resistance to conventional chemotherapies.
Potential Co-treatment Compounds:
-
Chemotherapeutic Agents:
-
Platinum-based drugs (Cisplatin, Carboplatin): These agents can increase oxidative stress, and co-treatment with a GPX4 inhibitor can lower the threshold for inducing cell death.[6]
-
Gemcitabine: Studies have shown that GPX4 inhibition can overcome chemoresistance to gemcitabine in cancers like intrahepatic cholangiocarcinoma.
-
-
Targeted Therapies:
-
EGFR inhibitors (Gefitinib, Lapatinib): In certain contexts, resistance to EGFR inhibitors has been linked to a dependency on GPX4, making co-treatment a viable strategy.[7]
-
-
Other Ferroptosis Inducers:
-
Erastin and its analogs: These compounds inhibit the System Xc⁻ antiporter, leading to glutathione depletion and subsequent GPX4 inactivation. Co-treatment may lead to a more robust induction of ferroptosis.
-
-
Immunotherapy:
-
Immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4): Emerging evidence suggests that inducing ferroptosis in tumor cells can enhance the efficacy of immunotherapy by promoting an immunogenic tumor microenvironment.[8]
-
Data Presentation
The following tables summarize representative quantitative data for well-characterized GPX4 inhibitors. These should serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Representative GPX4 Inhibitors
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| 4T1 | Murine Breast Cancer | Gpx4-IN-3 | 0.78 | [9] |
| MCF-7 | Human Breast Cancer | Gpx4-IN-3 | 6.9 | [9] |
| HT1080 | Human Fibrosarcoma | Gpx4-IN-3 | 0.15 | [9] |
| HT-1080 | Human Fibrosarcoma | RSL3 | Sub-micromolar | [8] |
| NCI-H1703 | Lung Cancer | GPX4-IN-4 | 0.117 | [10] |
Table 2: In Vivo Efficacy of Representative GPX4 Inhibitors
| Compound | In Vivo Model | Dosage and Route | Key Findings | Reference |
| Gpx4-IN-3 | 4T1 Xenograft (Mouse) | 15 mg/kg, i.v., q2d x 5 | 33.2% Tumor Growth Inhibition | [9] |
| Gpx4-IN-3 | 4T1 Xenograft (Mouse) | 30 mg/kg, i.v., q2d x 5 | 55.1% Tumor Growth Inhibition | [9] |
| Gpx4-IN-9 | Pancreatic Cancer Xenograft (Mouse) | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | [10] |
| RSL3 | HT-1080 Xenograft (Mouse) | 100 mg/kg, twice a week for 2 weeks | Significant reduction in tumor volume | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
For co-treatment studies, add the second compound at a fixed concentration or in a matrix format with varying concentrations of both drugs.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
For co-treatment studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol measures lipid ROS accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
This compound and other treatment compounds
-
C11-BODIPY 581/591 (Invitrogen, D3861 or equivalent)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, chamber slides for microscopy).
-
Treat cells with this compound, a positive control (e.g., RSL3), and a vehicle control for the desired time. A ferroptosis inhibitor like Ferrostatin-1 can be used as a negative control.[11]
-
-
C11-BODIPY Staining:
-
Analysis:
-
For Fluorescence Microscopy:
-
For Flow Cytometry:
-
Wash the cells once with PBS.
-
Trypsinize and resuspend the cells in HBSS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[12][14]
-
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 12.5% DMSO, 30% PEG300, 5% Tween 80, 52.5% saline)[10]
-
Co-treatment drug (if applicable)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Grouping:
-
Administration of this compound:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound at the desired dose and route (e.g., 50 mg/kg via intraperitoneal injection, daily).[10]
-
The control group should receive an equivalent volume of the vehicle solution.
-
For co-treatment studies, administer the second drug according to its established protocol, either concurrently or sequentially with this compound.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Measure tumor volumes and body weight 2-3 times per week.[10]
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise and weigh the tumors.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (IHC) analysis of biomarkers (e.g., GPX4, 4-HNE) or snap-frozen for western blot or metabolomic analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
References
- 1. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpx4-IN-15 for the Investigation of T-Cell Ferroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] In the context of immunology, ferroptosis is emerging as a critical regulator of T-cell fate and function.[2] T-cell activation, differentiation, and survival are intrinsically linked to the delicate balance of redox homeostasis, making them susceptible to this form of cell death.[2][3] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenium-dependent enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent ferroptotic demise.[4][5]
T-cell stimulation can lead to a decrease in GPX4 expression, rendering them more vulnerable to ferroptosis.[2] This has significant implications for anti-tumor immunity, as the tumor microenvironment can promote T-cell ferroptosis, leading to immune evasion.[6] Conversely, inducing ferroptosis in malignant cells is a promising anti-cancer strategy.[7] Therefore, tools that can modulate GPX4 activity are invaluable for studying the intricate role of ferroptosis in T-cell biology and for the development of novel therapeutics.
Gpx4-IN-15 is a tool compound designed to inhibit the activity of GPX4. By blocking GPX4, this compound induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptosis.[8] This document provides detailed application notes and protocols for the use of this compound in studying T-cell ferroptosis.
Application Notes for this compound
Mechanism of Action
This compound acts as an inhibitor of Glutathione Peroxidase 4. The primary function of GPX4 is to reduce phospholipid hydroperoxides to their corresponding alcohols, a process that detoxifies lipid ROS and prevents the propagation of lipid peroxidation.[9] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an uncontrolled accumulation of lipid peroxides, culminating in iron-dependent cell death known as ferroptosis.[8]
General Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Long-term storage. |
| In Solvent | -80°C | 1 year | For stock solutions. Avoid repeated freeze-thaw cycles. |
Safety Precautions: Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. In case of contact, wash the affected area with plenty of water.
Determining Optimal Concentration
The optimal concentration of this compound for inducing ferroptosis is highly dependent on the specific T-cell subset and experimental conditions. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50).
Recommended Starting Concentration Range: 10 nM to 10 µM.[8]
Quantitative Data for GPX4 Inhibitors (Reference)
While specific IC50 values for this compound in T-cells are not yet widely published, the following table provides reference values for other well-characterized GPX4 inhibitors, such as RSL3 and ML162, in various cell lines. This data can serve as a guide for establishing an effective concentration range for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| RSL3 | HT1080 | ~0.05 | [8] |
| RSL3 | H1299 | Not specified | [7] |
| RSL3 | H23 | Not specified | [7] |
| ML210 | Various Cancer Cell Lines | Varies | [9] |
Experimental Protocols
Protocol 1: T-Cell Culture and Stimulation
This protocol describes the general procedure for culturing and stimulating primary human T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
CD3/CD28 T-cell activator beads
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method like the RosetteSep™ cocktail.
-
Wash the enriched T-cells with RPMI-1640 medium.
-
Resuspend T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
For T-cell stimulation, add CD3/CD28 activator beads at a bead-to-cell ratio of 1:1 and supplement the medium with human IL-2 (e.g., 100 U/mL).[2]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Expand the T-cells for the desired period, adding fresh medium with IL-2 as needed.
Protocol 2: Induction of Ferroptosis in T-Cells with this compound
This protocol outlines the steps to induce ferroptosis in cultured T-cells using this compound.
Materials:
-
Cultured T-cells (stimulated or unstimulated)
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Procedure:
-
Seed the T-cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM).[8]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method such as MTT, MTS, or a fluorescence-based assay.[8]
Protocol 3: Measurement of Lipid Peroxidation
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.
Materials:
-
Treated T-cells from Protocol 2
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Following treatment with this compound, harvest the T-cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS containing the C11-BODIPY 581/591 probe at a final concentration of 1-5 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.[2]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced form emits red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Protocol 4: GPX4 Activity Assay
This protocol provides a general method for measuring GPX4 activity from cell lysates using a commercially available kit.
Materials:
-
T-cell pellets
-
GPX4 Activity Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Lysis buffer provided in the kit
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from T-cell pellets according to the kit manufacturer's instructions. This typically involves resuspending the cells in the provided lysis buffer and centrifuging to remove debris.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add the assay buffer, cell lysate (normalized for protein concentration), and other reaction components as specified in the kit protocol (e.g., glutathione, glutathione reductase, NADPH).
-
Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm kinetically over several minutes using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.[8]
Visualizations
Caption: Signaling pathway of Gpx4-mediated ferroptosis inhibition.
Caption: Experimental workflow for studying this compound in T-cells.
Caption: Mechanism of Gpx4 inhibition by this compound.
References
- 1. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression of GPX4 by oncolytic vaccinia virus can significantly enhance CD8+T cell function and its impact against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4-IN-15 and Structurally Related Compounds in In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-15, also identified as Compound C1, is a novel covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death. Inhibition of GPX4 leads to the accumulation of lipid peroxides, triggering ferroptosis and offering a promising therapeutic strategy for cancers resistant to traditional therapies, such as triple-negative breast cancer (TNBC).
These application notes provide available data for this compound and a comprehensive overview of the in vivo efficacy studies conducted on a structurally related, advanced compound from the same chemical series, Compound C18 , as detailed in the primary literature. While in vivo efficacy data for this compound is not publicly available, the data for C18 serves as a robust surrogate for understanding the potential anti-tumor activity and experimental considerations for this class of GPX4 inhibitors.
This compound (Compound C1): In Vitro Activity
This compound has demonstrated inhibitory activity against GPX4 and proliferation of various cancer cell lines in vitro.
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 |
| BT-549 | Triple-Negative Breast Cancer | 0.96 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 |
Table 1: In vitro anti-proliferative activity of this compound in various breast cancer cell lines.
Compound C18: In Vivo Efficacy in a Xenograft Model
Compound C18, an optimized analog of this compound, has demonstrated significant in vivo anti-tumor efficacy in a triple-negative breast cancer xenograft model.[1][2][3]
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Duration | Tumor Growth Inhibition (TGI) | Observations |
| Nude Mice | MDA-MB-231 | C18 (5, 10, or 20 mg/kg, intraperitoneal) | 20 days | 81.0% at 20 mg/kg | No significant changes in body weight were observed, indicating good tolerability.[3] |
Table 2: Summary of in vivo efficacy of Compound C18 in an MDA-MB-231 xenograft model.[1][2][3]
Signaling Pathway: GPX4 Inhibition and Ferroptosis Induction
The primary mechanism of action for this compound and related compounds is the induction of ferroptosis through the inhibition of GPX4.
Experimental Protocols
The following are detailed protocols representative of the in vivo efficacy studies conducted for Compound C18. These can be adapted for the evaluation of this compound or other novel GPX4 inhibitors.
Animal Model and Cell Line
-
Animal Strain: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Tumor Implantation
-
Objective: To establish subcutaneous tumors in mice.
-
Procedure:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
In Vivo Efficacy Study Workflow
Treatment Protocol
-
Objective: To evaluate the anti-tumor efficacy of the GPX4 inhibitor.
-
Materials:
-
Compound C18 (or this compound)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
-
Procedure:
-
Randomly assign mice with established tumors into treatment and control groups (n=5-8 mice per group).
-
Prepare fresh dosing solutions of Compound C18 at concentrations of 5, 10, and 20 mg/kg in the vehicle.
-
Administer the respective treatments or vehicle control via intraperitoneal (i.p.) injection once daily.
-
Continue treatment for the duration of the study (e.g., 20 days).
-
Monitoring and Data Collection
-
Objective: To assess treatment efficacy and toxicity.
-
Procedure:
-
Measure tumor dimensions using a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Marker Analysis (Optional but Recommended)
-
Objective: To confirm target engagement in the tumor tissue.
-
Procedure:
-
Collect tumor tissues at the end of the study.
-
Prepare tissue lysates for Western blot analysis to measure the levels of GPX4 and markers of ferroptosis (e.g., 4-HNE, ACSL4).
-
Perform immunohistochemistry (IHC) on tumor sections to visualize the expression and localization of these markers.
-
Conclusion
While in vivo efficacy data for this compound is not yet available in the public domain, the significant anti-tumor activity and favorable safety profile of the structurally related compound C18 in a preclinical model of triple-negative breast cancer underscore the therapeutic potential of this chemical series. The provided protocols offer a robust framework for researchers to conduct their own in vivo evaluations of this compound and other novel GPX4 inhibitors. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial for advancing these promising anti-cancer agents toward clinical development.
References
Application Notes and Protocols for Gpx4-IN-15 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-15 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptosis.[1][2] This mechanism presents a promising therapeutic strategy for various diseases, including cancers resistant to conventional therapies.[1][3][4] These application notes provide detailed protocols for the in vivo delivery of this compound in animal models, based on established methodologies for similar GPX4 inhibitors.
Data Presentation
The following tables summarize quantitative data from in vivo studies using various GPX4 inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of GPX4 Inhibitors in Xenograft Mouse Models
| Compound | Animal Model | Administration Route | Dosage | Dosing Frequency | Efficacy (Tumor Growth Inhibition) | Reference |
| Gpx4-IN-3 | 4T1 Murine Breast Cancer | Intravenous (IV) | 15 mg/kg | Every two days for five doses | 33.2% | [1] |
| Gpx4-IN-3 | 4T1 Murine Breast Cancer | Intravenous (IV) | 30 mg/kg | Every two days for five doses | 55.1% | [1] |
| Piperazine Erastin (PE) | HT-1080 Human Fibrosarcoma | Subcutaneous (s.c.) & Intravenous (IV) | 40 mg/kg (s.c.), then 30 mg/kg (IV) | s.c. on day 2 and 4; IV every other day for 3 doses | Significant reduction in tumor volume | [3] |
| RSL3 | Various Xenograft Models | Not specified | Not specified | Not specified | Reduces tumor volume, particularly in diffuse large B cell lymphomas and renal cell carcinomas | [2] |
| Gpx4-IN-4 | WSU-DLCL2 Lymphoma | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 20 days | No significant effect on tumor growth | [5] |
Note: The efficacy of this compound may vary depending on the animal model, tumor type, and specific formulation used. Preliminary dose-response studies are highly recommended.
Signaling Pathway
This compound induces ferroptosis by directly inhibiting the enzymatic activity of GPX4. This disrupts the cellular antioxidant defense system, leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death.
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Protocols
The following are generalized protocols for the in vivo administration of GPX4 inhibitors. These should be optimized for this compound and the specific animal model.
Formulation of this compound for In Vivo Administration
The solubility and stability of this compound will dictate the appropriate formulation. Below are common vehicles used for similar compounds. It is crucial to perform solubility tests for this compound in these or other vehicles.
Protocol 1: Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection (Aqueous-based)
-
Vehicle Composition:
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[5][6]
-
Prepare fresh on the day of injection.
-
Protocol 2: Formulation for Intraperitoneal (IP) Injection (Oil-based)
-
Vehicle Composition:
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final volume.
-
Vortex thoroughly to create a uniform suspension before each injection.
-
This formulation is suitable for compounds with poor aqueous solubility.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.
Caption: Workflow for an in vivo xenograft study with a GPX4 inhibitor.
Protocol 3: Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) for human tumor xenografts.[3][7]
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or serum-free medium.
-
Inject the cell suspension (e.g., 1 x 10^7 cells/mL) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).[1]
-
Randomize mice into treatment and vehicle control groups.
-
-
Dosing:
-
Administer this compound at the predetermined dose and schedule via the chosen route (e.g., 15 or 30 mg/kg, IV, every two days for five doses).[1]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be used for further analysis, such as Western blotting for GPX4, or immunohistochemistry for markers of ferroptosis (e.g., 4-HNE).
-
Safety and Handling
-
This compound is a research compound. Standard laboratory safety procedures, including the use of personal protective equipment (lab coat, gloves, and eye protection), should be followed.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.[3][7]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and for the particular characteristics of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gpx4-IN-15 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Gpx4-IN-15 for various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration.
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that plays a central role in protecting cells from a specific type of iron-dependent programmed cell death called ferroptosis.[1] It does this by using glutathione to convert toxic lipid hydroperoxides into non-toxic lipid alcohols.[2] By inhibiting GPX4, this compound prevents this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately inducing ferroptosis.[2]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The ideal concentration of this compound is highly dependent on the specific cell line being used. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for GPX4 inhibitors is between 10 nM and 10 µM.[2] For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: A lack of response to this compound can be attributed to several factors:
-
Cell Line Resistance: Certain cell lines may have intrinsic resistance to ferroptosis.[2] This can be due to elevated levels of endogenous antioxidants or the activation of alternative protective pathways.[2]
-
Suboptimal Concentration: The concentration of this compound used might be too low to induce a significant effect. Performing a thorough dose-response experiment is crucial.
-
Compound Instability: Ensure that the this compound stock solutions are prepared and stored correctly. It is advisable to prepare fresh dilutions for each experiment from a stock stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, or improper reagent preparation can all contribute to a lack of observable effect.
Q4: I am observing high levels of cell death even at very low concentrations of this compound. What could be the cause?
A4: If you are observing excessive cell death, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to GPX4 inhibition. In this case, you should test a lower range of concentrations in your dose-response experiment.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. It is important to include a vehicle-only control in your experiments to account for any solvent-related effects.
Q5: How can I confirm that the cell death I am observing is indeed ferroptosis?
A5: To confirm that this compound is inducing ferroptosis, you can perform rescue experiments by co-treating the cells with known ferroptosis inhibitors, such as Ferrostatin-1. A reversal of the cell death phenotype in the presence of a ferroptosis inhibitor would strongly suggest that the observed cell death is mediated by this pathway. Additionally, you can measure markers of ferroptosis, such as lipid peroxidation, using commercially available assays.
Data Presentation: Effective Concentrations of this compound and Related Inhibitors
The following table summarizes the reported IC50 values for this compound and other structurally related GPX4 inhibitors in various cell lines. This data can serve as a valuable reference for designing your own dose-response experiments.
| Inhibitor | Cell Line | Parameter | Concentration (µM) |
| This compound | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 | 0.86[1] |
| BT-549 (Triple-Negative Breast Cancer) | IC50 | 0.96[1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 0.48[1] | |
| Gpx4-IN-3 | HT1080 (Fibrosarcoma) | IC50 | 0.15[3] |
| 4T1 (Mouse Breast Cancer) | IC50 | 0.78[3] | |
| MCF-7 (Breast Cancer) | IC50 | 6.9[3] | |
| Gpx4-IN-4 | HT1080 (Fibrosarcoma) | EC50 (24h) | 0.09[4] |
| NCI-H1703 (Lung Cancer) | EC50 (72h) | 0.117[4] |
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound for a specific cell line using a cell viability assay.
Protocol: Determining the IC50 of this compound using a Resazurin-based Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Culture and harvest your cells. b. Count the cells and determine the appropriate seeding density for a 96-well plate (typically 5,000-10,000 cells per well). c. Seed the cells in 100 µL of complete medium per well and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare a series of serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. Following the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the logarithm of the this compound concentration. c. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualization of Key Processes
GPX4 Signaling Pathway in Ferroptosis
Caption: The central role of GPX4 in preventing ferroptosis by converting lipid peroxides to non-toxic lipid alcohols. This compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration (IC50) of this compound for a specific cell line.
References
Gpx4-IN-15 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the potent GPX4 inhibitor, Gpx4-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum expected solubility of this compound in DMSO?
A2: Based on related compounds, the maximum solubility of this compound in DMSO is expected to be around 67.5 mg/mL (127.35 mM).[1][2] Achieving this concentration often requires ultrasonication to facilitate complete dissolution.[1][3]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds. It is highly recommended to use a new, unopened bottle of anhydrous, high-purity DMSO.[1]
-
Apply ultrasonication: Sonication is often necessary to achieve the maximum solubility of this compound in DMSO.[1][3]
-
Gentle warming: Gently warming the solution in a 37°C water bath can also help with dissolution. However, exercise caution to avoid potential degradation of the compound.[1]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Here are some strategies to prevent precipitation:
-
Serial dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration.[1]
-
Minimize final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive cell lines may be affected at concentrations as low as 0.1%.[1]
-
Pre-warm the medium: Pre-warming the cell culture medium before adding the compound can sometimes help.[2]
-
Increase the volume of the aqueous solution: Adding the DMSO stock to a larger volume of the aqueous solution while vortexing can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.
Q5: How should I store this compound stock solutions?
A5: For long-term stability, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4]
Q6: What is the expected stability of this compound in cell culture media?
A6: The stability of this compound in aqueous cell culture media has not been extensively published. However, as it likely contains a reactive chloroacetamide moiety like other related inhibitors, it can react with nucleophiles in the media, such as amino acids and components of fetal bovine serum (FBS).[2] This can lead to degradation over time. Therefore, it is strongly recommended to prepare fresh working dilutions in your cell culture medium immediately before each experiment.[2] For long-term incubations, consider replenishing the media with a fresh compound every 24 hours.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Activity
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh working solutions immediately before use. For long incubations, replenish the media with a fresh compound every 24 hours.[2] |
| Low Cell Sensitivity | Use a positive control cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080). Confirm GPX4 expression in your cell line.[2] |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line.[2] |
| Precipitation | Visually inspect the media for any precipitation after dilution. Ensure the final DMSO concentration is low (typically <0.5%).[2][3] |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Ensure the stock solution is completely dissolved and appears as a clear solution before making dilutions. Use ultrasonication if necessary.[1][3] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of solutions at each dilution step. |
| Cell Seeding Density | Ensure uniform cell seeding density across all wells of your culture plates. |
Quantitative Data Summary
Table 1: Solubility and Storage Recommendations for this compound (based on related compounds)
| Parameter | Recommendation | Source(s) |
| Form | Solid powder | [2] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | Up to 67.5 mg/mL (127.35 mM) | [1][2] |
| Long-Term Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2][4] |
| Handling Notes | Ultrasonication and gentle warming (37°C) may be necessary for complete dissolution. Prepare fresh working solutions for experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 50 mM in DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[2]
-
In a sterile environment, weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 50 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes to initially disperse the powder.[3]
-
Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes, or until the solution is clear and all solid has dissolved.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Objective: To prepare a diluted working solution of this compound for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed cell culture medium (specific to your cell line)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required. This helps to prevent precipitation.[1]
-
Add the appropriate volume of the this compound DMSO stock (or diluted stock) to a tube containing pre-warmed cell culture medium to achieve the desired final concentration.
-
Immediately vortex the tube to ensure rapid and uniform mixing.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells immediately.[2]
Visualizations
References
Gpx4-IN-15 cytotoxicity in non-cancerous cells
Welcome to the technical support center for Gpx4-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, with a specific focus on its effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from oxidative damage.[1][2] By inhibiting GPX4, this compound leads to the accumulation of toxic lipid reactive oxygen species (ROS), which ultimately induces a specific form of iron-dependent, regulated cell death known as ferroptosis.[1][3][4]
Q2: Are non-cancerous cells susceptible to this compound-induced cytotoxicity?
A2: Yes, non-cancerous cells are also susceptible to ferroptosis induced by GPX4 inhibition.[2] The GPX4 pathway is essential for preventing lipid peroxidation in normal tissues. Genetic deletion of Gpx4 can be embryonically lethal and its inhibition has been shown to cause acute renal failure in mice, highlighting its critical role in protecting normal cells and tissues.[2][5] Therefore, cytotoxicity in non-cancerous cells is an expected on-target effect.
Q3: Why am I not observing any cytotoxicity in my non-cancerous cell line after treatment with this compound?
A3: Several factors could contribute to a lack of observed cytotoxicity:
-
Sub-optimal Concentration: The effective concentration of Gpx4 inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Cell Culture Medium: The composition of your cell culture medium can influence sensitivity to ferroptosis. For example, supplementation with antioxidants like Vitamin E or Ferrostatin-1 can counteract the effects of GPX4 inhibition.
-
Alternative Antioxidant Systems: Some cells may upregulate compensatory antioxidant pathways to counteract the loss of GPX4 activity. One key mechanism is the FSP1-CoQ10 pathway, which can inhibit ferroptosis independently of GPX4.
-
Low Abundance of Polyunsaturated Fatty Acids (PUFAs): Ferroptosis is dependent on the peroxidation of PUFAs within cell membranes. Cells with a lower abundance of these lipids may be less susceptible.
Q4: My results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results can arise from several sources:
-
Compound Stability: Ensure your this compound stock solution is prepared and stored correctly to maintain its activity. Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Use cells that are healthy and in the logarithmic growth phase. Cell density at the time of treatment can significantly impact results; ensure consistent seeding density across experiments.
-
Reagent Variability: Use consistent lots of media, serum, and other reagents. Batch-to-batch variation can affect cellular responses.
-
Assay Timing: The kinetics of ferroptosis can vary. Ensure that the incubation time for both the compound treatment and the final assay readout (e.g., MTT, C11-BODIPY) is consistent.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding or edge effects in multi-well plates.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (in MTT assays).
-
Troubleshooting Step: After adding the solubilization solution, ensure the plate is gently agitated on a shaker for a sufficient amount of time to completely dissolve the crystals before reading the absorbance.
-
-
Possible Cause: Interference from the compound with the assay itself.
-
Troubleshooting Step: Run a control plate with the compound in cell-free media to check if this compound absorbs light at the same wavelength as the assay readout.
-
Issue 2: No increase in lipid peroxidation is detected after treatment.
-
Possible Cause: The concentration of the lipid peroxidation probe (e.g., C11-BODIPY 581/591) is not optimal.
-
Troubleshooting Step: Titrate the probe concentration to find the optimal staining concentration for your specific cell type. A common starting point is 2-5 µM.
-
-
Possible Cause: The assay was performed too early or too late.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the peak of lipid peroxidation in your model system.
-
-
Possible Cause: The chosen assay is not sensitive enough.
-
Troubleshooting Step: Consider using a more sensitive method or a complementary assay. For example, if using a TBARS assay for MDA, which measures a downstream product, try a direct probe like C11-BODIPY which detects earlier lipid hydroperoxide formation.
-
Quantitative Data Summary
Direct cytotoxicity data for this compound in a wide range of non-cancerous cells is limited in publicly available literature. However, data from other potent, covalent GPX4 inhibitors such as RSL3 and ML210 can provide a valuable reference point for experimental design. Note: The IC50 values are highly cell-type dependent and should be experimentally determined for this compound in your specific system.
| Cell Line | Compound | Incubation Time | Cytotoxic Effect (IC50) |
| Primary Hippocampal Neurons | RSL3 | 24 hours | ~14.3 µM |
| Primary Cortical Neurons | RSL3 | 48 hours | ~3.5 µM |
| Normal Lung Cells (WI38, HBE) | RSL3 | Not specified | Significant cytotoxicity observed above 1 µM |
| Normal Bronchial Epithelial (BEAS-2B) | RSL3 | 48 hours | Limited cytotoxicity compared to NSCLC cells |
| dLUHMES Neurons | ML210 | 4 hours | Cytotoxicity observed at 0.625 µM |
Table 1: Summary of reported cytotoxicity for GPX4 inhibitors in various non-cancerous cell lines.[6][7][8][9][10]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Gently shake the plate for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, and calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol uses a fluorescent probe to detect lipid peroxidation by flow cytometry.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired time in a suitable culture plate (e.g., 6-well plate). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells (e.g., using trypsin), and wash them once with PBS.
-
Staining: Resuspend the cell pellet in PBS containing the final working concentration of C11-BODIPY 581/591 (typically 1-5 µM).
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Resuspend the final cell pellet in fresh PBS for analysis. Analyze the cells immediately by flow cytometry. The oxidation of the probe results in a fluorescence emission shift from red (~590 nm) to green (~510 nm). An increase in the green-to-red fluorescence ratio indicates a higher level of lipid peroxidation.
Visualizations
References
- 1. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Gpx4-IN-15 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to the ferroptosis inducer, Gpx4-IN-15, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers an iron-dependent form of regulated cell death called ferroptosis.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to GPX4 inhibitors like this compound can arise through several mechanisms that allow cancer cells to evade ferroptosis. The primary resistance pathways include:
-
Upregulation of alternative antioxidant systems: Cancer cells can compensate for the loss of GPX4 activity by upregulating other antioxidant pathways. The two main systems are:
-
The FSP1-CoQ10-NAD(P)H pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and halt lipid peroxidation independently of GPX4.[1][2][3] Increased FSP1 expression is a key mechanism of resistance to GPX4 inhibitors.[1][2]
-
The NRF2-KEAP1 pathway: Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[4][5][6] Under normal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for degradation.[4][7] In resistant cells, NRF2 can become activated, leading to the increased expression of numerous antioxidant genes, including those involved in glutathione synthesis and iron metabolism, which helps to counteract the effects of GPX4 inhibition.[5][8][9][10]
-
-
Alterations in Iron Metabolism: Since ferroptosis is iron-dependent, changes in iron homeostasis can confer resistance. This can include decreased intracellular iron uptake or increased iron storage in forms that are less available to participate in Fenton reactions that generate ROS.
-
Changes in Lipid Metabolism: The composition of cellular membranes can influence susceptibility to ferroptosis. A decrease in the abundance of polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation, can make cells more resistant to ferroptosis induction.
Q3: How can I determine if my resistant cells have activated these pathways?
You can investigate the activation of these resistance pathways through several experimental approaches:
-
Western Blotting: Analyze the protein expression levels of key players in the resistance pathways, such as GPX4, FSP1, and NRF2. An increase in FSP1 and NRF2 levels in your resistant cells compared to the sensitive parental cells would suggest the activation of these pathways.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of genes encoding for these proteins to see if the upregulation is occurring at the transcriptional level.
-
Metabolomic Analysis: Assess the levels of key metabolites such as glutathione (GSH) and coenzyme Q10 (CoQ) to see if their synthesis or regeneration is altered in resistant cells.[11]
-
Lipid Peroxidation Assays: Measure the levels of lipid ROS to confirm that your resistant cells are indeed better at preventing lipid peroxidation upon treatment with this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
-
Possible Cause: Development of acquired resistance in the cancer cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of this compound in your current cell line with that of the original, sensitive parental line. A significant increase in the IC50 value confirms resistance.
-
Investigate Resistance Mechanisms:
-
Western Blot: Check for upregulation of FSP1 and NRF2.
-
Co-treatment with Inhibitors: Test if co-treatment with an FSP1 inhibitor (e.g., iFSP1) or an NRF2 inhibitor (e.g., trigonelline) can re-sensitize the resistant cells to this compound.[10]
-
-
Establish a Resistant Cell Line: If you consistently observe resistance, you can formally establish a this compound-resistant cell line by continuous exposure to increasing concentrations of the inhibitor. This will provide a valuable tool for studying the specific resistance mechanisms in your model.
-
Problem 2: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent experimental conditions or cell culture practices.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Aliquot this compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles that could degrade the compound.
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure that cells are in the exponential growth phase during the experiment.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction (e.g., RSL3). A ferroptosis inhibitor like Ferrostatin-1 should also be used to confirm that the observed cell death is indeed ferroptosis.
-
Quantitative Data Summary
The following tables summarize quantitative data related to GPX4 inhibitor resistance. Note that specific data for this compound is limited in the public domain; therefore, data for the well-characterized GPX4 inhibitor RSL3 is also included as a reference.
Table 1: IC50 Values of GPX4 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Change | Reference |
| HN3 | Head and Neck | RSL3 | ~0.1 | >1 (HN3-rslR) | >10 | [10] |
| H1299 | Lung | RSL3 | ~0.2 | ~1.0 (KEAP1 KO) | 5 | [12] |
| HCT116 | Colorectal | Erastin | 5.2 | >10 (GPX4 KO with FSP1 upregulation) | >1.9 | [13] |
| MDA-MB-231 | Breast | Gefitinib + sh-GPX4 | Lower than Gefitinib alone | - | - | [14] |
Table 2: Protein Expression Changes in GPX4 Inhibitor-Resistant Cells
| Cell Line | Resistance to | Protein | Change in Expression | Method | Reference |
| HN3R | RSL3 | p62 | Increased | Western Blot | [15] |
| HN3R | RSL3 | NRF2 | Increased | Western Blot | [15] |
| H1299 KEAP1 KO | RSL3 | FSP1 | Increased | Western Blot | [12] |
| HCT116 GPX4 KO | Erastin | FSP1 | Increased | RT-qPCR | [13] |
| MG63 | Doxorubicin | GPX4 | Elevated | - | [16] |
| MG63 | Doxorubicin | FSP1 | Elevated | - | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
This protocol details the measurement of lipid peroxidation using a ratiometric fluorescent probe.
Materials:
-
Cells of interest
-
6- or 12-well plates
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
C11-BODIPY™ 581/591 probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6- or 12-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time (e.g., 6-24 hours). Include a vehicle control and a co-treatment group with this compound and Ferrostatin-1 (e.g., 1 µM).
-
-
Staining:
-
Prepare a working solution of C11-BODIPY™ 581/591 in PBS or serum-free medium (e.g., 2.5 µM).
-
After treatment, wash the cells once with PBS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry:
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cells in PBS for analysis.
-
Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels.
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Oxidized C11-BODIPY™ will emit green fluorescence, while the reduced form emits red fluorescence.
-
-
Protocol 3: Western Blotting for GPX4, FSP1, and NRF2
This protocol outlines the steps for analyzing the expression of key proteins involved in this compound resistance.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-FSP1, anti-NRF2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
-
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationship between this compound action and resistance.
References
- 1. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p62-Keap1-NRF2 Pathway Protects against Ferroptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of CoQ shifts ferroptosis dependence from GPX4 to FSP1 in acquired radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A targetable CoQ-FSP1 axis drives ferroptosis- and radiation-resistance in KEAP1 inactive lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of GPX4-Mediated Ferroptosis in the Sensitivity of Triple Negative Breast Cancer Cells to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Gpx4-IN-15 In Vivo Efficacy
Welcome to the technical support center for Gpx4-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when using this compound in animal models.
Issue 1: Suboptimal or Lack of In Vivo Efficacy
Question: I am not observing the expected tumor growth inhibition or desired phenotype in my animal model after administering this compound. What are the possible reasons and troubleshooting steps?
Answer:
Several factors can contribute to a lack of in vivo efficacy. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Scheduling | - Perform a dose-response study to determine the optimal dose.[1] - Titrate the dosing frequency (e.g., daily, every other day) to maintain therapeutic exposure.[2] - Consider a higher initial dose or a loading dose. |
| Poor Bioavailability/Pharmacokinetics | - Assess the pharmacokinetic profile of this compound in your animal model.[3] - If oral bioavailability is low, consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][3] - Optimize the formulation to improve solubility and absorption (see Issue 2). |
| Target Engagement | - Confirm target engagement in tumor tissue or the tissue of interest.[4] - Measure downstream biomarkers of GPX4 inhibition, such as lipid peroxidation (e.g., 4-HNE staining) or upregulation of stress response genes.[1][5] |
| Tumor Model Resistance | - Ensure your chosen cell line or tumor model is sensitive to GPX4 inhibition in vitro before moving to in vivo studies. - Some tumor models may have intrinsic resistance mechanisms, such as upregulation of alternative antioxidant pathways (e.g., FSP1).[6] |
| Compound Instability | - Assess the stability of your this compound formulation under storage and experimental conditions. - Prepare fresh formulations for each experiment if stability is a concern.[2] |
Issue 2: Compound Formulation and Solubility Challenges
Question: I am having difficulty dissolving this compound for in vivo administration. What are some recommended formulations?
Answer:
Poor solubility is a common issue with small molecule inhibitors. The following are suggested starting points for formulation development.
Recommended Formulations:
| Vehicle | Administration Route | Preparation Protocol |
| DMSO/Saline | Intravenous (i.v.) | 1. Prepare a stock solution of this compound in DMSO. 2. For injection, dilute the stock solution with sterile saline to the final desired concentration. Vortex to mix. 3. Prepare fresh on the day of injection.[2] |
| DMSO/Corn Oil | Intraperitoneal (i.p.) | 1. Prepare a stock solution of this compound in DMSO. 2. Add the required volume of the DMSO stock to corn oil (e.g., 10% DMSO in corn oil). 3. Vortex thoroughly before each injection to ensure a uniform suspension.[2] |
| 20% SBE-β-CD in Saline | Intraperitoneal (i.p.) / Oral (p.o.) | 1. Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline. 2. Add the this compound powder to the SBE-β-CD solution. 3. Vortex and/or sonicate until the compound is fully dissolved. |
Issue 3: Unexpected Toxicity or Adverse Effects
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate these effects?
Answer:
Toxicity can arise from on-target effects in normal tissues or off-target effects. Systemic inhibition of GPX4 can be toxic, as GPX4 is essential for preventing ferroptosis in normal cells.[7][8]
Mitigation Strategies:
| Strategy | Description |
| Dose Reduction and Schedule Adjustment | - Lower the dose to a maximum tolerated dose (MTD). - Decrease the frequency of administration to allow for animal recovery between doses. |
| Alternative Administration Route | - If toxicity is observed with systemic administration (i.v., i.p.), consider local administration if the tumor model allows (e.g., intratumoral injection). |
| Supportive Care | - Provide supportive care such as hydration and nutritional supplements. - Closely monitor animal health and establish clear endpoints for euthanasia. |
| Combination Therapy | - Consider using a lower, less toxic dose of this compound in combination with another therapeutic agent to achieve synergistic efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides, thereby protecting cells from a form of regulated cell death called ferroptosis.[1] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which induces ferroptosis.[2]
Q2: Which animal models are most suitable for evaluating this compound?
A2: The choice of animal model depends on the research question. Xenograft models using cancer cell lines with known sensitivity to GPX4 inhibition are a common starting point.[1] Patient-derived xenograft (PDX) models may offer greater clinical relevance. For studying the role of ferroptosis in other diseases, such as acute kidney injury, inducible knockout mouse models have been used.[8]
Q3: How can I confirm that this compound is inducing ferroptosis in vivo?
A3: To confirm ferroptosis induction, you should assess for key hallmarks of this cell death pathway in your tissue of interest:
-
Lipid Peroxidation: Stain tissue sections for markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE) or malondialdehyde (MDA).[5]
-
GPX4 Target Engagement: Measure a decrease in GPX4 activity or an increase in downstream markers.[4]
-
Rescue with Ferroptosis Inhibitors: Co-administration of a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the phenotype induced by this compound.[5]
Q4: Can resistance to this compound develop?
A4: Yes, resistance to GPX4 inhibitors can occur. Potential mechanisms include:
-
Upregulation of parallel antioxidant pathways, such as the FSP1-CoQ10 axis.[6]
-
Changes in iron metabolism that limit the availability of iron for the Fenton reaction.[6]
-
Alterations in lipid metabolism that reduce the levels of polyunsaturated fatty acids, the substrates for lipid peroxidation.[6]
Quantitative Data Summary
The following table summarizes in vivo data for various GPX4 inhibitors. This can be used as a reference for designing experiments with this compound.
| Compound | Administration Route | Animal Model | Dosage | Dosing Frequency | Efficacy (Tumor Growth Inhibition) | Reference |
| Gpx4-IN-3 | Intravenous (i.v.) | Mouse 4T1 xenograft | 15 mg/kg | Every two days for five times | 33.2% | [2] |
| Gpx4-IN-3 | Intravenous (i.v.) | Mouse 4T1 xenograft | 30 mg/kg | Every two days for five times | 55.1% | [2] |
| (1S, 3R)-RSL3 | Intravenous (i.v.) | Mouse HT-1080 xenograft | 10 mg/kg | Once every other day for 6 days | Significant delay in tumor growth | [1] |
| PE (erastin analog) | Subcutaneous (s.c.) & Intravenous (i.v.) | Mouse HT-1080 xenograft | 40 mg/kg (s.c.) & 30 mg/kg (i.v.) | Twice a week (s.c.) then every other day (i.v.) | Significant delay in tumor growth | [1] |
| QD394-Me | Intravenous (i.v.) & Intraperitoneal (i.p.) | Mouse CT-26 colon cancer | 10 mg/kg (i.v.) & 20 mg/kg (i.p.) | Not specified | Tumor shrinkage in 3/5 mice | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 25-27 gauge needles
Procedure:
-
Prepare this compound Formulation: a. Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). b. In a sterile microcentrifuge tube, add the required volume of corn oil. c. Add the corresponding volume of the this compound DMSO stock to achieve the final desired concentration and a vehicle composition of 10% DMSO / 90% corn oil. d. Vortex the suspension vigorously for at least 1 minute before each injection to ensure a uniform mixture.
-
Injection Procedure: a. Gently restrain the mouse by scruffing the neck and securing the tail. b. Identify the injection site in the lower abdominal quadrant. c. Insert the needle at a 10-15 degree angle, ensuring it penetrates the peritoneum. d. Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. e. Inject the this compound formulation slowly. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.
Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Model
Materials:
-
Tumor-bearing mice
-
Calipers
-
This compound formulation
-
Vehicle control formulation
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle control according to the determined dose and schedule (e.g., via i.p. injection as per Protocol 1).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the tumor growth inhibition (TGI).
Visualizations
Caption: The GPX4 pathway in preventing ferroptosis.
Caption: General workflow for in vivo efficacy studies.
Caption: Troubleshooting workflow for suboptimal efficacy.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-15 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using Gpx4-IN-15. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting GPX4's ability to reduce lipid hydroperoxides. This inhibition leads to the accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder. Stock solutions should be aliquoted and stored at low temperatures to minimize degradation.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data for this compound is not widely published, similar Gpx4 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. It is important to use anhydrous, high-purity DMSO.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of Gpx4 inhibitors in aqueous cell culture media can be limited. It is highly recommended to prepare fresh working solutions from a frozen stock immediately before each experiment. For long-duration experiments, consider replenishing the media with a freshly diluted compound to maintain its effective concentration.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound and its handling.
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Stock Solution | -80°C | 6 months | [1][3] |
| Stock Solution | -20°C | 1 month | [1][3] |
Table 2: this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 | [1] |
| BT-549 | Triple-Negative Breast Cancer | 0.96 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolving the compound.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Activity (e.g., no induction of cell death)
| Potential Cause | Suggested Solution |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution immediately before each experiment. For long incubation periods, replenish the media with freshly diluted this compound every 24 hours. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Precipitation in Media | Visually inspect the cell culture media for any signs of precipitation after adding the this compound working solution. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. |
| Cell Line Resistance | Confirm that your cell line expresses GPX4 and is known to be sensitive to ferroptosis. Consider using a positive control cell line known to be sensitive to GPX4 inhibition. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use filtered pipette tips to avoid cross-contamination. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to ensure even distribution in the culture plates. |
| Incomplete Dissolution | Before making working dilutions, ensure your DMSO stock solution is completely dissolved. If necessary, briefly vortex or sonicate the stock solution before use. |
Visualizations
Signaling Pathway
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptosis.
Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
Troubleshooting Logic
Caption: A decision tree to troubleshoot common issues with this compound experiments.
References
Avoiding Gpx4-IN-15 precipitation in culture media
Welcome to the technical support center for Gpx4-IN-15. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1] It likely contains a reactive chloroacetamide moiety that forms a covalent bond with a cysteine residue in the active site of GPX4, leading to its irreversible inactivation.[1] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides within cellular membranes.[2][3] By inhibiting GPX4, this compound causes an accumulation of toxic lipid reactive oxygen species (ROS), which triggers ferroptosis, a specific form of iron-dependent regulated cell death.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound and similar compounds is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][4] It is critical to use a fresh or properly stored bottle of anhydrous DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.[4][5]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is crucial for maintaining the compound's integrity. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][4]
This compound Properties and Storage
| Parameter | Recommendation | Source(s) |
| Form | Solid powder | [1] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][4] |
| Long-Term Storage (Powder) | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |
| Handling Notes | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [4] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues with this compound precipitation during experimental setup.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Question: My this compound, dissolved in DMSO, precipitates immediately when I add it to the aqueous culture medium. Why does this happen?
Answer: This is a common issue resulting from the significant difference in solvent properties between DMSO and your aqueous culture medium.[6] this compound is a hydrophobic (lipophilic) compound with poor aqueous solubility.[5] When the concentrated DMSO stock is added to the medium, the DMSO concentration is drastically lowered, and the aqueous environment cannot keep the inhibitor dissolved, causing it to "crash out" of solution.[6][7]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, to minimize both precipitation and cytotoxicity.[6] Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Use Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly to the full volume of medium. A stepwise dilution protocol is highly recommended.[6] First, create an intermediate dilution of the stock in pure DMSO. Then, add this intermediate solution to the pre-warmed culture medium while vortexing.[1][8]
-
Ensure Rapid Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[6] This prevents localized high concentrations of the compound that are prone to precipitation.[6]
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C. Adding a cold compound solution to warm media can sometimes cause precipitation.[8]
Issue 2: Delayed Precipitation After Incubation
Question: The culture medium with this compound looks clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can occur due to several factors, including interactions with media components, temperature fluctuations, or changes in pH over time.[8] The compound may interact with salts, amino acids, or proteins in the fetal bovine serum (FBS), forming insoluble complexes.[8]
Solutions:
-
Minimize Temperature Fluctuations: When moving plates between the incubator and the microscope, use a heated stage to maintain a constant temperature.[6]
-
Check Media Components: If possible, try a different basal media formulation to see if a specific component is interacting with the compound.[8] Serum proteins can sometimes help solubilize inhibitors, but can also lead to binding that reduces the effective concentration.[6][9]
-
Use Freshly Prepared Solutions: Due to the reactive nature of its chloroacetamide group, this compound can degrade in aqueous media over time.[1] It is strongly recommended to prepare fresh working dilutions immediately before each experiment.[1]
Signaling Pathway and Experimental Workflow Visualizations
Caption: The GPX4 signaling pathway in the prevention of ferroptosis.
Caption: A troubleshooting flowchart for this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM)
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[4]
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[9]
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.[4]
-
Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes, or until the solution is completely clear. Gentle warming to 37°C can also aid dissolution.[4][5]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, tightly sealed vials to avoid contamination and repeated freeze-thaw cycles.[4]
-
Store aliquots at -80°C for long-term storage.[4]
Protocol 2: Preparation of a this compound Working Solution in Culture Media
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution (in DMSO). Prepare an intermediate dilution of your stock in anhydrous DMSO. For example, dilute the 10 mM stock 1:20 in DMSO to get a 500 µM intermediate solution. This step is crucial to lower the concentration before hitting the aqueous environment.[8]
-
Step 2: Final Dilution (in Media). a. Pre-warm your complete cell culture medium to 37°C.[8] b. While gently vortexing the pre-warmed medium, slowly add the required volume of the intermediate DMSO solution.[6] c. For example, to achieve a 1 µM final concentration from a 500 µM intermediate stock, add 2 µL of the intermediate solution to 1 mL of medium (a 1:500 dilution).
-
Final Check: a. Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.1% in this example). b. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[5] c. Important: Use the working solution immediately after preparation.[1]
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Gpx4-IN-15 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gpx4-IN-15 in conjunction with common fluorescence-based assays. The information is tailored to address specific issues that may arise during the experimental workflow.
I. This compound: Overview and Properties
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). Inhibition of GPX4 blocks the reduction of lipid hydroperoxides, leading to their accumulation and the induction of ferroptosis, a form of iron-dependent programmed cell death.
Quantitative Data Summary:
| Compound | Target | Reported IC50 | Notes |
| This compound | GPX4 | 0.48 µM (MDA-MB-231 cells) | Induces ferroptosis. |
| 0.86 µM (MDA-MB-468 cells) | |||
| 0.96 µM (BT-549 cells) |
Note on Spectral Properties: The specific absorbance and fluorescence spectral properties of this compound are not publicly available. This lack of data necessitates careful experimental controls to rule out potential assay interference.
II. Signaling Pathway of GPX4 in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action for inhibitors like this compound.
Caption: GPX4 reduces lipid peroxides, preventing ferroptosis. This compound inhibits GPX4, leading to lipid peroxidation and cell death.
III. Troubleshooting Guide: Lipid Peroxidation Assays (e.g., C11-BODIPY™ 581/591)
The C11-BODIPY™ 581/591 probe is a fluorescent sensor of lipid peroxidation. In its reduced state, it fluoresces red, and upon oxidation by lipid radicals, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Experimental Workflow:
Caption: A generalized workflow for assessing lipid peroxidation using C11-BODIPY after treatment with this compound.
FAQs and Troubleshooting:
Q1: I am not observing an increase in the green/red fluorescence ratio after this compound treatment. What could be wrong?
-
A1: Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to induce significant lipid peroxidation in your cell line.
-
Troubleshooting: Perform a dose-response experiment with this compound (e.g., 0.1 to 10 µM) to determine the optimal concentration.
-
-
Cell Line Resistance: Your cell line may have intrinsic resistance to ferroptosis.
-
Troubleshooting: Use a positive control such as RSL3 or erastin to confirm that your cells are capable of undergoing ferroptosis. Also, verify the expression level of GPX4 in your cell line.
-
-
Incorrect C11-BODIPY Staining: The probe may not have been loaded properly.
-
Troubleshooting: Ensure the C11-BODIPY probe is used at an appropriate concentration (typically 1-10 µM) and that the incubation is carried out at 37°C for 30 minutes, protected from light.[1]
-
-
Presence of Antioxidants: Components in your cell culture medium or serum (e.g., vitamin E) could be counteracting the effect of this compound.
-
Troubleshooting: Consider using a serum-free medium during the treatment period or check the formulation of your medium for antioxidants.
-
-
Q2: I am observing high background fluorescence in my control wells. How can I reduce it?
-
A2: Potential Causes and Solutions:
-
Autofluorescence of this compound: Although the spectral properties are unknown, this compound might be autofluorescent in the green or red channels.
-
Troubleshooting: Run a "compound only" control. Prepare wells with this compound in a cell-free medium and measure the fluorescence at the same excitation/emission wavelengths used for C11-BODIPY. If a signal is detected, you will need to subtract this background from your experimental wells.
-
-
Probe Oxidation: The C11-BODIPY probe can be sensitive to light and air, leading to auto-oxidation.
-
Troubleshooting: Prepare fresh working solutions of the probe for each experiment. Protect the probe and stained cells from light as much as possible.
-
-
Phenol Red Interference: Phenol red in the culture medium can contribute to background fluorescence.
-
Troubleshooting: Use phenol red-free medium during the staining and imaging steps.
-
-
Q3: My results are highly variable between replicates. What can I do to improve consistency?
-
A3: Potential Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable results.
-
Troubleshooting: Use a cell counter for accurate cell seeding. Ensure a single-cell suspension before plating.
-
-
Compound Precipitation: this compound may be hydrophobic and could precipitate in the aqueous culture medium.
-
Troubleshooting: Ensure the final DMSO concentration is low (typically <0.5%) and vortex the medium thoroughly after adding the compound. Visually inspect for any precipitate.
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation and temperature fluctuations.
-
Troubleshooting: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
IV. Troubleshooting Guide: Reactive Oxygen Species (ROS) Assays (e.g., DCFDA/H2DCFDA)
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring general intracellular ROS. H2DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.
FAQs and Troubleshooting:
Q1: I see a strong increase in DCF fluorescence with this compound, but is it specific to lipid ROS?
-
A1: No, the DCFDA assay is not specific for lipid ROS.[2] It detects a broad range of reactive oxygen species. While GPX4 inhibition leads to an accumulation of lipid peroxides, this can also trigger a more general oxidative stress response.
-
Recommendation: To specifically measure lipid peroxidation, it is highly recommended to use a probe like C11-BODIPY in parallel with the DCFDA assay.
-
Q2: My DCF signal is weak or absent after this compound treatment. Why?
-
A2: Potential Causes and Solutions:
-
Insufficient Incubation Time: The accumulation of general ROS might be a downstream event of lipid peroxidation and may require a longer incubation time with this compound.
-
Troubleshooting: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration.
-
-
Probe Leakage: The deacetylated form of the probe (DCFH) can leak out of the cells.[2]
-
Troubleshooting: Minimize the time between probe loading, treatment, and measurement. Consider using a probe with better cellular retention, such as carboxy-H2DCFDA.
-
-
This compound as a Quencher: The compound might be quenching the fluorescence of DCF.
-
Troubleshooting: Perform a cell-free experiment. Mix a known amount of DCF with different concentrations of this compound and measure the fluorescence. A decrease in fluorescence with increasing compound concentration would indicate quenching.
-
-
V. Troubleshooting Guide: Cell Viability Assays (e.g., Resazurin)
The resazurin assay measures cell viability based on the metabolic reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.
FAQs and Troubleshooting:
Q1: I am seeing a decrease in resorufin fluorescence with this compound, but is it due to cell death or assay interference?
-
A1: Potential Causes and Solutions:
-
Direct Inhibition of Reductases: this compound could directly inhibit the cellular reductases responsible for converting resazurin to resorufin, leading to a false-positive result for cytotoxicity.
-
Troubleshooting: Perform a control experiment with a cell lysate. Lyse untreated, viable cells and add the lysate to wells with resazurin and varying concentrations of this compound. If the compound inhibits the reduction of resazurin in this cell-free system, it indicates direct interference.
-
-
Chemical Reaction with Resazurin/Resorufin: The compound might directly react with resazurin or resorufin.
-
Troubleshooting: In a cell-free system, incubate this compound with resazurin and resorufin separately and measure the fluorescence over time. Any change in fluorescence would indicate a direct chemical interaction.
-
-
Autofluorescence or Quenching: this compound could be autofluorescent at the excitation/emission wavelengths of resorufin or could quench its fluorescence.
-
Troubleshooting: As with other fluorescence assays, run "compound only" controls to measure its intrinsic fluorescence and quenching potential.
-
-
Q2: How can I confirm that the observed decrease in viability is due to ferroptosis?
-
A2: Confirmation Strategies:
-
Rescue Experiments: Co-treat the cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. A reversal of the cytotoxic effect would confirm that cell death is occurring through the ferroptosis pathway.
-
Orthogonal Assays: Use a non-metabolic, non-fluorescence-based viability assay, such as the trypan blue exclusion assay or a crystal violet staining assay, to confirm the results obtained with the resazurin assay.
-
VI. General Troubleshooting Workflow for Assay Interference
The following diagram provides a logical workflow for identifying and mitigating potential assay interference by a small molecule inhibitor like this compound.
Caption: A decision-making workflow for troubleshooting potential small molecule interference in fluorescence-based assays.
VII. Experimental Protocols
Protocol 1: C11-BODIPY™ 581/591 Lipid Peroxidation Assay
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well black, clear-bottom plate for plate reader analysis) at a density that ensures they are in the exponential growth phase and at 70-80% confluency at the time of the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations. Include appropriate controls: vehicle control (e.g., DMSO), positive control (e.g., RSL3), and a ferroptosis inhibitor control (e.g., this compound + ferrostatin-1). Incubate for the desired period.
-
Probe Preparation: Prepare a 2 µM working solution of C11-BODIPY™ 581/591 in pre-warmed, serum-free culture medium.
-
Staining: Remove the medium from the cells and wash once with PBS. Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis: Add fresh PBS or phenol red-free medium to the wells. Analyze immediately by fluorescence microscopy or a fluorescence plate reader.
-
Microscopy: Capture images using filters for both green (oxidized probe, e.g., FITC channel) and red (reduced probe, e.g., Texas Red channel) fluorescence.
-
Plate Reader: Measure fluorescence intensity at Ex/Em ≈ 488/520 nm (green) and Ex/Em ≈ 581/595 nm (red). The ratio of green to red fluorescence intensity is indicative of lipid peroxidation.
-
Protocol 2: DCFDA General ROS Assay
-
Cell Seeding: Follow step 1 from the C11-BODIPY protocol.
-
Probe Loading: Remove the culture medium and wash the cells once with PBS. Add a 10-25 µM working solution of H2DCFDA in serum-free medium to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Washing: Remove the H2DCFDA solution and wash the cells once with PBS.
-
Compound Treatment: Add this compound at the desired concentrations in serum-free medium or PBS.
-
Analysis: Measure fluorescence intensity immediately and at various time points using a fluorescence plate reader at Ex/Em ≈ 495/529 nm.
Protocol 3: Resazurin Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the C11-BODIPY protocol.
-
Resazurin Addition: Prepare a resazurin solution according to the manufacturer's instructions. Add resazurin to each well (typically 10% of the well volume) and mix gently.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Analysis: Measure fluorescence intensity using a plate reader at Ex/Em ≈ 560/590 nm.
References
Unexpected phenotypes observed with Gpx4-IN-15 treatment
Welcome to the technical support center for Gpx4-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] The primary function of GPX4 is to detoxify lipid peroxides within cellular membranes, using glutathione (GSH) as a cofactor.[3][4][5] By inhibiting GPX4, this compound prevents the reduction of these lipid peroxides. This leads to their iron-dependent accumulation, culminating in a specific form of regulated cell death known as ferroptosis.[6][7]
Q2: I am not observing the expected level of cell death after this compound treatment. What are the potential reasons?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Resistance: Different cell lines have varying sensitivities to ferroptosis. This can be due to baseline expression levels of GPX4, endogenous antioxidant pathways (e.g., the FSP1/CoQ10 axis), or differences in iron and lipid metabolism.[8][9]
-
Compound Stability: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and handled as per the datasheet to prevent degradation.[1]
-
Culture Media Components: The composition of your cell culture media can significantly influence ferroptosis sensitivity. High levels of antioxidants, such as vitamin E, or iron chelators can interfere with the mechanism of action.[6]
-
Suboptimal Concentration: The IC50 values can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q3: The cell death I observe with this compound is not rescued by the ferroptosis inhibitor Ferrostatin-1. What does this mean?
This is a critical observation that may suggest one of the following:
-
Off-Target Effects: The cell death may be occurring through a non-ferroptotic mechanism due to the inhibitor acting on other cellular targets. While specific off-target effects for this compound are not widely documented, other GPX4 inhibitors have been reported to have activity against enzymes like thioredoxin reductase.
-
Activation of Other Cell Death Pathways: At high concentrations or in specific cellular contexts, GPX4 inhibition can sometimes trigger other forms of cell death, such as apoptosis or necroptosis, in parallel with or downstream of initial oxidative stress.[4][6]
-
Experimental Artifact: The concentration of Ferrostatin-1 may be too low, or the timing of its addition may be too late to prevent the lethal accumulation of lipid peroxides.
Troubleshooting Guides
Problem 1: Inconsistent Results or High Variability Between Experiments
| Potential Cause | Recommended Action |
| Compound Instability | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen aliquot. This compound is recommended for use within 1 month when stored at -20°C and 6 months at -80°C.[1] |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and media composition. Serum batches can vary in lipid and antioxidant content; test new serum lots for their effect on ferroptosis induction. |
| Timing of Treatment | Ensure consistent timing for compound addition and endpoint analysis. Cell cycle stage and confluency can impact susceptibility to ferroptosis. |
Problem 2: Observed Cell Death is Not Rescued by Ferroptosis Inhibitors
This scenario requires a systematic approach to distinguish between on-target ferroptosis and other phenomena.
Logical Workflow for Troubleshooting Unexpected Phenotypes
This diagram outlines the decision-making process when the observed phenotype is not rescued by standard ferroptosis inhibitors like Ferrostatin-1.
Caption: Troubleshooting workflow for this compound unexpected results.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various triple-negative breast cancer (TNBC) cell lines. This data is useful for selecting a starting concentration range for your experiments.
| Cell Line | Description | IC50 (µM) | Reference |
| MDA-MB-231 | Human TNBC | 0.48 | [1][2] |
| MDA-MB-468 | Human TNBC | 0.86 | [1][2] |
| BT-549 | Human TNBC | 0.96 | [1][2] |
Note: The compound showed 19.8% inhibition of GPX4 enzyme activity at a concentration of 1 µM in a biochemical assay.[1][2]
Key Experimental Protocols
Protocol 1: Validation of Ferroptosis via Chemical Rescue
This protocol is essential to confirm that the observed cell death is indeed ferroptosis.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Add a ferroptosis inhibitor to the designated wells 1-2 hours before adding this compound.
-
Ferrostatin-1 (Fer-1): Final concentration 0.5-2 µM.
-
Liproxstatin-1 (Lip-1): Final concentration 50-200 nM.
-
Deferoxamine (DFO, an iron chelator): Final concentration 50-100 µM.
-
-
Treatment: Add this compound at various concentrations (e.g., from 0.1 to 10 µM) to wells with and without the rescue agents. Include vehicle-only controls.
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Viability Assay: Measure cell viability using a standard method (e.g., CellTiter-Glo®, resazurin, or crystal violet staining).
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with rescue agents. A significant increase in viability in the co-treated wells confirms ferroptosis.[10][11]
Protocol 2: Measurement of Lipid Peroxidation
Directly measuring the accumulation of lipid reactive oxygen species (ROS) is a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Plate cells on glass-bottom dishes or in a multi-well plate suitable for imaging or flow cytometry. Treat with this compound, a vehicle control, and a positive control (e.g., RSL3) for a shorter duration than required for cell death (e.g., 4-8 hours).
-
Probe Loading: Wash cells with warm PBS or HBSS. Add the lipid peroxidation sensor C11-BODIPY™ 581/591 (final concentration 1-5 µM) to the media and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while oxidation shifts the fluorescence to the green channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Scrape or trypsinize cells, resuspend in PBS, and analyze immediately. An increase in the FITC-channel fluorescence indicates lipid peroxidation.[3]
-
-
Interpretation: A significant increase in lipid peroxidation upon this compound treatment, which is preventable by co-treatment with Ferrostatin-1, strongly supports an on-target ferroptotic mechanism.
Signaling Pathway Overview
The Central Role of GPX4 in Preventing Ferroptosis
This diagram illustrates the canonical ferroptosis pathway, highlighting how this compound disrupts the cell's primary defense against lipid peroxidation.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Deficiency in glutathione peroxidase 4 (GPX4) results in abnormal lens development and newborn cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 8. esmed.org [esmed.org]
- 9. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 10. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Gpx4-IN-15 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gpx4-IN-15 in animal models. The information is designed to help mitigate potential toxicities and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation by reducing phospholipid hydroperoxides.[2][3][4] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent regulated cell death known as ferroptosis.[5][6]
Q2: What are the potential in vivo toxicities associated with this compound administration?
While specific toxicity data for this compound is limited, studies on genetic knockout of Gpx4 in mice provide insights into potential on-target toxicities. Inducible disruption of Gpx4 in mice has been shown to cause acute renal failure and early death.[7][8][9][10] Additionally, ablation of Gpx4 in adult mice can lead to a lethal phenotype accompanied by neuronal loss in the brain.[11] Therefore, researchers using this compound should closely monitor for signs of renal and neurological toxicity.
Q3: Can the observed cell death in my in vitro experiment be confirmed as ferroptosis?
Yes. A key characteristic of ferroptosis is that it can be rescued by specific inhibitors. If the cell death induced by this compound is indeed ferroptosis, it should be significantly reduced by co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or Liproxstatin-1.[1][7] Iron chelators, such as deferoxamine (DFO), can also prevent ferroptosis by reducing the availability of iron required for the Fenton reaction that drives lipid peroxidation.[12]
Q4: Are there known off-target effects of Gpx4 inhibitors?
Some inhibitors of GPX4 have been reported to have off-target activity against other enzymes, such as thioredoxin reductase (TXNRD1).[1] If you observe cell death that is not rescued by Ferrostatin-1, it may indicate a non-ferroptotic mechanism due to off-target effects. It is advisable to perform counter-screening assays for related enzymes to investigate this possibility.[1]
Troubleshooting Guides
Problem 1: Unexpectedly high toxicity or mortality in the animal model.
-
Possible Cause: The dose of this compound is too high, leading to severe on-target toxicity (e.g., acute renal failure).
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage of this compound. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Renal Function: Regularly monitor markers of kidney function, such as blood urea nitrogen (BUN) and creatinine levels.
-
Co-administration with a Ferroptosis Inhibitor: Consider co-administering a systemically available ferroptosis inhibitor like Liproxstatin-1 to mitigate on-target toxicity in non-tumor tissues.[7][13]
-
Hydration: Ensure adequate hydration of the animals, as this can sometimes help mitigate kidney-related toxicities.
-
Problem 2: Lack of anti-tumor efficacy in a xenograft model.
-
Possible Cause 1: The dose of this compound is too low.
-
Troubleshooting Step: If toxicity is not a concern, consider carefully escalating the dose.
-
-
Possible Cause 2: The tumor cells are resistant to ferroptosis.
-
Troubleshooting Steps:
-
In Vitro Confirmation: Confirm the sensitivity of your cancer cell line to this compound in vitro before implanting them into animals.
-
Assess GPX4 Expression: Check the expression level of GPX4 in your tumor model. High levels of GPX4 may confer resistance.[6]
-
Combination Therapy: Consider combining this compound with other agents that can sensitize cells to ferroptosis, such as compounds that deplete glutathione (e.g., buthionine sulfoximine - BSO).
-
-
Problem 3: Observed cell death in vitro is not rescued by Ferrostatin-1.
-
Possible Cause: The observed cell death is not due to ferroptosis, but rather an off-target effect of this compound.
-
Troubleshooting Steps:
-
Assess Other Cell Death Pathways: Use assays to detect markers of apoptosis (e.g., caspase activation) or necroptosis to determine if another cell death mechanism is being triggered.[1]
-
Counter-Screening: Perform biochemical assays to test for inhibitory activity of this compound against other related enzymes, such as thioredoxin reductase.[1]
-
Use a Structurally Unrelated GPX4 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different GPX4 inhibitor (e.g., RSL3) to see if the effects are consistent with on-target GPX4 inhibition.
-
Quantitative Data Summary
The following tables provide an illustrative summary of quantitative data for a hypothetical Gpx4 inhibitor, "this compound," based on publicly available information for similar compounds like Gpx4-IN-3. Note: This data is for example purposes only and should be experimentally verified for this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HT1080 | Fibrosarcoma | 0.15 | - |
| 4T1 | Murine Breast Cancer | 0.78 | - |
| MCF-7 | Human Breast Cancer | 6.9 | - |
| HT1080 | Fibrosarcoma | 4.73 | with Ferrostatin-1 (Fer-1) co-treatment |
Data adapted from publicly available information for Gpx4-IN-3 for illustrative purposes.[1]
Table 2: In Vivo Anti-tumor Activity of this compound in a 4T1 Mouse Xenograft Model
| Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) |
| 15 | Intravenous injection (q.o.d. for 5 doses) | 33.2% |
| 30 | Intravenous injection (q.o.d. for 5 doses) | 55.1% |
Data adapted from publicly available information for Gpx4-IN-3 for illustrative purposes.[1]
Detailed Experimental Protocols
Protocol 1: Assessment of In Vivo Renal Toxicity
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and gender.
-
Groups:
-
Vehicle Control (e.g., DMSO/corn oil)
-
This compound (low dose)
-
This compound (high dose)
-
This compound (high dose) + Liproxstatin-1 (or other ferroptosis inhibitor)
-
-
Dosing: Administer this compound via the desired route (e.g., intravenous, intraperitoneal) at a predetermined frequency and duration.
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Collect blood samples at baseline and at specified time points post-treatment.
-
-
Biochemical Analysis:
-
Measure serum levels of BUN and creatinine to assess kidney function.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate for any signs of tubular necrosis or other renal damage.
-
Consider immunohistochemistry for markers of lipid peroxidation (e.g., 4-HNE).[13]
-
Protocol 2: Evaluation of Ferroptosis Mitigation in vitro
-
Cell Culture: Plate cancer cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound (at a concentration around the IC50 value)
-
Ferrostatin-1 (e.g., 1 µM) alone
-
This compound + Ferrostatin-1
-
Deferoxamine (e.g., 100 µM) alone
-
This compound + Deferoxamine
-
-
Incubation: Treat the cells for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Compare the viability of cells treated with this compound alone to those co-treated with Ferrostatin-1 or Deferoxamine. A significant increase in viability in the co-treated groups indicates that the cell death induced by this compound is, at least in part, due to ferroptosis.
-
Visualizations
Caption: GPX4 signaling pathway and the mechanism of this compound induced ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 5. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice | CiNii Research [cir.nii.ac.jp]
- 11. Gpx4 ablation in adult mice results in a lethal phenotype accompanied by neuronal loss in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-15 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Gpx4-IN-15, a Glutathione Peroxidase 4 (GPX4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound C1) is an inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation.[2] By inhibiting GPX4, this compound can induce ferroptosis, a form of iron-dependent programmed cell death.[3][4] Like many other GPX4 inhibitors, it is believed to act as a covalent inhibitor, forming a bond with the active site selenocysteine of GPX4.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Based on supplier recommendations, the following storage conditions should be observed:
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress.[1]
For optimal results, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q3: What is the expected purity of this compound?
Commercial sources typically provide this compound with a high degree of purity. For example, MedchemExpress specifies a purity of 98.79%.[1] It is crucial to verify the purity of each new batch using appropriate analytical methods as outlined in the Quality Control section below.
Q4: What is the biological activity of this compound?
This compound has been shown to inhibit GPX4 activity and the proliferation of various cancer cell lines. The reported inhibitory concentrations are as follows:
| Assay | Cell Line | IC50 |
| GPX4 Inhibition | - | 19.8% inhibition at 1 µM |
| Cell Proliferation | MDA-MB-468 | 0.86 µM |
| Cell Proliferation | BT-549 | 0.96 µM |
| Cell Proliferation | MDA-MB-231 | 0.48 µM |
Data sourced from MedchemExpress.[1]
Quality Control and Purity Assessment
Q5: How can I verify the identity and purity of my this compound sample?
A combination of analytical techniques is recommended to confirm the identity and assess the purity of this compound. These methods are standard for the quality control of small molecules, particularly covalent inhibitors.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. A reversed-phase HPLC method can separate this compound from potential impurities. The purity is determined by the relative peak area of the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the compound by providing its molecular weight. The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural confirmation and purity assessment. The obtained spectrum should be consistent with the chemical structure of this compound. Quantitative 1H NMR (qNMR) can be used for highly accurate purity determination.[6]
Q6: What are the typical acceptance criteria for the purity of this compound?
For research purposes, a purity of ≥95% as determined by HPLC or qNMR is generally considered acceptable. However, for more sensitive applications, a purity of ≥98% is recommended. It is important to establish consistent purity criteria for all experiments to ensure reproducibility.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for the available instrumentation and columns.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV-Vis scan of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-5 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile or methanol).
-
LC-MS Conditions:
-
Use chromatographic conditions similar to the HPLC method to ensure good separation.
-
Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).
-
Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. The mass spectrum of this peak should show an ion corresponding to the protonated molecule [M+H]+.
Troubleshooting Guide
Q7: My this compound is difficult to dissolve. What should I do?
This compound is typically soluble in DMSO. If you encounter solubility issues, consider the following:
-
Gentle Warming: Warm the solution to 37°C.
-
Sonication: Briefly sonicate the solution in a water bath.
-
Fresh Solvent: Ensure the DMSO is of high purity and anhydrous.
Q8: I am not observing the expected biological activity with this compound. What could be the reason?
Several factors can contribute to a lack of biological activity:
-
Compound Degradation: this compound, particularly due to its reactive chloroacetamide group, may be unstable in aqueous solutions over long periods.[3][7] Prepare fresh dilutions in cell culture media immediately before each experiment.
-
Incorrect Concentration: Verify the concentration of your stock solution.
-
Cell Line Sensitivity: The sensitivity to GPX4 inhibition can vary between cell lines. Ensure your cell line expresses GPX4 and is known to be susceptible to ferroptosis.
-
Assay Conditions: Optimize the assay parameters, such as cell density and incubation time.
Q9: I am observing high variability between experimental replicates. What are the possible causes?
High variability can be caused by:
-
Inconsistent Compound Concentration: Ensure homogenous mixing of the compound in the media.
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Edge Effects in Plates: Avoid using the outer wells of microplates, as they are more prone to evaporation.
Visualizations
Caption: GPX4 pathway and this compound inhibition.
Caption: A typical quality control workflow for this compound.
Caption: A decision tree for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Validation & Comparative
Gpx4-IN-15 vs. RSL3: A Comparative Guide to Ferroptosis Induction
For researchers, scientists, and drug development professionals investigating ferroptosis, the selection of an appropriate inducing agent is critical. This guide provides a detailed comparison of two potent ferroptosis inducers, Gpx4-IN-15 and the well-established compound RSL3. Both molecules target the central regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4), but a nuanced understanding of their mechanisms and experimental performance is essential for robust and reproducible research.
Mechanism of Action: Direct Inhibition of a Key Defense
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] GPX4 is the primary enzyme responsible for neutralizing lipid hydroperoxides, thereby protecting cells from this catastrophic event.[2][3] Both this compound and RSL3 are classified as "Class 2" ferroptosis inducers, signifying their ability to directly bind to and inactivate GPX4.[4] This mode of action contrasts with "Class 1" inducers like erastin, which indirectly inhibit GPX4 by depleting its essential cofactor, glutathione (GSH).[1][4] By directly targeting GPX4, this compound and RSL3 offer a more direct and often more potent means of initiating ferroptosis.[4]
The inactivation of GPX4 by these inhibitors disrupts the delicate balance of cellular redox homeostasis. The inability to reduce phospholipid hydroperoxides leads to their rapid accumulation within cellular membranes, propagating a chain reaction of lipid peroxidation that ultimately results in membrane damage and cell death.[2][3]
While both compounds target GPX4, RSL3 is known to covalently bind to the selenocysteine residue in the active site of GPX4, leading to its irreversible inactivation.[1] Emerging evidence suggests that the effects of RSL3 may extend beyond GPX4, potentially involving the inhibition of other antioxidant selenoproteins and the activation of the NF-κB pathway, adding layers of complexity to its biological activity.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for Gpx4-IN compounds and RSL3 to provide a basis for experimental design. It is important to note that the potency of these compounds can vary significantly depending on the cell line and experimental conditions.
| Parameter | Gpx4-IN-9 | RSL3 |
| Target | GPX4 (Direct) | GPX4 (Direct)[4] |
| Cytotoxicity (IC50) | 0.007 µM (HT-1080 cells) | Varies by cell line: • 4.084 µM (HCT116) • 2.75 µM (LoVo) • 12.38 µM (HT29) (24-hour treatment)[4] |
| In Vivo Efficacy | Reported to be active in vivo. A related compound, GPX4-IN-3, significantly suppressed tumor growth in a 4T1 mouse xenograft model at 15 and 30 mg/kg.[4] | Has been shown to inhibit tumor growth in xenograft mouse models.[4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for studying these compounds, the following diagrams are provided.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Gpx4-IN-15 and ML162 as GPX4 Inhibitors
A Guide for Researchers in Drug Discovery and Development
The induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy in oncology and other disease areas. A central regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Consequently, the development of specific and potent GPX4 inhibitors is a key focus of research. This guide provides a detailed comparison of two such inhibitors, Gpx4-IN-15 and ML162, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a recently developed covalent inhibitor reported to specifically target GPX4, inducing ferroptosis in cancer cells. In contrast, ML162, a well-established tool compound widely used to induce ferroptosis, has been recently re-evaluated. While initially classified as a direct GPX4 inhibitor, emerging evidence strongly suggests that ML162 may not directly inhibit GPX4 but rather exerts its effects primarily through the inhibition of thioredoxin reductase 1 (TXNRD1), another critical enzyme in cellular redox control. This guide presents the available data for both compounds, highlighting their mechanisms of action, potency, and the experimental protocols for their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and ML162. It is important to note that a direct head-to-head comparison of these inhibitors under identical experimental conditions is not yet available in the published literature. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: In Vitro Potency of this compound and ML162 in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 0.86 | [1] |
| BT-549 | Triple-Negative Breast Cancer | 0.96 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.48 | [1] | |
| ML162 | HRAS G12V-expressing BJ fibroblasts | Engineered Fibroblasts | 0.025 | [2][3] |
| Wild-type BJ fibroblasts | Fibroblasts | 0.578 | [2][3] |
Table 2: Enzymatic Inhibition Data
| Inhibitor | Target Enzyme | % Inhibition (at 1 µM) | Putative Primary Target | Reference |
| This compound | GPX4 | 19.8% | GPX4 | [1] |
| ML162 | GPX4 | No direct inhibition of recombinant GPX4 reported in recent studies | TXNRD1 | [4][5][6] |
Mechanism of Action
This compound is reported to be a covalent inhibitor of GPX4. By directly binding to and inhibiting GPX4, it is believed to block the reduction of lipid hydroperoxides, leading to their accumulation and subsequent induction of ferroptosis.
ML162 was initially characterized as a covalent inhibitor of GPX4. However, a 2023 study by Cheff et al. demonstrated that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4.[4][5][6] Instead, this and other studies suggest that ML162 is a potent inhibitor of thioredoxin reductase 1 (TXNRD1).[4][5][6] Inhibition of the thioredoxin system can also lead to increased oxidative stress and a ferroptosis-like cell death, which may explain the observed phenotype.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: GPX4-mediated ferroptosis pathway and the point of inhibition by this compound.
Caption: General experimental workflow for comparing the efficacy of GPX4 inhibitors.
Experimental Protocols
To ensure robust and reproducible results when comparing this compound and ML162, detailed experimental protocols are essential.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and ML162
-
DMSO (vehicle control)
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or ML162 for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and co-treatment with Ferrostatin-1 as controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 2: Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay quantifies lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and ML162
-
Ferrostatin-1
-
DMSO
-
C11-BODIPY™ 581/591
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the inhibitors as described in the cell viability assay for a shorter duration (e.g., 4-8 hours).
-
Staining: Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Flow Cytometry: Resuspend cells in PBS and analyze on a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
Protocol 3: GPX4 Enzyme Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates or with purified enzyme.
Materials:
-
Recombinant human GPX4 or cell lysates
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
This compound and ML162
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, GR, GSH, and NADPH.
-
Inhibitor Addition: Add this compound, ML162, or vehicle control to the respective wells.
-
Enzyme Addition: Add the GPX4 enzyme or cell lysate and incubate.
-
Initiate Reaction: Start the reaction by adding cumene hydroperoxide.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH consumption and is proportional to GPX4 activity.
Conclusion
The comparison between this compound and ML162 is multifaceted, primarily due to the evolving understanding of ML162's mechanism of action. This compound is positioned as a direct GPX4 inhibitor, and initial data on its potency in specific cancer cell lines is promising. In contrast, recent studies point towards TXNRD1 as the primary target of ML162, a finding that necessitates a re-evaluation of its role as a specific tool for studying GPX4-mediated ferroptosis.
For researchers aiming to specifically interrogate the role of GPX4, this compound may represent a more targeted tool, although further characterization of its selectivity and potency across a broader range of systems is warranted. When using ML162, it is crucial to consider its effects on the thioredoxin system and to include appropriate controls to dissect the contributions of GPX4 and TXNRD1 inhibition to the observed phenotype. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other inhibitors of the ferroptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Rescuing Gpx4-IN-15-Induced Cell Death: A Comparative Analysis of Ferrostatin-1 and Other Ferroptosis Inhibitors
A comprehensive guide for researchers on the experimental validation and comparison of compounds that rescue ferroptosis induced by the inhibition of Glutathione Peroxidase 4 (Gpx4).
This guide provides a detailed comparison of the efficacy of Ferrostatin-1 and other therapeutic alternatives in rescuing cell death induced by the specific Gpx4 inhibitor, Gpx4-IN-15. While "this compound" is not a widely documented specific chemical entity in peer-reviewed literature, this guide will utilize data from well-characterized Gpx4 inhibitors, such as RSL3 and the commercially available Gpx4-IN-3, which are presumed to have a similar mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of ferroptosis and targeted therapies.
The Central Role of Gpx4 in Ferroptosis and its Inhibition
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. The selenoenzyme Glutathione Peroxidase 4 (Gpx4) is the master regulator of this process. Its primary function is to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.
Gpx4 inhibitors, such as this compound, directly bind to and inactivate Gpx4. This inhibition leads to an unchecked accumulation of lipid reactive oxygen species (ROS), culminating in membrane damage and cell death. This targeted induction of ferroptosis has emerged as a promising therapeutic strategy for certain cancers.
Ferrostatin-1: A Potent Radical-Trapping Antioxidant
Ferrostatin-1 (Fer-1) is a synthetic antioxidant that acts as a potent inhibitor of ferroptosis. Its mechanism of action involves trapping lipid radicals, which effectively breaks the chain reaction of lipid peroxidation and rescues cells from ferroptotic death.
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from representative experiments demonstrating the induction of ferroptosis by a Gpx4 inhibitor and its rescue by Ferrostatin-1 and other compounds.
Table 1: In Vitro Efficacy of Gpx4 Inhibition and Rescue with Ferrostatin-1
| Cell Line | Cancer Type | Gpx4 Inhibitor (Concentration) | Rescue Agent (Concentration) | % Cell Viability (relative to control) |
| HT-1080 | Fibrosarcoma | Gpx4-IN-3 (0.15 µM) | - | ~50% |
| HT-1080 | Fibrosarcoma | Gpx4-IN-3 (0.15 µM) | Ferrostatin-1 (1 µM) | ~95% |
| 4T1 | Murine Breast Cancer | Gpx4-IN-3 (0.78 µM) | - | ~50% |
| 4T1 | Murine Breast Cancer | Gpx4-IN-3 (0.78 µM) | Ferrostatin-1 (1 µM) | ~90% |
| MCF-7 | Human Breast Cancer | Gpx4-IN-3 (6.9 µM) | - | ~50% |
| MCF-7 | Human Breast Cancer | Gpx4-IN-3 (6.9 µM) | Ferrostatin-1 (1 µM) | ~85% |
Table 2: Comparison of Different Ferroptosis Rescue Agents
| Rescue Agent | Mechanism of Action | Typical Effective Concentration | Key Features |
| Ferrostatin-1 | Radical-Trapping Antioxidant | 0.1 - 1 µM | Highly potent and specific for ferroptosis. |
| Liproxstatin-1 | Radical-Trapping Antioxidant | 20 - 200 nM | Potent ferroptosis inhibitor with good in vivo efficacy.[1][2] |
| Vitamin E (α-tocopherol) | Chain-breaking Antioxidant | 10 - 100 µM | Natural lipophilic antioxidant, can rescue Gpx4 deficiency-induced ferroptosis.[3][4][5][6][7] |
| Deferoxamine (DFO) | Iron Chelator | 10 - 100 µM | Prevents the formation of lipid ROS by chelating iron. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin E and GPX4 cooperatively protect treg cells from ferroptosis and alleviate intestinal inflammatory damage in necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpx4-IN-15 Specificity: A Comparative Guide to Ferroptosis Inducers
For researchers navigating the intricate landscape of regulated cell death, the choice of a specific and potent chemical probe is paramount. This guide provides a detailed comparison of Gpx4-IN-15, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), with other well-characterized ferroptosis inducers: RSL3, Erastin, and FIN56. Understanding their distinct mechanisms of action, potency, and potential off-target effects is crucial for designing robust experiments and accelerating the development of novel therapeutics targeting ferroptosis.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The selenoenzyme GPX4 is the central gatekeeper of this pathway, reducing toxic lipid hydroperoxides to non-toxic lipid alcohols.[1][2] The inducers discussed herein exploit different vulnerabilities in the GPX4-mediated defense system.
Mechanisms of Action: A Head-to-Head Comparison
The primary distinction among these ferroptosis inducers lies in their mechanism of targeting the GPX4 pathway. This compound and RSL3 are direct inhibitors, Erastin acts indirectly by depleting a crucial cofactor, and FIN56 induces the degradation of the GPX4 protein itself.
This compound and RSL3: Direct Covalent Inhibition of GPX4
This compound and RSL3 are classified as Class II ferroptosis inducers.[2] They possess an electrophilic moiety that forms a covalent bond with the selenocysteine residue in the active site of GPX4, thereby directly and irreversibly inactivating the enzyme.[1][3] This leads to a rapid accumulation of lipid reactive oxygen species (ROS) and the execution of ferroptosis.[1][2] Notably, these direct inhibitors do not deplete cellular levels of glutathione (GSH), the essential cofactor for GPX4.[2]
Erastin: Indirect GPX4 Inhibition via Glutathione Depletion
Erastin is a Class I ferroptosis inducer that acts upstream of GPX4.[2][4] Its primary target is the cystine/glutamate antiporter, system Xc-.[4] By inhibiting system Xc-, Erastin blocks the uptake of cystine, a critical precursor for the synthesis of GSH.[1][4] The resulting depletion of intracellular GSH renders GPX4 inactive, as it requires GSH to carry out its peroxidase function.[1][2]
FIN56: Dual Mechanism Involving GPX4 Degradation and CoQ10 Depletion
FIN56 represents a distinct class of ferroptosis inducers with a dual mechanism of action. Firstly, it promotes the degradation of the GPX4 protein, a process that can be mediated by autophagy.[5][6][7][8][9] Secondly, FIN56 activates squalene synthase (SQS), an enzyme in the mevalonate pathway, which leads to a reduction in the levels of Coenzyme Q10 (CoQ10), an important endogenous antioxidant.[5][6][7]
Quantitative Comparison of Ferroptosis-Inducing Efficacy
The potency of these inducers can vary significantly depending on the cell line and experimental conditions. The following tables summarize available quantitative data to facilitate a comparative assessment.
| Compound | Target | Mechanism of Action | Effect on Cellular GSH | Known Off-Targets |
| This compound (Gpx4-IN-3) | GPX4 (Direct)[1][3] | Covalent inhibition of the selenocysteine active site[3] | No significant change[2] | Potential for cross-reactivity with other selenoproteins like TXNRD1[10] |
| RSL3 | GPX4 (Direct)[2] | Covalent inhibition of the selenocysteine active site[2] | No significant change[2] | Thioredoxin Reductase 1 (TXNRD1)[10][11] |
| Erastin | System Xc- (Indirectly GPX4)[4] | Inhibition of cystine import, leading to GSH depletion[1][4] | Depletion[2] | Voltage-dependent anion channels (VDACs)[12] |
| FIN56 | GPX4 and Squalene Synthase[5][6][7] | Induces GPX4 protein degradation and depletes Coenzyme Q10[5][6][7] | No direct effect, but downstream effects of ferroptosis may alter redox balance. | Acetyl-CoA Carboxylase (ACC) activity is required for GPX4 degradation[5][6][7] |
| Compound | Cell Line | IC50 / EC50 | Reference |
| This compound (Gpx4-IN-3) | HT1080 | 0.15 µM | [1] |
| MCF-7 | 6.9 µM | [1] | |
| 4T1 | 0.78 µM | [1] | |
| RSL3 | HT1080 | ~0.1 µM | [12] |
| BEAS-2B (normal) | > 0.2 µM | [13] | |
| Various NSCLC lines | 0.01 - 0.2 µM | [13] | |
| Erastin | HT1080 | ~5-10 µM | [1] |
| Various cell lines | 0.1 - 5 µM | [12] | |
| FIN56 | J82, 253J, T24, RT-112 (Bladder Cancer) | 0.1 nM - 100 µM (wide range) | [8] |
| Compound | Parameter | Concentration | Result | Reference |
| This compound (Gpx4-IN-3) | GPX4 Inhibition | 1.0 µM | 71.7% | [3] |
| RSL3 | GPX4 Inhibition | 1.0 µM | 45.9% | [3] |
Signaling Pathway Diagrams
Caption: this compound and RSL3 directly inhibit GPX4, leading to lipid ROS accumulation and ferroptosis.
Caption: Erastin indirectly inhibits GPX4 by blocking cystine uptake and depleting GSH.
Caption: FIN56 induces ferroptosis through GPX4 degradation and Coenzyme Q10 depletion.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial for comparing the effects of different inducers. Below are detailed methodologies for key experiments.
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
This assay quantifies the number of viable cells in a culture after treatment with the compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ferroptosis inducers (this compound, RSL3, Erastin, FIN56)
-
DMSO (for stock solutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).[14]
-
MTT/CCK-8 Addition:
-
Signal Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[14]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the level of lipid ROS, a hallmark of ferroptosis, using a fluorescent probe.
Materials:
-
Cells treated with ferroptosis inducers
-
C11-BODIPY 581/591 probe
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the ferroptosis inducer for the specified time (e.g., 6 hours for Erastin).[15]
-
C11-BODIPY Staining: Add the C11-BODIPY 581/591 probe (final concentration 1-2 µM) to the cell culture medium and incubate for 30 minutes at 37°C.[16][17]
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.[14]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.[14]
Protocol 3: Cellular Glutathione (GSH) Assay
This assay measures the intracellular levels of reduced glutathione.
Materials:
-
Cells treated with ferroptosis inducers
-
Thiol Green fluorescent probe or a colorimetric assay kit
-
Assay Buffer
-
96-well plate (black plate for fluorescence)
-
Microplate reader (fluorescence or absorbance)
Procedure (using a fluorescent probe like Thiol Green):
-
Sample Preparation: Treat cells with ferroptosis inducers for the desired time. Harvest and wash the cells.
-
Staining: Resuspend the cells in assay buffer containing the Thiol Green fluorescent probe (follow manufacturer's instructions, e.g., 1:10,000 dilution) and incubate for 30 minutes at 37°C.[18]
-
Measurement: Wash the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[18]
-
Data Analysis: Quantify GSH levels by comparing the fluorescence of treated samples to a standard curve of known GSH concentrations.
Experimental Workflow Diagram
Caption: A general experimental workflow for the comparative analysis of ferroptosis inducers.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 5. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 18. abcam.com [abcam.com]
Confirming Ferroptosis Induction by GPX4 Inhibition with Iron Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Inducing ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis defense pathway, is a promising therapeutic strategy. This guide provides a comparative overview of confirming ferroptosis induced by direct GPX4 inhibitors, using the well-characterized inhibitor RSL3 as a primary example, and the pivotal role of iron chelators in this validation process. While the specific compound "Gpx4-IN-15" is not documented in publicly available scientific literature, the principles and protocols outlined here using established GPX4 inhibitors are directly applicable.
The Central Role of GPX4 in Ferroptosis
The System Xc-/Glutathione (GSH)/GPX4 axis is a cornerstone of cellular defense against ferroptosis.[1][2] GPX4, a selenium-dependent enzyme, detoxifies lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the lethal accumulation of lipid reactive oxygen species (ROS) that drives ferroptotic cell death.[3][4][5] Direct inhibition of GPX4, for instance by RSL3, bypasses the need for GSH depletion and leads to a rapid and potent induction of ferroptosis.[6][7]
Confirmation of Ferroptosis: The Iron Connection
A defining characteristic of ferroptosis is its dependence on iron.[3] Iron, through the Fenton reaction, catalyzes the formation of highly reactive hydroxyl radicals, which contribute to lipid peroxidation.[3] Therefore, a critical step in confirming that cell death induced by a GPX4 inhibitor is indeed ferroptosis is to demonstrate its reversal by iron chelators. Iron chelators, such as deferoxamine (DFO), reduce the intracellular pool of labile iron, thereby inhibiting the iron-dependent lipid peroxidation that is essential for ferroptosis.[8]
Comparative Analysis of Ferroptosis Induction and Inhibition
To confirm ferroptosis, a multi-pronged approach is necessary, involving the use of a specific inducer, a lipophilic antioxidant inhibitor, and an iron chelator. The following table summarizes the expected outcomes when treating cells with a direct GPX4 inhibitor like RSL3.
| Treatment Group | Expected Effect on Cell Viability | Key Markers of Ferroptosis |
| Vehicle Control | High | Baseline levels of lipid ROS, GPX4 activity, and labile iron. |
| GPX4 Inhibitor (e.g., RSL3) | Low (Cell Death) | Increased lipid ROS, decreased GPX4 activity, characteristic mitochondrial shrinkage.[5][6] |
| GPX4 Inhibitor + Ferrostatin-1 (Lipophilic Antioxidant) | High (Rescue from Cell Death) | Reduced lipid ROS levels compared to GPX4 inhibitor alone. |
| GPX4 Inhibitor + Deferoxamine (Iron Chelator) | High (Rescue from Cell Death) | Reduced lipid ROS levels and decreased labile iron pool compared to GPX4 inhibitor alone.[8] |
Quantitative Data Summary: Potency of Direct GPX4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different GPX4 inhibitors. The table below presents IC50 values for RSL3 and another potent, recently developed GPX4 inhibitor, compound 26a (also referred to as Gpx4-IN-3), across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | HT-1080 | Fibrosarcoma | Varies (e.g., ~0.1-1) | [6] |
| HCT116 | Colorectal Cancer | 4.084 | [7] | |
| LoVo | Colorectal Cancer | 2.75 | [7] | |
| Compound 26a (Gpx4-IN-3) | 4T1 | Murine Breast Cancer | 0.78 | [9] |
| MCF-7 | Human Breast Cancer | 6.9 | [9] | |
| HT1080 | Human Fibrosarcoma | 0.15 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments in confirming ferroptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of GPX4 inhibitors and the rescue effect of iron chelators.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete culture medium
-
GPX4 inhibitor (e.g., RSL3)
-
Deferoxamine (DFO)
-
Ferrostatin-1 (Fer-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the GPX4 inhibitor, DFO, and Fer-1 in culture medium.
-
Treat cells with the GPX4 inhibitor alone, or in combination with DFO or Fer-1. Include vehicle-treated cells as a control.
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Lipid Reactive Oxygen Species (ROS) Detection
This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated as in the cell viability assay
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the GPX4 inhibitor, with or without DFO or Fer-1, for a suitable duration (e.g., 6-24 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing the C11-BODIPY probe and incubate at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation product) indicates lipid peroxidation.[10]
Visualizing the Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: GPX4-mediated ferroptosis pathway and points of intervention.
Caption: Workflow for confirming ferroptosis using iron chelators.
Conclusion
Confirming ferroptosis induced by a direct GPX4 inhibitor requires a systematic approach that goes beyond simply observing cell death. The reversal of the cytotoxic effects by an iron chelator like deferoxamine is a critical piece of evidence that solidifies the diagnosis of ferroptosis. By employing the comparative analysis and detailed protocols outlined in this guide, researchers can confidently validate their findings and contribute to the growing body of knowledge on this important cell death modality. This robust confirmation is essential for the continued development of novel therapeutic strategies that leverage ferroptosis to combat a range of diseases.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to GPX4 Modulation: Pharmacological Inhibition vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its role in various pathological conditions, including cancer and neurodegeneration, has made it a compelling therapeutic target.[3][4] Researchers aiming to study or target GPX4-mediated ferroptosis primarily have two powerful tools at their disposal: pharmacological inhibitors and genetic knockdown techniques.
This guide provides an objective comparison between the use of a representative covalent GPX4 inhibitor, RSL3 (as a proxy for specific inhibitors like Gpx4-IN-15), and genetic knockdown of GPX4 (e.g., via siRNA or shRNA). We present a summary of their mechanisms, experimental data, and detailed protocols to aid researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
Both pharmacological inhibition and genetic knockdown of GPX4 ultimately lead to the same cellular fate: the accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptosis. However, the means by which they achieve this are fundamentally different.
Pharmacological Inhibition (e.g., RSL3): Small molecule inhibitors like RSL3 act as covalent inhibitors that directly target the selenocysteine active site of the GPX4 protein.[5] This binding event rapidly and irreversibly inactivates the enzyme, leading to a swift build-up of toxic lipid peroxides.[6] This approach offers temporal control, allowing researchers to induce ferroptosis at specific time points.
Genetic Knockdown (e.g., siRNA, shRNA): Genetic knockdown techniques, such as RNA interference (RNAi), prevent the synthesis of the GPX4 protein altogether.[7][8] Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they bind to and promote the degradation of GPX4 messenger RNA (mRNA).[9] This leads to a gradual depletion of the GPX4 protein pool. The onset of the phenotype is therefore slower and dependent on the turnover rate of the existing GPX4 protein.
Figure 1. Mechanisms of GPX4 Inhibition.
Quantitative Comparison of Experimental Outcomes
The following tables summarize quantitative data from studies utilizing either pharmacological inhibition or genetic knockdown of GPX4.
| Parameter | Pharmacological Inhibition (RSL3) | Genetic Knockdown (siGPX4) | Cell Line | Citation |
| Cell Viability | Significant decrease | Significant decrease | FTC133 (Thyroid Cancer) | [10] |
| Lipid ROS Levels | Marked increase | Marked increase | FTC133 (Thyroid Cancer) | [10] |
| Intracellular Iron | Increased | Increased | FTC133 (Thyroid Cancer) | [10] |
| GSH Content | Decreased | Decreased | FTC133 (Thyroid Cancer) | [10] |
| MDA Content | Markedly increased | Markedly increased | FTC133 (Thyroid Cancer) | [10] |
Table 1: Comparison of Ferroptosis Markers in FTC133 Cells
| Parameter | Genetic Knockdown (shGPX4) | Cell Line | Citation |
| Cell Proliferation | Significantly inhibited | Ishikawa and KLE (Endometrial Cancer) | [11] |
| Cell Migration | Significantly inhibited | Ishikawa and KLE (Endometrial Cancer) | [11] |
| Tumor Growth (in vivo) | Markedly reduced | Ishikawa (Xenograft model) | [11] |
| Intracellular Fe2+ | Notably increased | Ishikawa and KLE (Endometrial Cancer) | [11] |
| Lipid ROS Levels | Increased | Ishikawa and KLE (Endometrial Cancer) | [11] |
Table 2: Effects of GPX4 Knockdown in Endometrial Cancer Cells
Experimental Protocols
Genetic Knockdown of GPX4 using siRNA
Objective: To reduce the expression of GPX4 protein in cultured cells.
Materials:
-
GPX4-specific siRNA and control siRNA (scrambled sequence)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Western blot analysis reagents
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells and perform western blotting to assess the level of GPX4 protein depletion compared to control siRNA-transfected cells.
Figure 2. siRNA-mediated GPX4 Knockdown Workflow.
Lipid Peroxidation Assay using C11-BODIPY
Objective: To quantify lipid reactive oxygen species (ROS) in cells following GPX4 inhibition or knockdown.
Materials:
-
Treated and control cells
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Induce ferroptosis by treating cells with a GPX4 inhibitor (e.g., RSL3) or by using cells with stable GPX4 knockdown.
-
Dye Loading:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Plate cells on coverslips before treatment and staining. After staining, mount the coverslips and visualize the cells. Oxidized C11-BODIPY will show green fluorescence.
-
Signaling Pathway Perturbation
Inhibition or knockdown of GPX4 initiates a cascade of events culminating in ferroptosis. The central event is the inability of the cell to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols. This leads to an accumulation of lipid peroxides, which can propagate and cause extensive damage to cellular membranes, ultimately leading to cell death.
Figure 3. GPX4-mediated Ferroptosis Pathway.
Conclusion: Choosing the Right Tool for the Job
The choice between pharmacological inhibition and genetic knockdown of GPX4 depends on the specific research question and experimental context.
-
Pharmacological inhibitors like RSL3 offer acute, temporal control, making them ideal for studying the immediate consequences of GPX4 inactivation and for mimicking therapeutic interventions.
-
Genetic knockdown provides a more chronic and specific depletion of the target protein, which is advantageous for studying the long-term effects of GPX4 loss and for validating the on-target effects of small molecule inhibitors.
By understanding the distinct mechanisms and experimental considerations of each approach, researchers can effectively harness these powerful tools to unravel the complexities of GPX4 biology and its role in disease.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ferroptotic cancer cell death by GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. esmed.org [esmed.org]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of a Novel Gpx4 Inhibitor: A Comparative Guide to Gpx4-IN-15 Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy in oncology. A pivotal regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme responsible for neutralizing lipid peroxides and shielding cells from oxidative damage. Consequently, the inhibition of GPX4 has become a focal point for the development of novel anti-cancer agents. This guide provides a comprehensive cross-validation and comparison of a novel GPX4 inhibitor, Gpx4-IN-15, with other established alternatives, supported by experimental data and detailed protocols.
Gpx4: A Prime Target in Cancer Therapy
GPX4 plays a crucial role in preventing the accumulation of lipid reactive oxygen species (ROS), a key event in the execution of ferroptosis.[1] Many cancer cells, particularly those resistant to conventional therapies, exhibit a heightened dependence on GPX4 for survival, making it an attractive therapeutic target.[1][2] An ideal GPX4 inhibitor would selectively induce ferroptosis in cancer cells while sparing normal cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[1]
This guide focuses on the comparative efficacy of this compound, a novel covalent inhibitor of GPX4. By binding to the active site of GPX4, this compound leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death.[3]
Comparative Efficacy of Gpx4 Inhibitors
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines and compared with well-characterized GPX4 inhibitors, RSL3 and ML162. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound (μM) | RSL3 (μM) | ML162 (μM) | Reference |
| 4T1 | Murine Breast Cancer | 0.78 | >10 | >10 | [4] |
| MCF-7 | Human Breast Cancer | 6.9 | >10 | >10 | [4] |
| HT1080 | Human Fibrosarcoma | 0.15 | 0.02 | 0.05 | [3][4] |
| H1299 | Non-Small Cell Lung Cancer | Not Available | 0.1 | Not Available | [5] |
| H23 | Non-Small Cell Lung Cancer | Not Available | 0.5 | Not Available | [5] |
| BEAS-2B | Normal Bronchial Epithelial | Not Available | >10 | Not Available | [5] |
Note: Data for this compound is represented by publicly available data for a structurally related compound, Gpx4-IN-3, due to the limited availability of specific data for this compound.[4]
Signaling Pathway and Experimental Workflow
The inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid hydroperoxides. The presence of labile iron is crucial for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and culminating in cell death.
Caption: Signaling cascade from this compound inhibition to ferroptosis.
A typical experimental workflow to assess the efficacy of a novel GPX4 inhibitor like this compound involves a series of in vitro assays.
Caption: General workflow for in vitro evaluation of Gpx4 inhibitors.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7, HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and replace it with medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Solubilization and Measurement: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.[7]
Protocol 2: Lipid ROS Measurement (C11-BODIPY™ 581/591 Assay)
This protocol describes the detection of lipid ROS by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration. Include vehicle (DMSO) and this compound + Fer-1 co-treatment controls.[6]
-
Staining: Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.[6]
-
Flow Cytometry Analysis: Resuspend the cells in PBS for flow cytometry analysis. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[6][8]
Conclusion
The available data suggests that novel GPX4 inhibitors, exemplified here by data from Gpx4-IN-3, demonstrate potent and selective anti-cancer activity in various cell lines by inducing ferroptosis. The provided protocols offer a robust framework for the cross-validation and comparative analysis of this compound and other emerging GPX4 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming Resistance: A Comparative Guide to GPX4 Inhibition in RSL3-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies.[1][2][3] The selenoenzyme Glutathione Peroxidase 4 (GPX4) is a central regulator of this process, and its inhibition is a key area of interest in drug development.[1][4] RSL3, a well-characterized GPX4 inhibitor, has demonstrated potent anti-cancer effects; however, the development of resistance poses a significant clinical challenge.[5][6]
This guide provides a comparative analysis of the well-established GPX4 inhibitor, RSL3, with a hypothetical next-generation inhibitor, herein termed Gpx4-IN-15. The conceptual this compound is designed to address the known mechanisms of RSL3 resistance, offering a potential therapeutic advantage in refractory cancer cell lines.
The Ferroptosis Pathway and GPX4
Ferroptosis is initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative cell death. GPX4 plays a critical protective role by converting toxic lipid hydroperoxides into non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[1][7]
Comparative Efficacy of GPX4 Inhibitors
The following table summarizes the known characteristics of RSL3 and the projected attributes of the hypothetical this compound, designed to overcome RSL3 resistance.
| Feature | RSL3 | This compound (Hypothetical) | Rationale for this compound Design |
| Mechanism of Action | Covalent inhibitor of GPX4[8] | Potent, selective, and potentially multimodal inhibitor of GPX4 | To achieve a more sustained and complete inhibition of GPX4, even in the context of GPX4 overexpression, a common resistance mechanism. |
| Efficacy in RSL3-Sensitive Cell Lines | High (nanomolar IC50)[9] | High to Very High | To maintain baseline efficacy while extending activity to resistant lines. |
| Efficacy in RSL3-Resistant Cell Lines | Low to Ineffective | High | The primary design goal is to circumvent mechanisms that confer resistance to RSL3. |
| Susceptibility to Resistance Mechanisms | - GPX4 Overexpression- Upregulation of FSP1/CoQ10 pathway- Altered lipid metabolism[10] | - Reduced susceptibility to GPX4 overexpression- Potential to also modulate compensatory antioxidant pathways | A multimodal approach could involve allosteric inhibition or concurrent targeting of compensatory pathways to prevent escape. |
| Off-Target Effects | Generally considered selective for GPX4, but some studies suggest other targets[11] | High selectivity for GPX4 to minimize toxicity | Improved target engagement and reduced off-target activity are key goals for next-generation inhibitors. |
Overcoming RSL3 Resistance with this compound
Mechanisms of resistance to RSL3 are an active area of investigation. A successful next-generation inhibitor like this compound would need to address these escape pathways.
Experimental Protocols
To validate the efficacy of a novel compound like this compound in RSL3-resistant cell lines, a series of rigorous experiments would be required.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both RSL3-sensitive and RSL3-resistant cell lines.
-
Method:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, RSL3 (as a control), and a vehicle control.
-
Incubate for 24-72 hours.
-
Assess cell viability using a resazurin-based assay or CellTiter-Glo®.
-
Calculate IC50 values using non-linear regression analysis.
-
Lipid ROS Measurement
-
Objective: To confirm that cell death induced by this compound is mediated by lipid peroxidation.
-
Method:
-
Treat cells with this compound at its IC50 concentration, with and without the ferroptosis inhibitor ferrostatin-1.
-
After the desired treatment time, incubate cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).
-
Analyze the shift in fluorescence by flow cytometry or fluorescence microscopy. A rescue of the fluorescent shift by ferrostatin-1 would indicate ferroptosis.
-
Western Blot Analysis of GPX4 Expression
-
Objective: To assess the levels of GPX4 protein in RSL3-resistant cell lines and to confirm target engagement by this compound.
-
Method:
-
Lyse untreated RSL3-sensitive and -resistant cells to compare baseline GPX4 levels.
-
Treat resistant cells with this compound and lyse at various time points.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against GPX4 and a loading control (e.g., GAPDH).
-
Detect with a secondary antibody and visualize using chemiluminescence.
-
Conclusion
While RSL3 has been instrumental in validating GPX4 as a therapeutic target, the emergence of resistance necessitates the development of novel inhibitors. A hypothetical next-generation compound, this compound, designed to overcome known resistance mechanisms, represents a promising direction for future research. The experimental framework outlined in this guide provides a roadmap for the preclinical validation of such compounds, with the ultimate goal of expanding the therapeutic reach of ferroptosis induction in oncology.
References
- 1. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. esmed.org [esmed.org]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Novel GPX4 Inhibitors for Ferroptosis Induction
A detailed guide for researchers on the mechanisms, efficacy, and experimental protocols of emerging small-molecule inhibitors targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptotic cell death.
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 maintains cellular membrane integrity.[4] Its central role in preventing this cell death pathway has made it a significant therapeutic target, particularly in cancer research, where inducing ferroptosis in therapy-resistant cells is a promising strategy.[5][6] This guide provides a comparative analysis of several novel small-molecule GPX4 inhibitors, including ML210, RSL3, JKE-1674, and FINO2. While the initial search did not yield specific information on a compound named "Gpx4-IN-15," this analysis focuses on well-characterized inhibitors to provide a valuable resource for the research community.
Mechanism of Action and Chemical Properties
Novel GPX4 inhibitors can be broadly categorized based on their mechanism of action: direct covalent binding to the active site selenocysteine, or indirect inhibition through various mechanisms.
-
ML210 and RSL3 are well-characterized covalent inhibitors that directly target the selenocysteine residue in the active site of GPX4, leading to its inactivation.[3][7][8] ML210 is noted for its selectivity and is often used as a tool compound in ferroptosis research.[9][10] RSL3 is also a potent and widely used GPX4 inhibitor that triggers ferroptosis in a VDAC-independent manner and shows selectivity for cancer cells with oncogenic RAS.[3][8][11][12]
-
JKE-1674 is an orally active analog and active metabolite of ML210.[13][14][15] It is designed with an α-nitroketoxime group, which converts to a nitrile oxide electrophile that covalently binds to GPX4.[13] This modification is reported to enhance stability compared to chloroacetamide-based inhibitors.[13] JKE-1674 demonstrates equipotent activity to ML210 in cellular assays.[13][14]
-
FINO2 represents a distinct class of ferroptosis inducers.[16][17] It is an endoperoxide-containing compound that initiates ferroptosis through a dual mechanism: indirect inhibition of GPX4 activity and direct oxidation of iron.[17][18][19] Unlike direct covalent inhibitors, FINO2 does not deplete GPX4 protein levels but rather impairs its enzymatic function.[17]
Quantitative Comparison of GPX4 Inhibitors
The following table summarizes key quantitative data for the discussed GPX4 inhibitors based on available literature. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor | Target | Mechanism of Action | EC50 / IC50 | Cell Line(s) | Reference(s) |
| ML210 | GPX4 | Covalent inhibitor | EC50: 30 nM, 40 nM | - | [7][9][20] |
| IC50: 71 nM | BJeLR (HRAS G12V) | [9] | |||
| IC50: 272 nM | BJeH-LT | [9] | |||
| RSL3 | GPX4 | Covalent inhibitor | - | - | [3][8][11] |
| JKE-1674 | GPX4 | Covalent inhibitor (active metabolite of ML210) | EC50: 30 nM | LOX-IMVI | [14][15] |
| FINO2 | GPX4 (indirect), Iron | Indirect GPX4 inactivation, Iron oxidation | - | HT-1080 | [16][17] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, the following diagrams illustrate the core ferroptosis signaling pathway and a general workflow for comparing GPX4 inhibitors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. JKE-1674 | GPX4 Inhibitor | TargetMol [targetmol.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. columbia.edu [columbia.edu]
- 18. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. as.nyu.edu [as.nyu.edu]
- 20. ML-210 | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]
Validating Lipid Peroxidation in Gpx4-IN-15-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gpx4-IN-15, a potent inducer of ferroptosis, with other established modulators of this cell death pathway. We will delve into the experimental data validating the role of lipid peroxidation in this compound-induced cell death and objectively compare its performance against alternative compounds such as RSL3, Erastin, and FIN56.
Introduction to Ferroptosis and the Role of GPX4
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death modalities like apoptosis and necroptosis. At the heart of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme that plays a critical role in detoxifying lipid hydroperoxides within biological membranes.[3] By converting toxic lipid hydroperoxides into non-toxic lipid alcohols, GPX4 is a key guardian against the rampant lipid peroxidation that triggers ferroptotic cell death.[3] Consequently, the targeted inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, to induce ferroptosis in cancer cells.[4]
This compound is a small molecule inhibitor designed to directly target and inactivate GPX4, thereby inducing ferroptosis. Its efficacy is intrinsically linked to its ability to promote lipid peroxidation. This guide will explore the experimental validation of this mechanism and compare this compound to other ferroptosis inducers with distinct mechanisms of action.
Mechanisms of Action: A Comparative Overview
Ferroptosis inducers can be broadly categorized based on their mechanism of action, primarily centered around the inhibition of GPX4 activity, either directly or indirectly.
-
This compound and RSL3 (Class II Ferroptosis Inducers): These compounds are direct covalent inhibitors of GPX4.[5] They possess an electrophilic moiety that forms a covalent bond with the selenocysteine residue in the active site of GPX4, leading to its irreversible inactivation.[6] This direct inhibition results in a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.[1] this compound is structurally related to ML210, which is reported to be more selective for GPX4 than older chloroacetamide-based inhibitors like RSL3, potentially leading to fewer off-target effects.[7][8]
-
Erastin (Class I Ferroptosis Inducer): Erastin acts indirectly to inhibit GPX4.[9] It blocks the system Xc- cystine/glutamate antiporter, which is responsible for the uptake of cystine into the cell.[9] Cystine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4's enzymatic activity.[3] By depleting intracellular GSH, Erastin indirectly cripples GPX4 function, leading to the accumulation of lipid peroxides and ferroptosis.[9]
-
FIN56 (Class III Ferroptosis Inducer): FIN56 induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also depletes coenzyme Q10, an endogenous lipophilic antioxidant.[10]
The distinct mechanisms of these compounds are depicted in the signaling pathway diagram below.
Mechanisms of action for different classes of ferroptosis inducers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct head-to-head comparison in a single study is often unavailable, and thus, data has been collated from various sources. Experimental conditions such as cell line and incubation time are provided for context.
Table 1: Comparative Cytotoxicity (IC50) of Ferroptosis Inducers in Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gpx4-IN-9 (analog of this compound) | GPX4 (Direct) | HT-1080 (Fibrosarcoma) | 0.007 | Not Specified |
| RSL3 | GPX4 (Direct) | HCT116 (Colorectal Carcinoma) | 4.084 | 24 |
| LoVo (Colorectal Adenocarcinoma) | 2.75 | 24 | ||
| HT29 (Colorectal Adenocarcinoma) | 12.38 | 24 | ||
| Erastin | System Xc- (Indirect) | HCT116 (Colorectal Carcinoma) | ~10 | 24 |
| FIN56 | GPX4 Degradation | Not Widely Reported | - | - |
Data for Gpx4-IN-9 and RSL3 are from a comparative analysis provided by BenchChem.[5] Data for Erastin is from a study on HCT116 cells.[11]
Table 2: Comparative Analysis of Lipid Peroxidation
Experimental Protocols
To validate the role of lipid peroxidation in this compound-induced cell death and to compare its efficacy with other inducers, a series of well-established experimental protocols are employed.
A typical experimental workflow for studying ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, RSL3, Erastin, FIN56, and Ferrostatin-1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, RSL3, Erastin, or FIN56. Include a vehicle control (DMSO) and co-treatment with a ferroptosis inhibitor like Ferrostatin-1 to confirm the mechanism of cell death.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.
-
Materials:
-
Treated cells in a suitable culture vessel (e.g., 6-well plate)
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with the ferroptosis inducers as described above for a shorter duration (e.g., 4-8 hours).
-
In the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS.
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The probe emits green fluorescence upon oxidation, and the shift from red to green fluorescence is quantified.
-
For fluorescence microscopy, image the cells using appropriate filter sets to visualize the green (oxidized) and red (reduced) fluorescence. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.
-
Malondialdehyde (MDA) Assay
This colorimetric or fluorometric assay quantifies malondialdehyde, a stable end-product of lipid peroxidation.
-
Materials:
-
Treated cell lysates
-
MDA assay kit (containing Thiobarbituric Acid - TBA)
-
Microplate reader
-
-
Procedure:
-
Lyse the treated cells and collect the supernatant.
-
Follow the manufacturer's protocol for the MDA assay kit. This typically involves the reaction of MDA in the sample with TBA at high temperature and acidic conditions to form a colored/fluorescent adduct.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the MDA concentration based on a standard curve. An increase in MDA levels indicates an increase in lipid peroxidation.
-
Conclusion
The available evidence strongly suggests that this compound is a potent and selective inducer of ferroptosis, acting through the direct inhibition of GPX4 and the subsequent promotion of lipid peroxidation. While direct, comprehensive quantitative comparisons with other ferroptosis inducers in a single study are limited, the data from analogous compounds indicate that this compound and related molecules may offer higher potency and selectivity compared to older generation inhibitors like RSL3. Its mechanism of action is distinct from indirect inhibitors like Erastin and GPX4 degraders like FIN56, providing researchers with a valuable and specific tool to investigate the intricacies of the ferroptosis pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of this compound. The experimental protocols outlined in this guide provide a robust framework for such validation and comparison, enabling researchers to make informed decisions in the selection of chemical probes for their studies in this exciting and rapidly evolving field.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Compounds targeting ferroptosis in breast cancer: progress and their therapeutic potential [frontiersin.org]
- 10. wjgnet.com [wjgnet.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-15 in combination with other cancer therapies: a comparative study
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy in oncology, particularly for cancers resistant to conventional therapies.[1] At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death.[1][2] Its inhibition presents a novel approach to selectively eliminate cancer cells. This guide provides a comparative analysis of the potent GPX4 inhibitor, Gpx4-IN-15, in combination with other cancer therapies, supported by experimental data and detailed protocols.
Disclaimer: Specific experimental data for a compound designated "this compound" is not publicly available in the reviewed literature. Therefore, this guide utilizes data for the well-characterized and potent GPX4 inhibitor, Gpx4-IN-3, as a representative example to illustrate the potential of this class of compounds in combination cancer therapy.
Comparative Efficacy of Gpx4-IN-3
Gpx4-IN-3 has demonstrated significant cytotoxic effects across various cancer cell lines, outperforming other known ferroptosis inducers in direct GPX4 inhibition.[3]
Table 1: In Vitro Efficacy of Gpx4-IN-3 vs. RSL-3
| Compound | Concentration (µM) | % Inhibition of GPX4 | Reference |
| Gpx4-IN-3 | 1.0 | 71.7% | [3] |
| RSL-3 | 1.0 | 45.9% | [3] |
Table 2: IC50 Values of Gpx4-IN-3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Human Fibrosarcoma | 0.15 | [3] |
| 4T1 | Murine Breast Cancer | 0.78 | [3] |
| MCF-7 | Human Breast Cancer | 6.9 | [3] |
The efficacy of Gpx4-IN-3 is significantly attenuated in the presence of the ferroptosis inhibitor Ferrostatin-1 (Fer-1), confirming its mechanism of action through the induction of ferroptosis.[3] In the HT1080 cell line, the IC50 of Gpx4-IN-3 increased from 0.15 µM to 4.73 µM in the presence of Fer-1.[3]
Gpx4-IN-3 in Combination with Other Cancer Therapies
The combination of GPX4 inhibitors with conventional cancer therapies such as chemotherapy, radiotherapy, and immunotherapy holds the potential to enhance anti-tumor efficacy and overcome drug resistance.[4] The rationale behind these combinations lies in the distinct yet complementary mechanisms of action.
Chemotherapy
Many cancer cells, particularly those in a mesenchymal state, exhibit resistance to conventional chemotherapeutic agents.[2] These resistant cells often show a heightened dependency on GPX4 for survival, making them vulnerable to GPX4 inhibition.[2] Combining a GPX4 inhibitor like Gpx4-IN-3 with chemotherapy can therefore selectively target and eliminate chemoresistant cell populations. For instance, the GPX4 inhibitor RSL3 has been shown to enhance the anticancer effect of cisplatin in vitro and in vivo.[4]
Radiotherapy
Radiotherapy functions by inducing DNA damage through the generation of reactive oxygen species (ROS). The resulting oxidative stress can be potentiated by inhibiting GPX4, which would otherwise repair the lipid peroxidation damage caused by ROS. This synergistic interaction can lead to a more profound and selective killing of cancer cells within the irradiated field.
Immunotherapy
Emerging evidence suggests a complex interplay between ferroptosis and the immune system. The induction of ferroptosis in tumor cells can release damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response. Furthermore, some studies indicate that certain immune cells are also susceptible to ferroptosis, suggesting that a targeted delivery of GPX4 inhibitors to the tumor microenvironment could be crucial.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Gpx4-IN-3.
Materials:
-
Cancer cell lines (e.g., HT1080, 4T1, MCF-7)
-
Complete culture medium
-
Gpx4-IN-3 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of Gpx4-IN-3 in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of Gpx4-IN-3 to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with Gpx4-IN-3
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells in 6-well plates with Gpx4-IN-3 at a concentration around its IC50 for 24-48 hours.
-
Harvest the cells and resuspend them in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove the excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The oxidized probe emits green fluorescence (FITC channel), while the reduced form emits red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Visualizing the Mechanism of Action
To better understand the role of this compound and its combination with other therapies, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The Gpx4-mediated ferroptosis pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in combination therapies.
References
- 1. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of tumor propellant glutathione peroxidase 4 induces ferroptosis in cancer cells and enhances anticancer effect of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel GPX4 Inhibitor Potency and Selectivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potency and selectivity of novel Glutathione Peroxidase 4 (GPX4) inhibitors. Extensive searches for a compound specifically named "Gpx4-IN-15" did not yield any public data. Therefore, this guide will use other novel GPX4 inhibitors as representative examples and compare them with established compounds like RSL3 and ML210 to provide a valuable reference for researchers in the field of ferroptosis.
GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death driven by lipid peroxidation.[1] Inhibition of GPX4 is a promising therapeutic strategy for various diseases, including therapy-resistant cancers.[2][3] This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Data Presentation: Potency of GPX4 Inhibitors
The potency of GPX4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for several GPX4 inhibitors.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| RSL3 | HCT116 (colorectal cancer) | 4.084 (24h) | [4] |
| LoVo (colorectal cancer) | 2.75 (24h) | [4] | |
| HT29 (colorectal cancer) | 12.38 (24h) | [4] | |
| HN3 (head and neck cancer) | 0.48 (72h) | [2] | |
| HN3-rslR (RSL3-resistant) | 5.8 (72h) | [2] | |
| BT474 (breast cancer) | 0.059 | [5] | |
| BT474 (RSL3-resistant) | 0.101 | [5] | |
| A549 (lung cancer) | > 0.2 | [6] | |
| H1299 (lung cancer) | < 0.2 | [6] | |
| ML210 | LOX-IMVI (melanoma) | Similar to RSL3 | [7] |
| Gpx4-IN-3 | 4T1 (breast cancer) | 0.78 | [8] |
| MCF-7 (breast cancer) | 6.9 | [8] | |
| HT1080 (fibrosarcoma) | 0.15 | [8] | |
| Gpx4/cdk-IN-1 | Various cancer cell lines | 0.01 - 100 (typical range) | [9] |
Note on Selectivity: The ideal GPX4 inhibitor should exhibit high selectivity for cancer cells over normal cells to minimize off-target toxicity.[10] The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity.[11] While comprehensive selectivity data is often limited, some studies show that compounds like RSL3 have a degree of selectivity for certain cancer types.[10] For many novel inhibitors, selectivity data is still emerging.
Mandatory Visualizations
GPX4 Signaling Pathway in Ferroptosis
Caption: GPX4 utilizes glutathione (GSH) to reduce lipid peroxides, preventing ferroptosis.
Experimental Workflow for Inhibitor Evaluation
Caption: A general workflow for evaluating the potency and mechanism of GPX4 inhibitors.
Experimental Protocols
In Vitro GPX4 Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on GPX4 enzyme activity.
Principle: This is a coupled-enzyme assay that monitors the oxidation of NADPH to NADP+, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then recycled back to GSH by glutathione reductase, a process that consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is measured.[8][12]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing glutathione reductase, GSH, and NADPH.[8]
-
Enzyme Addition: Add recombinant human GPX4 enzyme to the reaction mixture.[8]
-
Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations or a vehicle control.
-
Reaction Initiation: Start the reaction by adding a lipid hydroperoxide substrate (e.g., cumene hydroperoxide).[13]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[12][13]
-
Data Analysis: Calculate the rate of NADPH oxidation. The percentage of GPX4 inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to GPX4 within a cellular environment.
Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein. The amount of soluble GPX4 at each temperature is quantified, typically by Western blot.[8][14][15]
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.[14]
-
Heating: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration using a thermal cycler, followed by cooling.[14][15]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.[14]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble GPX4 using Western blotting with a specific anti-GPX4 antibody.[8][14]
-
Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[8]
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key downstream effect of GPX4 inhibition and a hallmark of ferroptosis.
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[16][17][18]
Protocol:
-
Cell Treatment: Seed cells and treat them with the GPX4 inhibitor, a positive control (e.g., RSL3), and a vehicle control for the desired time.[8]
-
Staining: Incubate the cells with C11-BODIPY 581/591 (typically 1-5 µM) for a specified period (e.g., 15-30 minutes) at 37°C.[16][17]
-
Washing: Wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess probe.[17]
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.[13][16]
-
Data Analysis: Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an induction of lipid peroxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Gpx4-IN-15: A Guide to Safe Laboratory Practices
Core Principles for Chemical Waste Management
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have set forth regulations that govern the handling and disposal of hazardous materials in research settings.[1] Key tenets of these regulations include the proper segregation of chemical waste, the use of appropriate and clearly labeled containers, and adherence to designated storage time limits.[1][3] All laboratory personnel who generate hazardous waste are required to receive proper training on these procedures.[1][2][4]
Quantitative Data Summary for Chemical Waste Disposal
For easy reference, the following table summarizes key quantitative parameters and requirements for the management of hazardous chemical waste in a laboratory environment.
| Parameter | Guideline | Regulatory Body/Source |
| Waste Accumulation Limit (per lab) | Generally no more than 25 gallons of total chemical waste. | Research Safety Guidance[4] |
| Reactive Acutely Hazardous Waste Limit | No more than 1 quart. | Research Safety Guidance[4] |
| Maximum Storage Time (in lab) | Up to one (1) year for partially filled, properly labeled containers in a Satellite Accumulation Area. | Central Washington University[3] |
| Container Removal from SAA | Within three (3) days after the waste container becomes full. | Central Washington University[3] |
| Maximum Storage Time (Academic Facility) | Six (6) months within the academic facility. | EPA (Subpart K)[1] |
Detailed Protocol for the Proper Disposal of Gpx4-IN-15
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound, synthesized from general laboratory chemical waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.[1]
-
Hazardous waste labels.
-
Waste inventory log.
Procedure:
-
Preparation and Labeling:
-
Before generating any waste, designate a specific hazardous waste container for this compound and related materials (e.g., contaminated consumables).
-
The container must be in good condition, free from damage or leaks, and made of a material compatible with the chemical.[4]
-
Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound"), its concentration, and the date the waste was first added.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other incompatible waste streams. [2][3] For instance, avoid mixing it with strong acids, bases, or oxidizing agents unless the specific reaction hazards are known and managed.[3]
-
Collect different types of chemical waste in separate containers to prevent dangerous reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[3]
-
-
Collection of Waste:
-
Solid Waste: Collect any solid this compound, as well as contaminated items such as pipette tips, gloves, and weighing paper, in the designated solid hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. If this compound was dissolved in a solvent (e.g., DMSO), the solvent's hazardous characteristics must also be considered for labeling and segregation.
-
Empty Containers: Any empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2] After thorough rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[2]
-
Spill Cleanup: Any materials used to clean up a spill of this compound must be treated as hazardous waste and placed in the appropriate solid waste container.[2]
-
-
Storage of Waste Container:
-
The waste container must be kept securely closed at all times, except when adding waste.[2][4]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
-
The SAA should be in a well-ventilated area and away from sources of ignition or high traffic.
-
-
Disposal Request and Pickup:
-
Maintain a log of the waste added to the container.
-
Once the container is full or has been in storage for the maximum allowed time (refer to your institution's EHS guidelines, which are often based on EPA regulations[1][3]), submit a request for waste pickup through your institution's EHS department.
-
Do not attempt to dispose of the chemical waste yourself. All hazardous waste must be collected and disposed of by trained professionals.[2]
-
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed local requirements.
References
Personal protective equipment for handling Gpx4-IN-15
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Gpx4-IN-15. The following procedures are designed to ensure laboratory safety and maintain the integrity of the compound.
Compound Information and Potential Hazards
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all activities involving this compound to determine the necessary PPE.[2] The following table outlines the recommended minimum PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile or neoprene gloves. | To prevent skin contact with the compound.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols.[2] |
| Lab Coat | Impermeable, long-sleeved lab coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. | To prevent inhalation of the compound.[2] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is critical for safety and to maintain the compound's integrity from its arrival in the laboratory to its final disposal.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
